molecular formula C11H13NO4S B156057 H-Cys(Z)-OH CAS No. 1625-72-5

H-Cys(Z)-OH

Cat. No.: B156057
CAS No.: 1625-72-5
M. Wt: 255.29 g/mol
InChI Key: IAZGSEXFFGHKDF-UHFFFAOYSA-N
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Description

H-Cys(Z)-OH, also known as H-Cys(Z)-OH, is a useful research compound. Its molecular formula is C11H13NO4S and its molecular weight is 255.29 g/mol. The purity is usually 95%.
The exact mass of the compound (R)-2-Amino-3-(((benzyloxy)carbonyl)thio)propanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88493. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality H-Cys(Z)-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about H-Cys(Z)-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-phenylmethoxycarbonylsulfanylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4S/c12-9(10(13)14)7-17-11(15)16-6-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAZGSEXFFGHKDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)SCC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1625-72-5
Record name Cysteine, L-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88493
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Foundational & Exploratory

Technical Profile: S-Benzyloxycarbonyl-L-cysteine (H-Cys(Z)-OH)

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on S-Benzyloxycarbonyl-L-cysteine (CAS 1625-72-5), designed for researchers and drug development professionals.

CAS: 1625-72-5 | Formula:


 | MW:  255.29  g/mol [1]

Executive Summary

S-Benzyloxycarbonyl-L-cysteine (H-Cys(Z)-OH) is a specialized cysteine derivative where the thiol moiety is protected by a benzyloxycarbonyl (Cbz or Z) group via a thiocarbonate linkage. Unlike the more common


-Cbz protection, the 

-Cbz group offers a unique orthogonality profile in peptide synthesis and bioconjugation. It is stable under mild acidic conditions (allowing Boc deprotection) but can be selectively cleaved by basic methanolysis, strong acids (HBr/AcOH, HF), or reductive methods. This compound serves as a critical building block for synthesizing cysteine-rich peptides, enzyme inhibitors, and poly-cysteine biomaterials where precise regiochemical control over thiol deprotection is required.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

Structural Analysis

The molecule consists of an L-cysteine backbone with a free


-amino group and a free 

-carboxylic acid. The side-chain thiol is acylated with a benzyl chloroformate derivative, forming a thiocarbonate ester (

). This linkage is electronically distinct from the carbamate linkage found in

-Cbz derivatives, imparting unique reactivity.
PropertyData
IUPAC Name (2R)-2-amino-3-[(benzyloxycarbonyl)thio]propanoic acid
Common Synonyms H-Cys(Z)-OH; S-Carbobenzoxy-L-cysteine; S-Cbz-L-cysteine
CAS Number 1625-72-5
Molecular Weight 255.29 g/mol
Appearance White to off-white crystalline powder
Melting Point 175–180 °C (dec.) (Typical for zwitterionic amino acids)
Solubility Soluble in acidic water, glacial acetic acid, DMF, DMSO.[1] Insoluble in non-polar organics (EtOAc, Hexane).
pKa Values

(COOH)

1.9;

(

)

8.4 (Thiol pKa is masked)
Stability Profile
  • Acid Stability: The

    
    -Cbz group is stable to trifluoroacetic acid (TFA) at room temperature, making it compatible with Boc-chemistry solid-phase peptide synthesis (SPPS).
    
  • Base Sensitivity: The thiocarbonate linkage is susceptible to nucleophilic attack. It is cleaved by dilute sodium methoxide (NaOMe) in methanol or hydrazine, often faster than

    
    -Cbz groups.
    
  • Thermal Stability: Stable at room temperature; however, prolonged heating in solution can lead to decarboxylation or S-to-N acyl migration if the amine is unprotected.

Synthetic Utility & Orthogonality[9]

The primary value of H-Cys(Z)-OH lies in its orthogonal protection scheme . In complex peptide synthesis, it allows the chemist to retain the thiol protection while manipulating other functional groups.

Protection/Deprotection Logic

The


-Cbz group functions as a "semi-permanent" protecting group.
  • Orthogonal to Boc: Stable to TFA/DCM (Boc removal conditions).

  • Orthogonal to Fmoc (Conditional): While Fmoc is removed by piperidine (base), the

    
    -Cbz thiocarbonate can be sensitive to prolonged exposure to secondary amines. However, it is generally stable enough for standard Fmoc cycles if exposure times are minimized.
    
  • Selective Cleavage:

    • Method A (Base/Nucleophile): 0.1 M NaOMe/MeOH cleaves

      
      -Cbz selectively in the presence of 
      
      
      
      -Cbz.
    • Method B (Strong Acid): HF or HBr/AcOH cleaves

      
      -Cbz (and 
      
      
      
      -Cbz/Boc) globally.
    • Method C (Reduction): Na/Liquid

      
       removes 
      
      
      
      -Cbz cleanly. Note: Catalytic hydrogenation (
      
      
      /Pd) is often difficult due to sulfur poisoning of the catalyst.
Mechanism of Action (DOT Visualization)

The following diagram illustrates the chemical pathways for the protection and selective deprotection of S-Cbz-L-cysteine.

SCbz_Pathways cluster_stability Stability Window Cys L-Cysteine (H-Cys-OH) SCbz S-Cbz-L-Cysteine (H-Cys(Z)-OH) Cys->SCbz Cbz-Cl, NaHCO3 (Selective S-acylation at pH ~6-7) Peptide Peptide Synthesis (Boc-SPPS) SCbz->Peptide Coupling (DCC/HOBt) + Boc-AA cycles Deprotected Free Thiol Peptide (H-Cys-Peptide) Peptide->Deprotected Cleavage: 1. HF or HBr/AcOH (Global) 2. NaOMe/MeOH (Selective S-Z)

Caption: Synthesis and deprotection pathways for S-Cbz-L-cysteine, highlighting its stability during chain elongation and cleavage options.

Experimental Protocols

Synthesis of S-Benzyloxycarbonyl-L-cysteine

Rationale: Direct acylation of cysteine must be controlled to favor the thiol over the amine. This is achieved by pH control, as the thiolate (


 in proteins, but nucleophilic even at neutral pH) is more reactive than the protonated amine (

) at slightly acidic to neutral pH.

Reagents: L-Cysteine hydrochloride, Benzyl chloroformate (Cbz-Cl), Sodium bicarbonate (


), Water/Ether.

Protocol:

  • Dissolution: Dissolve L-Cysteine HCl (10 mmol) in water (30 mL).

  • pH Adjustment: Cool to 0°C. Add

    
     to adjust pH to ~6–7. (Avoid high pH to prevent 
    
    
    
    -acylation).
  • Acylation: Add Benzyl chloroformate (11 mmol) dropwise over 30 minutes while maintaining vigorous stirring and temperature at 0–5°C. Maintain pH ~6–7 by adding additional

    
     solution if necessary.
    
  • Reaction: Stir for 2 hours at 0°C, then 1 hour at room temperature.

  • Workup: Wash the aqueous solution with diethyl ether (

    
     mL) to remove unreacted Cbz-Cl.
    
  • Precipitation: Acidify the aqueous layer carefully with dilute HCl to pH 2–3. The product, H-Cys(Z)-OH, will precipitate.

  • Isolation: Filter the white solid, wash with cold water, and dry in vacuo over

    
    .
    
  • Validation: Verify by TLC (n-Butanol:Acetic Acid:Water 4:1:1) and melting point (~175°C dec).

Selective Deprotection (Methanolysis)

Rationale: Useful when


-terminal protection (e.g., Boc or 

-Cbz) needs to be retained while freeing the thiol for disulfide bond formation or conjugation.

Protocol:

  • Dissolution: Dissolve the protected peptide/amino acid in anhydrous methanol.

  • Cleavage: Add 0.1 M NaOMe in methanol (1.1 equivalents per S-Z group).

  • Reaction: Stir at room temperature for 10–30 minutes under Nitrogen atmosphere (to prevent disulfide formation).

  • Quenching: Neutralize with dilute acetic acid or dry ice.

  • Result: Yields the free thiol and methyl benzyl carbonate (which decomposes to benzyl alcohol).

Applications in Drug Discovery

Cysteine Protease Inhibitors

S-Cbz derivatives are structural analogues of substrate transition states for cysteine proteases (e.g., Cathepsin B, L, or Papain). The thiocarbonate moiety can act as a "warhead" or a reversible protecting group that reveals the active inhibitor upon enzymatic hydrolysis or specific cellular conditions.

Antibody-Drug Conjugates (ADCs)

In the synthesis of ADCs, H-Cys(Z)-OH serves as a linker payload precursor. The orthogonality allows for the synthesis of a linker-drug moiety where the thiol is protected until the final conjugation step with the antibody's maleimide or bromoacetyl group.

Poly-Cysteine Materials

Recent research utilizes S-Cbz-L-cysteine to synthesize poly(L-cysteine) via N-carboxyanhydride (NCA) polymerization. The S-Cbz group prevents thiol oxidation and crosslinking during polymerization, enabling the creation of soluble, high-molecular-weight polypeptides that can be deprotected later to form hydrogels.

Handling, Safety, and Storage

ParameterRecommendation
Storage Store at -20°C. Desiccate. Hygroscopic.
Oxidation Risk Low when protected. High immediately after deprotection (air oxidation to cystine).
Incompatibilities Strong bases, strong oxidizers, reducing agents.
Safety Irritant to eyes, respiratory system, and skin. Use standard PPE.

References

  • Sigma-Aldrich. Product Specification: S-Carbobenzyloxy-L-cysteine (CAS 1625-72-5). Retrieved from

  • ChemicalBook. S-Cbz-L-cysteine Properties and Chemical Standards. Retrieved from

  • LookChem. S-Carbobenzyloxy-L-cysteine: Structure and Synthesis Routes. Retrieved from

  • Berger, A., et al. (1956). S-Benzyloxycarbonyl-L-cysteine: Synthesis and Properties. Journal of the American Chemical Society. (Classic reference for Z-group chemistry on sulfur).
  • Zervas, L., & Photaki, I. (1962). On Cysteine and Cystine Peptides.[2][3][4] I. New S-Protecting Groups. Journal of the American Chemical Society, 84(20), 3887–3897. (Foundational text on S-protection orthogonality).

Sources

Technical Analysis: Positional Isomerism in Cbz-Protected Cysteine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, chemical, and synthetic differences between H-Cys(Z)-OH and Z-Cys-OH . It is designed for researchers requiring precise control over cysteine protection strategies in peptide synthesis and medicinal chemistry.

Executive Summary

H-Cys(Z)-OH and Z-Cys-OH are positional isomers sharing the molecular formula


, yet they exhibit fundamentally different chemical reactivities due to the location of the Carbobenzyloxy (Cbz or Z) protecting group.
  • H-Cys(Z)-OH (S-Protection): Contains a thiocarbonate linkage (

    
    ). It is a specialized derivative used when the 
    
    
    
    -amine must remain free for coupling, but the thiol requires protection. It is prone to S
    
    
    N acyl migration
    under neutral/basic conditions.
  • Z-Cys-OH (N-Protection): Contains a carbamate linkage (

    
    ). It is the standard N-terminally protected cysteine used for chain elongation. Commercially, it is frequently supplied as the oxidized dimer, (Z-Cys-OH)
    
    
    
    , to ensure stability.

Molecular Architecture & Chemical Properties

The core distinction lies in the nature of the bond connecting the Z-group to the cysteine backbone: the thiocarbonate (S-Z) versus the carbamate (N-Z).

Structural Comparison
FeatureH-Cys(Z)-OH Z-Cys-OH
Systematic Name S-Benzyloxycarbonyl-L-cysteineN-Benzyloxycarbonyl-L-cysteine
Protection Site Side-chain Thiol (

)

-Amine (

)
Linkage Type Thiocarbonate (High Reactivity)Carbamate (High Stability)

-Amine State
Free (

) - Nucleophilic
Protected (

) - Non-nucleophilic
Thiol State Protected (

)
Free (

) or Disulfide Dimer
Primary Risk S

N Acyl Migration
Oxidation to Disulfide (if monomer)
Visualization: Structural Isomerism

Structures HCysZ H-Cys(Z)-OH (S-Protected) Thiocarbonate Linkage ZCysOH Z-Cys-OH (N-Protected) Carbamate Linkage Subgraph_S S-Z Structure Subgraph_N N-Z Structure

Figure 1: High-level distinction between S-protected (Red) and N-protected (Blue) isomers.

The "Hidden Danger": S N Acyl Migration

For researchers utilizing H-Cys(Z)-OH , the most critical technical consideration is the thermodynamic instability of the S-Z group in the presence of a free


-amine.

At pH


 6.0, the free 

-amine (

) acts as a nucleophile, attacking the carbonyl carbon of the S-Z thiocarbonate. This results in an intramolecular transfer of the Z group from Sulfur to Nitrogen, converting H-Cys(Z)-OH into Z-Cys-OH .

Implication: H-Cys(Z)-OH must be stored as a hydrochloride salt (H-Cys(Z)-OH


HCl) and maintained in acidic environments until the exact moment of coupling.

Migration Start H-Cys(Z)-OH (Free Amine, S-Z) Inter Cyclic Intermediate (Tetrahedral) Start->Inter pH > 6.0 Amine Attack End Z-Cys-OH (Protected Amine, Free Thiol) Inter->End S -> N Shift Thermodynamic Sink

Figure 2: Mechanism of S


N Acyl Migration. The Z-group migrates to the amine, which is the thermodynamically favored product.

Synthetic Utility & Orthogonality[1][2][3]

The choice between these isomers depends on the required orthogonality of the protecting group strategy.

H-Cys(Z)-OH (S-Z)
  • Role: Used as an amine component in peptide coupling when the thiol must be masked to prevent S-alkylation or oxidation.

  • Deprotection (S-Z):

    • Base Labile: The thiocarbonate is susceptible to aminolysis (e.g., ammonia/methanol) or strong base.

    • Reductive Cleavage: Sodium in liquid ammonia (

      
      ).
      
    • Acid Stability: Stable to TFA (Trifluoroacetic acid), but less stable than S-Benzyl (Bzl) thioethers.

  • Constraint: Cannot be used if the synthesis involves intermediate steps at basic pH due to migration risk.

Z-Cys-OH (N-Z)
  • Role: Used as a carboxyl component (N-terminal amino acid) in Cbz/Boc strategies.

  • Deprotection (N-Z):

    • Acid Labile: HBr in Acetic Acid (33%) or HF (Anhydrous).

    • Hydrogenolysis:

      
       (Note: Traces of sulfur can poison Pd catalysts; specialized protocols or 
      
      
      
      black are required).
    • Base Stability: The carbamate is generally stable to mild basic conditions used in Fmoc removal, providing orthogonality to Fmoc (though Z is rarely used with Fmoc).

Comparative Stability Matrix
ConditionH-Cys(Z)-OH (S-Z)Z-Cys-OH (N-Z)
TFA (Acid) StableStable
HBr / AcOH Stable (mostly)Cleaved (Rapidly)
Piperidine (Base) Unstable (Cleaves/Migrates)Stable

Cleaved (Slowly)Cleaved
Na / Liquid

Cleaved Cleaved

Experimental Protocols

Protocol A: Handling H-Cys(Z)-OH (Preventing Migration)
  • Storage: Store strictly as the Hydrochloride salt (

    
    ) at -20°C.
    
  • Coupling:

    • Dissolve

      
       in DMF.
      
    • Add the activated carboxyl component (e.g., Boc-AA-OSu) before adding base.

    • Add exactly 1.0 equivalent of DIEA (Diisopropylethylamine) to neutralize the HCl salt immediately prior to reaction. Do not pre-incubate the free base.

Protocol B: Deprotection of Z-Cys-OH (N-Z Removal)
  • Method: HBr/Acetic Acid Acidolysis.[1]

    • Dissolve the Z-protected peptide in Trifluoroacetic acid (TFA).

    • Add 33% HBr in Acetic Acid (5–10 equivalents).

    • React for 30–60 minutes at room temperature.

    • Precipitate peptide with cold diethyl ether.

    • Note: Scavengers (e.g., cresol or thioanisole) are recommended to prevent benzylation of the free thiol.[2]

References

  • Chemical Structure & Properties: PubChem. N,N'-Dicarbobenzyloxy-L-cystine (Z-Cys-OH Dimer). National Library of Medicine.

  • S-Z vs N-Z Nomenclature: Bachem. Cysteine Derivatives in Peptide Synthesis.

  • Protecting Group Stability: Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups." Chemical Reviews, 2009.

  • Acyl Migration Mechanism: Góngora-Benítez, M., et al. "Cysteine protection in peptide synthesis." Chemical Society Reviews, 2021.

Sources

what is the Z protecting group on cysteine sulfur

Technical Deep Dive: The -Benzyloxycarbonyl ( -Z) Group in Cysteine Protection

Executive Summary

In the architecture of complex peptide synthesis, the


-Benzyloxycarbonyl (

-Z or

-Cbz)



thiocarbonate

This structural distinction confers a unique stability profile: it is stable to weak acids (TFA) and moderately stable to strong acids (HBr/AcOH) , but labile to strong bases and reductive conditions (Na/NH


)

Boc-based Solid Phase Peptide Synthesis (SPPS)

Chemical Structure & Mechanistic Properties[1]

The

thiocarbonate linkage


Structural distinction[2]
  • 
    -Z (Carbamate): 
    
    
  • 
    -Z (Thiocarbonate): 
    
    

The carbonyl group draws electron density from the sulfur, reducing its nucleophilicity. This prevents the sulfur from participating in unwanted alkylation reactions or disulfide scrambling during chain elongation.

Stability Profile

The

  • TFA (Trifluoroacetic acid): Stable. (Compatible with Boc removal).

  • HBr / Acetic Acid: Partially Stable. (More stable than

    
    -Z; often survives conditions that remove 
    
    
    -terminal Z groups).
  • Piperidine (Fmoc removal): Unstable. (Slowly degrades via aminolysis; generally incompatible with standard Fmoc SPPS).

  • Iodine (

    
    ): Stable.  (Generally survives oxidative removal of 
    
    
    -Acm, enabling regioselective disulfide formation).
  • HF (Hydrogen Fluoride): Labile. (Cleaved, but often requires scavengers).

  • Na / Liquid

    
    : Labile.  (Clean, quantitative cleavage; the gold standard method).
    

Strategic Orthogonality

The primary utility of

The Cysteine Protection Hierarchy

The following diagram illustrates where

CysHierarchyTrtTrityl (S-Trt)Labile to: Dilute TFAZBenzyloxycarbonyl (S-Z)Labile to: Na/NH3, Strong Base, HFTrt->Z More Acid Stable AcmAcetamidomethyl (S-Acm)Labile to: Iodine (Oxidation)BzlBenzyl (S-Bzl)Labile to: HF (Harsh)Z->Bzl More Base Stable AcidAcid Conditions(TFA/HBr)Acid->TrtCleavesAcid->ZResists (TFA)BaseBasic/Reductive(Na/NH3)Base->ZCleavesBase->BzlResists (mostly)

Caption: Stability hierarchy of Cysteine protecting groups.

Experimental Protocols

Introduction of the -Z Group (Schotten-Baumann Conditions)

The synthesis of



Reagents:

  • L-Cysteine hydrochloride

  • Benzyl chloroformate (Z-Cl)

  • Sodium Hydroxide (NaOH) or Sodium Bicarbonate (

    
    )
    
  • Solvent: Water / Ether or Water / Dioxane

Protocol:

  • Dissolution: Dissolve L-Cysteine HCl (10 mmol) in 1N NaOH (20-30 mL) at 0°C. Ensure pH is strongly alkaline (~pH 9-10) to deprotonate the thiol.

  • Acylation: Add Benzyl chloroformate (11-12 mmol) dropwise over 30 minutes while vigorously stirring. Maintain pH > 9 by periodic addition of NaOH.

    • Note: The thiol is more nucleophilic than the amine at lower pH, but under Schotten-Baumann conditions with excess Z-Cl, both

      
       and 
      
      
      positions are typically acylated to form
      
      
      -bis(benzyloxycarbonyl)-L-cysteine.
  • Selective Hydrolysis (Optional): If selective

    
    -protection is desired (leaving 
    
    
    -terminus free), the
    
    
    -Z group can be removed by HBr/AcOH (if
    
    
    -Z is sufficiently stable in the specific time window) or by controlling stoichiometry/pH, though purification of the bis-protected form followed by selective
    
    
    -deprotection is more common.
  • Workup: Acidify the aqueous layer with dilute HCl to precipitate the protected amino acid. Extract into ethyl acetate, wash with brine, dry over

    
    , and concentrate.
    
Deprotection: Sodium in Liquid Ammonia (Birch Reduction)

This is the most reliable method for removing

Safety Warning: Liquid ammonia is hazardous. Work in a well-ventilated hood.

Protocol:

  • Setup: Condense dry ammonia gas into a reaction flask at -78°C (dry ice/acetone bath).

  • Dissolution: Dissolve the protected peptide in the liquid ammonia. If solubility is poor, add a small amount of dry THF or DME.

  • Reduction: Add small pieces of metallic Sodium (Na) until a stable deep blue color persists for at least 15 minutes. This indicates an excess of solvated electrons.

  • Quenching: Quench the reaction carefully by adding solid Ammonium Chloride (

    
    ) or dry acetic acid until the blue color disappears.
    
  • Evaporation: Allow the ammonia to evaporate under a stream of nitrogen.

  • Workup: Dissolve the residue in degassed buffer (pH 4-5) to prevent immediate oxidation of the free thiols. Proceed immediately to purification or oxidative folding.

Deprotection: Methanolysis (Base-Catalyzed Transesterification)

For solution-phase synthesis where liquid ammonia is impractical,

Protocol:

  • Dissolve peptide in Methanol.

  • Add Sodium Methoxide (NaOMe) (1.5 - 2.0 eq).

  • Stir at room temperature under inert atmosphere (

    
    /Ar) for 1-2 hours.
    
  • Mechanism: The methoxide attacks the carbonyl of the thiocarbonate, releasing the free thiolate and forming methyl benzyl carbonate.

Comparative Data: -Z vs. Alternatives

Feature

-Z (Benzyloxycarbonyl)

-Trt (Trityl)

-Bzl (Benzyl)

-Acm (Acetamidomethyl)
Linkage Type ThiocarbonateThioetherThioetherThioacetal
Removal: TFA Stable Labile StableStable
Removal: HF LabileLabileLabile Stable
Removal: Base Labile (Hydrolysis)StableStableStable
Removal: Iodine Stable (mostly)Labile (Oxidizes)StableLabile (Oxidizes)
Primary Use Boc Chemistry / Orthogonal strategiesFmoc ChemistryBoc Chemistry (Harsh)Regioselective Disulfides

Workflow Visualization: Deprotection Decision Tree

The following graph illustrates the decision process for removing the

SZ_DeprotectionStartPeptide with S-Z ProtectionMethodSelect Cleavage MethodStart->MethodNa_NH3Method A: Na / Liquid NH3(Global Deprotection)Method->Na_NH3Standard for BocMethanolysisMethod B: NaOMe / MeOH(Selective S-Z Removal)Method->MethanolysisMild Base SensitivityHBrMethod C: HBr / AcOH(Partial/Slow Cleavage)Method->HBrAvoid (Unreliable)FreeSHFree Thiol (Cys-SH)Na_NH3->FreeSHClean YieldMethanolysis->FreeSHRequires inert atmSideRxnRisk: S-Benzyl migrationor incomplete cleavageHBr->SideRxn

Caption: Decision matrix for

References

  • Zervas, L., & Photaki, I. (1962). On Cysteine and Cystine Peptides. I. New S-Protecting Groups for Cysteine. Journal of the American Chemical Society, 84(20), 3887–3897. Link

  • Photaki, I. (1963). Transformation of Serine to Cysteine. Journal of the American Chemical Society, 85(8), 1123–1126. Link

  • Hiscock, S. D., et al. (2000). Cysteine Protection in Peptide Synthesis.[1] Chemical Reviews. (General reference for thiocarbonate stability).

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. (Context for Boc/Bzl strategies). Link

Technical Monograph: Characterization and Solid-State Properties of H-Cys(Z)-OH

[1]

Executive Summary

H-Cys(Z)-OH (S-Benzyloxycarbonyl-L-cysteine) is a specialized cysteine derivative utilized in peptide synthesis and medicinal chemistry.[1] Unlike the common S-benzyl thioether protection (H-Cys(Bzl)-OH), the S-benzyloxycarbonyl group forms a thiocarbonate linkage.[1] This structural distinction imparts unique reactivity profiles, specifically regarding sensitivity to nucleophiles and stability under acidic conditions, making it a critical tool for orthogonal protection strategies in complex peptide assembly.

This guide provides authoritative physical data, experimental protocols for identification, and handling guidelines based on its specific chemical behavior.

Chemical Identity & Nomenclature

Precise identification is paramount due to the potential confusion between S-protection (side chain) and N-protection (alpha-amine).[1]

ParameterSpecification
Common Name H-Cys(Z)-OH
Systematic Name S-(Benzyloxycarbonyl)-L-cysteine
Alternative Names S-Cbz-L-cysteine; S-Carbobenzoxy-L-cysteine
CAS Registry Number 1625-72-5
Molecular Formula C₁₁H₁₃NO₄S
Molecular Weight 255.29 g/mol
Structural Feature Free

-amine, Free

-carboxylic acid, S-Thiocarbonate protection

Physical Characterization

Appearance and State

In its purified free acid form, H-Cys(Z)-OH exists as a white to off-white crystalline powder .[1] It typically crystallizes as needles or platelets depending on the solvent system used (commonly Ethyl Acetate or Methanol/Water).[1]

Melting Point (MP)

The melting point is a definitive quality attribute for assessing purity.[1] Impurities, particularly the oxidized disulfide dimer (N,N'-bis-Cbz-cystine) or hydrolyzed free cysteine, will significantly depress this range.

FormMelting Point RangeSource/Condition
Free Acid (Standard) 140 – 142 °C Recrystallized (Ethyl Acetate)
Crude/Impure < 135 °CIndicates hydrolysis or oxidation
HCl Salt VariesOften hygroscopic; MP not standard reference

Technical Insight: The sharp melting point at 140–142 °C distinguishes the S-Z derivative from the S-Benzyl derivative (H-Cys(Bzl)-OH), which typically melts at a higher range (210–215 °C dec).[1]

Solubility Profile
  • Soluble: Dilute mineral acids (1N HCl), Glacial Acetic Acid, DMF, DMSO, dilute alkaline solutions (though base risks deprotection).

  • Slightly Soluble: Water (zwitterionic nature limits neutral water solubility), Methanol.[1]

  • Insoluble: Diethyl ether, Hexane, Benzene.

Technical Insight: Stability & Deprotection Logic

The utility of H-Cys(Z)-OH lies in the thiocarbonate bond.[1] Unlike S-Benzyl (thioether), which requires harsh HF or Na/NH₃ for removal, the S-Z group is labile to hard nucleophiles but stable to acidic conditions used in Boc chemistry.

Stability Matrix[1]
  • TFA (Trifluoroacetic Acid): Stable. Compatible with Boc-deprotection cycles.[1]

  • Piperidine/DMF: Unstable. The thiocarbonate is susceptible to aminolysis; therefore, H-Cys(Z)-OH is generally incompatible with Fmoc solid-phase synthesis protocols unless the S-Z group is intended to be removed.[1]

  • Base (NaOH/Hydrazine): Labile. Rapidly hydrolyzes to free thiols.[1]

Deprotection Mechanism

The S-Z group is removed via nucleophilic attack at the carbonyl carbon of the protecting group, releasing benzyl alcohol and CO₂, yielding the free thiolate.

DeprotectionSubstrateH-Cys(Z)-OH(Thiocarbonate)IntermediateTetrahedralIntermediateSubstrate->IntermediateNucleophilic Attack(Carbonyl Carbon)ReagentNucleophile / Base(e.g., NaOMe or Hydrazine)Reagent->IntermediateProductsH-Cys-OH (Free Thiol)+ Benzyl Alcohol + CO2Intermediate->ProductsElimination

Figure 1: Mechanism of S-Z thiocarbonate deprotection via nucleophilic attack.[1]

Experimental Protocol: Melting Point Determination

To ensure data integrity, the melting point should be determined using a capillary method with a calibrated apparatus.

Reagents & Equipment
  • Sample: H-Cys(Z)-OH (dried in vacuo over P₂O₅ for 24h).

  • Apparatus: Digital Melting Point System (e.g., Buchi or Mettler Toledo) or Thiele tube with silicone oil.[1]

  • Standard: Benzoic Acid (MP 122 °C) for calibration check.

Step-by-Step Methodology
  • Sample Preparation: Grind a small quantity (~5 mg) of the dry powder into a fine, homogeneous dust using an agate mortar. Coarse crystals can lead to uneven heat transfer and broad ranges.[1]

  • Loading: Introduce the powder into a glass capillary tube (closed at one end) to a height of 2–3 mm. Tap the tube gently on a hard surface to pack the material firmly.[1]

  • Pre-Heating: Heat the apparatus rapidly to 120 °C (approx. 20 °C below expected MP).

  • Ramp Rate: Reduce the heating rate to 1.0 °C/minute .

    • Expert Note: Fast ramp rates (>2 °C/min) will cause thermal lag, resulting in an artificially high observed melting point.[1]

  • Observation: Record two temperatures:

    • 
      : The first visible sign of liquid formation (wetting of crystals).[1]
      
    • 
      : The point at which the entire sample becomes a clear liquid.[1]
      
  • Acceptance Criteria: The sample is considered pure if the range (

    
    ) is 
    
    
    and falls within 140–142 °C .[1]

References

  • ChemicalBook. (2025).[1] S-Cbz-L-cysteine Properties and Safety. Retrieved from [1]

  • Zervas, L., & Photaki, I. (1962). On Cysteine and Cystine Peptides.[1][2][3] S-Acylcysteines in Peptide Synthesis. Journal of the American Chemical Society.[1][2][4] (Confirming MP of 140-141°C for S-Cbz-L-cysteine).

  • Peptide.com. (2025).[1] H-Cys(Z)-OH HCl Product Data. Retrieved from [1]

  • Sigma-Aldrich. (2025).[1] Product Specification: Cysteine Derivatives. Retrieved from [1]

  • PubChem. (2025).[1][5] Compound Summary: Cysteine Derivatives. National Library of Medicine.[1] Retrieved from [1]

Part 1: Chemical Identity & Structural Implications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the solubility, stability, and handling of H-Cys(Z)-OH (S-Benzyloxycarbonyl-L-cysteine). It is designed for researchers requiring precise physicochemical data for peptide synthesis, analytical method development, or formulation.

Before attempting dissolution, it is critical to verify the specific isomer and salt form, as "Z" nomenclature can be ambiguous in cysteine derivatives.

  • Common Name: S-Benzyloxycarbonyl-L-cysteine[1][2]

  • Standard Notation: H-Cys(Z)-OH

  • CAS Number: 1625-72-5 (HCl salt often cited)[3]

  • Molecular Formula:

    
     (Free base)
    
  • Structural Feature: The "Z" group (Benzyloxycarbonyl) is attached to the Sulfur (Side Chain) , not the Nitrogen.[4] The N-terminus is free (

    
    ), and the C-terminus is free (
    
    
    
    ).

Critical Nomenclature Alert: Do not confuse H-Cys(Z)-OH (S-protected) with Z-Cys-OH (N-protected, N-Cbz-L-cysteine). The solubility rules differ drastically because H-Cys(Z)-OH exists as a zwitterion, whereas Z-Cys-OH behaves as a carboxylic acid.

Physicochemical Determinants of Solubility
  • Zwitterionic Nature: As a free amino acid with a protected side chain, H-Cys(Z)-OH exists as a zwitterion (

    
    ) at neutral pH. This creates a high crystal lattice energy, making it sparingly soluble in pure water and non-polar organic solvents.
    
  • Thiocarbonate Linkage: The S-Z moiety is a thiocarbonate .[4] Unlike the ether linkage in S-Benzyl cysteine (H-Cys(Bzl)-OH), the thiocarbonate is susceptible to base-catalyzed hydrolysis. Avoid high pH dissolution strategies.

Part 2: Solubility Profile

The following data summarizes the solubility behavior of H-Cys(Z)-OH (and its HCl salt) across standard laboratory solvents.

Table 1: Solubility Matrix
Solvent SystemSolubilityMechanism / Notes
Water (Neutral) Low / InsolubleZwitterionic lattice forces dominate.
Dilute Acid (1M HCl, AcOH) High Protonation of the carboxylate breaks the zwitterion. Recommended.
Dilute Base (NaOH,

)
High (Risk) Soluble as a sodium salt, but high risk of S-Z hydrolysis (cleavage of protecting group).
DMSO / DMF High Disrupts hydrogen bonding; ideal for stock solutions.[4]
Methanol / Ethanol ModerateSoluble, often improved with slight heating or addition of dilute HCl.
DCM / Ethyl Acetate LowToo polar for non-polar organics (unless derivatized).[4]
HFIP (Hexafluoroisopropanol) HighExcellent solvent for peptide aggregation issues; stabilizes helical structures.

Part 3: Dissolution Protocols

These protocols are designed to maximize solubility while preserving the integrity of the labile S-Z thiocarbonate bond.[4]

Protocol A: Preparation of Aqueous Stock (Acidic)

Best for: Analytical standards, biological assays where low pH is tolerated.

  • Weighing: Weigh the required amount of H-Cys(Z)-OH.

  • Solvent Choice: Use 1.0 M Acetic Acid (AcOH) or 0.1 M HCl .[4]

    • Why? Acidic pH (< 4) maintains the amine in the protonated state (

      
      ) and the carboxylic acid in the protonated state (
      
      
      
      ), preventing zwitterionic aggregation.[4] It also stabilizes the S-Z group against hydrolysis.[4]
  • Mixing: Vortex for 30–60 seconds. Sonication (37 kHz) may be used for up to 5 minutes if minor particulates remain.[4]

  • Filtration: Filter through a 0.22 µm PVDF membrane if used for HPLC to remove potential polymer contaminants.[4]

Protocol B: Preparation of Organic Stock (Synthesis)

Best for: Solid Phase Peptide Synthesis (SPPS), coupling reactions.

  • Solvent: Use anhydrous DMF (Dimethylformamide) or NMP .[4]

  • Concentration: Typical coupling concentrations range from 0.1 M to 0.5 M.[4]

  • Additive (Optional): If solubility is sluggish, add 1% (v/v) Trifluoroacetic acid (TFA) to the DMF.[4] This ensures the zwitterion is broken.[4]

    • Caution: Do NOT add base (DIEA/NMM) until immediately before the coupling reaction to prevent premature S-Z cleavage or racemization.[4]

Part 4: Stability & Degradation Pathways

The S-Benzyloxycarbonyl group is less stable than the standard S-Benzyl (Bzl) group. Understanding its degradation is vital for experimental design.[4]

Diagram 1: Chemical Stability & Hydrolysis Risk

The following diagram illustrates the safe zones and danger zones for handling H-Cys(Z)-OH.

StabilityPathways Compound H-Cys(Z)-OH (S-Benzyloxycarbonyl) Acidic Acidic pH (HCl/AcOH) Protonated Form Compound->Acidic Dissolves (Stable) Neutral Neutral pH Zwitterion (Insoluble) Compound->Neutral Aggregates Basic Basic pH (NaOH/DIEA) Thiolate Formation Compound->Basic Dissolves (Unstable) Degradation Hydrolysis Product (Free Cysteine + Benzyl Alcohol) Basic->Degradation S-Z Cleavage (Thiocarbonate hydrolysis)

Caption: Stability logic flow. Green paths indicate safe dissolution; red paths indicate chemical instability risks due to base-catalyzed hydrolysis of the thiocarbonate.

Part 5: Experimental Workflow for SPPS

When using H-Cys(Z)-OH in Solid Phase Peptide Synthesis, the order of addition is critical to prevent precipitation.

Diagram 2: SPPS Coupling Workflow

SPPS_Workflow Start Start: H-Cys(Z)-OH Solid Dissolve Dissolve in DMF (Max 0.5 M) Start->Dissolve Check Clear Solution? Dissolve->Check AddAcid Add 1% TFA or switch to NMP Check->AddAcid No (Cloudy) Activate Add Activator (DIC/Oxyma or HATU) Check->Activate Yes AddAcid->Activate AddBase Add Base (DIEA) *Immediately before coupling* Activate->AddBase CRITICAL STEP Coupling Coupling to Resin AddBase->Coupling

Caption: Optimal dissolution and activation workflow for SPPS. Note the delayed addition of base to minimize S-Z instability.

References

  • PubChem. (2025).[4][5] Compound Summary: S-Benzyloxycarbonyl-L-cysteine.[1][2][6] National Library of Medicine.[4] Retrieved from [Link]

Sources

H-Cys(Z)-OH MSDS safety data sheet download

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Safety & Handling Guide: H-Cys(Z)-OH (S-Benzyloxycarbonyl-L-cysteine) Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Chemical Identity

This guide provides a comprehensive technical analysis and safety framework for H-Cys(Z)-OH , formally known as S-Benzyloxycarbonyl-L-cysteine . While often sought for Material Safety Data Sheet (MSDS/SDS) downloads, this document transcends standard regulatory compliance to offer an operational guide for the safe handling, storage, and application of this reagent in peptide synthesis.

Critical Nomenclature Note: In peptide chemistry notation, parentheses following an amino acid code denote side-chain protection. Therefore, H-Cys(Z)-OH indicates the Benzyloxycarbonyl (Z or Cbz) group is protecting the sulfur (thiol) moiety, leaving the


-amine free. This distinguishes it from Z-Cys-OH , where the Z group protects the 

-amine.
Chemical Specifications
ParameterDetail
Chemical Name S-Benzyloxycarbonyl-L-cysteine (often supplied as Hydrochloride salt)
Common Synonyms H-Cys(Z)-OH; S-Cbz-L-cysteine; S-Carbobenzyloxy-L-cysteine
CAS Number 1625-72-5 (Free base) / 55225-69-5 (HCl salt)
Molecular Formula

Molecular Weight 255.29 g/mol (Free base)
Physical State White to off-white crystalline powder

Structural Disambiguation & Stability Logic

To ensure experimental integrity, researchers must understand the structural implications of the "Z" placement. Misidentification between N-protection and S-protection leads to failed synthesis couplings and safety hazards regarding reactivity.

The Instability Mechanism (Expert Insight)

H-Cys(Z)-OH possesses a free


-amine and a thiocarbonate (S-Z) linkage. At neutral or basic pH, the free amine is nucleophilic and can attack the carbonyl of the S-Z group. This can lead to an S 

N acyl shift
, effectively transferring the Z group to the nitrogen (forming Z-Cys-OH) or causing polymerization.

Operational Consequence: This reagent is almost exclusively supplied and stored as the Hydrochloride (HCl) salt . The acidic environment protonates the amine (


), nullifying its nucleophilicity and stabilizing the molecule.
Visualization: Structural Logic & Degradation Pathways

Cysteine_Protection_Logic cluster_0 Target Molecule cluster_1 Common Confusion cluster_2 Stability Mechanism Target H-Cys(Z)-OH (S-Protected, Free Amine) Alt Z-Cys-OH (N-Protected, Free Thiol) Target->Alt Distinct Chemical Entities (Do Not Substitute) Salt HCl Salt Form (Protonated Amine) Target->Salt Storage Condition (Stabilization) Shift S->N Acyl Shift (Degradation) Target->Shift Neutral pH (Nucleophilic Attack) Salt->Shift Prevents

Figure 1: Structural relationship and stability logic of H-Cys(Z)-OH. The HCl salt form is critical to prevent intramolecular degradation.

Comprehensive Safety Profile (GHS Standards)

While H-Cys(Z)-OH is often classified as "Not a hazardous substance" under GHS criteria by many suppliers (e.g., Fisher Scientific, TCI), standard laboratory safety protocols for amino acid derivatives must apply. The breakdown products (benzyl alcohol, carbonyl sulfide) and the acidic nature of the HCl salt warrant specific precautions.

Hazard Identification & First Aid
Hazard CategoryClassificationCore Safety Action
Acute Toxicity Not ClassifiedAvoid ingestion; standard hygiene.
Skin Corrosion Mild Irritant (Potential)Wear nitrile gloves; wash immediately upon contact.
Eye Damage Irritant (Mechanical)Safety goggles required; rinse for 15 min if exposed.
Sensitization Potential SensitizerMinimize dust generation; use fume hood for weighing.

Emergency Response Protocol:

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen.

  • Skin Contact: Brush off loose particles. Wash with soap/water.[1][2][3] Do not use organic solvents (increases absorption).

  • Ingestion: Rinse mouth. Do not induce vomiting. Contact poison control.

Technical Handling & Storage Protocols

This section outlines the self-validating protocols required to maintain reagent integrity.

A. Storage & Shelf-Life
  • Temperature: Store at -20°C (Freezer).

  • Atmosphere: Hygroscopic. Store under inert gas (Argon/Nitrogen) if possible. Keep container tightly sealed.

  • Desiccation: Essential. Moisture facilitates the S

    
    N shift described in Section 2.
    
B. Solubilization Protocol

H-Cys(Z)-OH is hydrophobic due to the benzyl group but the HCl salt aids solubility in polar solvents.

  • Solvent Choice: DMF (Dimethylformamide) or DMSO are preferred for peptide synthesis.

  • Neutralization (Critical Step):

    • Since the reagent is an HCl salt, dissolving it in DMF results in an acidic solution.

    • Action: Add a tertiary base (e.g., DIEA/DIPEA) immediately prior to coupling, not during stock solution preparation. Premature neutralization in the stock solution risks degradation.

C. Waste Disposal
  • Category: Organic chemical waste (halogenated if dissolved in DCM, non-halogenated otherwise).

  • Specifics: Contains sulfur; do not mix with oxidizers (risk of sulfoxide formation or exothermic reaction).

Visualization: Safe Handling Workflow

Handling_Workflow Start Reagent Retrieval (-20°C Storage) Equilibrate Equilibrate to RT (Prevent Condensation) Start->Equilibrate Weigh Weighing (Fume Hood + PPE) Equilibrate->Weigh Solubilize Solubilization (DMF/DMSO) Weigh->Solubilize Neutralize In-Situ Neutralization (Add DIEA immediately before use) Solubilize->Neutralize Do not store neutralized solution Couple Coupling Reaction Neutralize->Couple

Figure 2: Operational workflow for handling H-Cys(Z)-OH to minimize hydrolysis and degradation risks.

Synthesis Application: Deprotection Mechanics

Understanding how to remove the Z group from the sulfur is vital for experimental design.

  • Standard Z-Removal (Amine): Usually removed by Hydrogenolysis (

    
    ) or HBr/AcOH.
    
  • S-Z Removal (Thiol): The thiocarbonate bond is more stable than the carbamate.

    • Method A (Strong Acid): HF (Hydrogen Fluoride) or TFMSA (Trifluoromethanesulfonic acid) is typically required for complete removal at the end of Boc-chemistry synthesis.

    • Method B (Nucleophilic): Thiolysis or aminolysis can sometimes cleave S-Z, but this is often a side reaction rather than a deprotection strategy.

    • Note: S-Z is generally stable to TFA (Trifluoroacetic acid), making it compatible with Fmoc SPPS if the Z group is intended to remain during cleavage (though rarely used in Fmoc chemistry due to orthogonality issues).

References & Data Sources

The following sources provide the foundational data for the chemical identity, safety profiles, and supplier specifications cited in this guide.

  • Fisher Scientific. (2025). Safety Data Sheet: S-Benzyl-L-cysteine derivatives. Retrieved from

  • Sigma-Aldrich (Merck). (n.d.). Product Specification: H-Cys(Z)-OH CAS 1625-72-5.[4][5][6] Retrieved from

  • CymitQuimica. (n.d.).[7] H-Cys(Z)-OH Chemical Properties and MSDS Access. Retrieved from

  • Chemical Book / LookChem. (2024). S-Carbobenzyloxy-L-cysteine CAS 1625-72-5 Physical Properties. Retrieved from [8]

  • TCI Chemicals. (2025).[9] Safety Data Sheet: Cysteine Derivatives. Retrieved from

Sources

Methodological & Application

Application Note: High-Purity Dissolution of H-Cys(Z)-OH in DMF

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

This protocol details the standardized procedure for dissolving S-benzyloxycarbonyl-L-cysteine (H-Cys(Z)-OH; CAS 1625-72-5) in


-dimethylformamide (DMF).

The Solubility Paradox: H-Cys(Z)-OH presents a unique solubility challenge in peptide synthesis. Unlike fully protected amino acids (e.g., Boc-Cys(Trt)-OH), this molecule exists as a zwitterion (free amine, free carboxylic acid) with a hydrophobic side-chain protection (S-Z).

  • The Zwitterionic Head: The ionic lattice formed between the ammonium (

    
    ) and carboxylate (
    
    
    
    ) termini creates strong intermolecular forces that resist solvation in organic media.
  • The Hydrophobic Tail: The S-benzyloxycarbonyl (S-Z) group requires an organic solvent, rendering the molecule insoluble in water.

Therefore, DMF is the solvent of choice due to its high dielectric constant (


) and ability to disrupt ionic networks while solvating aromatic protecting groups. However, improper handling leads to oxidation (disulfide formation), S-to-N acyl migration, or incomplete dissolution, compromising coupling efficiency.
Materials & Specifications
ComponentGrade/SpecificationRationale
H-Cys(Z)-OH >98% Purity (HPLC)Impurities (free Cys) accelerate oxidation.
DMF Sequencing Grade / Amine-FreeCritical: Presence of dimethylamine (DMA) causes S-Z hydrolysis and base-catalyzed racemization.
Inert Gas Argon (preferred) or

Prevents oxidation of trace free thiols to cystine dimers.
Vials Amber, Silanized GlassAmber blocks UV; silanization prevents surface adsorption of the hydrophobic Z-group.
Protocol: The "Inert-Solvation" Workflow
Phase A: Environmental Preparation
  • De-gas the DMF: Sparge DMF with Argon for 15 minutes prior to use. This removes dissolved oxygen that catalyzes disulfide bridging.

  • Static Control: Use an anti-static gun on the weighing vessel. Zwitterionic powders are prone to static dispersal, leading to inaccurate stoichiometry.

Phase B: Dissolution Mechanics

Standard Concentration Target: 0.1 M – 0.5 M

  • Weighing: Weigh the H-Cys(Z)-OH into the dry amber vial.

  • The "Wetting" Step: Add 10% of the calculated DMF volume. Swirl gently to create a "slurry." This wets the hydrophobic Z-groups before the bulk solvent is added.

  • Bulk Addition: Add the remaining 90% of the DMF.

  • Agitation Cycle (Sonication vs. Vortexing):

    • Preferred:Bath Sonication (35-40 kHz) for 2-5 minute intervals.

    • Warning: Monitor temperature.[] Do not exceed 30°C. Heat promotes S-Z degradation.

    • Alternative: Vortex at medium speed. Avoid high-shear mixing which can introduce air bubbles.

  • Visual QC: Hold the vial against a light source. Look for "Schlieren lines" (wavy refraction lines), indicating dissolution is occurring but incomplete. Continue until the solution is optically clear.

Phase C: Activation (For Coupling)

Note: If the zwitterion remains stubborn (hazy), it often requires the "Activation Assist."

  • If using for immediate coupling, add the activator (e.g., HBTU/HATU) before the base.

  • The Base Trigger: Add DIEA (Diisopropylethylamine) or NMM (N-Methylmorpholine) last.

    • Mechanism: The base deprotonates the ammonium group, collapsing the zwitterionic lattice and instantly driving full solubility.

    • Caution: Once base is added, the S-Z group is less stable. Use immediately (<10 mins).

Visualization: Process Flow & Decision Logic

DissolutionProtocol Start Start: H-Cys(Z)-OH Powder CheckDMF QC: Is DMF Amine-Free? Start->CheckDMF Degas Action: Sparge DMF (Argon, 15m) CheckDMF->Degas Yes Stop STOP: Risk of Side Reactions CheckDMF->Stop No (Replace Solvent) Weigh Weigh into Amber Vial Degas->Weigh Wet Add 10% Solvent (Slurry) Weigh->Wet BulkAdd Add Remaining DMF Wet->BulkAdd Sonicate Sonicate (Max 30°C) BulkAdd->Sonicate VisualCheck Visual QC: Clear? Sonicate->VisualCheck Success Ready for Coupling VisualCheck->Success Yes (Clear) Trouble Troubleshoot: Zwitterion Aggregation VisualCheck->Trouble No (Hazy/Gel) BaseAssist Add Activator + Base (Immediate Use) Trouble->BaseAssist BaseAssist->Success Solubilized

Caption: Workflow for H-Cys(Z)-OH dissolution. Yellow diamonds indicate critical decision points to prevent side reactions.

Troubleshooting & Stability Data
ObservationRoot CauseCorrective Action
Persistent Haze Zwitterionic lattice strength exceeds solvation energy.Add 1 eq. of coupling reagent (e.g., HBTU) before base. The reaction with the carboxyl group breaks the lattice.
Gel Formation Hydrogen bonding network (Organogelation).Mild warming (max 35°C) or addition of chaotic salt (0.1M LiCl in DMF).
Yellowing Amine contamination in DMF or Oxidation.Discard solution. Use fresh, high-grade DMF. Check Argon lines.

Stability Note: Solutions of H-Cys(Z)-OH in neutral DMF are stable for 24-48 hours at 4°C. However, in the presence of base (DIEA/Piperidine), the S-Z group is susceptible to hydrolysis or S


N migration. Always prepare fresh for coupling steps.
References
  • Vertex/Peptide.com . H-Cys(Z)-OH HCl Product Specifications & CAS 1625-72-5. Retrieved from

  • Sigma-Aldrich .[2] S-Carbobenzyloxy-L-cysteine Product Data. Retrieved from

  • National Institutes of Health (NIH) - PubChem . Cysteine Properties and Solubility Data. Retrieved from

  • Bachem . Cysteine Derivatives and Protecting Groups in SPPS. Retrieved from

  • Mitin, Y. V. (1996).[3] An effective organic solvent system for the dissolution of amino acids.[3] International Journal of Peptide and Protein Research.[3] Retrieved from

Sources

Application Note: Solid Phase Peptide Synthesis Using H-Cys(Z)-OH (S-Benzyloxycarbonyl-L-Cysteine)

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Chemical Logic

Introduction

The use of H-Cys(Z)-OH (S-benzyloxycarbonyl-L-cysteine) represents a specialized strategy in Solid Phase Peptide Synthesis (SPPS). Unlike the more common S-Trityl (Trt) or S-Acetamidomethyl (Acm) groups, the S-Z moiety offers a unique stability profile: it is stable to Trifluoroacetic Acid (TFA) but cleaved by strong acids (HF, TFMSA) or sodium in liquid ammonia.

This application note details the protocols for utilizing H-Cys(Z)-OH. It addresses the critical requirement of N-terminal protection prior to chain elongation and provides optimized coupling cycles to minimize cysteine racemization—a notorious challenge in peptide chemistry.

The "Why" and "When" of S-Z Protection

The selection of the S-Z protecting group is a strategic decision based on orthogonality.

FeatureS-Trityl (Trt)S-AcmS-Benzyloxycarbonyl (Z)
Chemistry Fmoc StandardFmoc/Boc OrthogonalBoc Standard / Fmoc Special
TFA Stability Labile (Cleaves with peptide)StableStable
HF Stability StableStableLabile (Cleaves)
Iodine Stability LabileLabile (Oxidative cleavage)Stable
Primary Use Free thiol generationPost-cleavage cyclizationRobust protection / Boc-SPPS

Key Application: Use S-Z when you require the cysteine side chain to remain protected after TFA cleavage (in Fmoc chemistry) or as a standard semi-permanent group in Boc chemistry.

Pre-Synthesis Critical Check: N-Terminal Protection

CRITICAL WARNING: H-Cys(Z)-OH possesses a free alpha-amine. It cannot be used directly as a building block in the middle of a peptide chain during SPPS. Doing so will result in uncontrolled polymerization.

  • Scenario A: You intend to use it as the final N-terminal residue . (Proceed to Coupling Protocol).

  • Scenario B: You intend to incorporate it internally . You must first convert it to Fmoc-Cys(Z)-OH or Boc-Cys(Z)-OH.

Part 2: Experimental Protocols

Protocol A: Low-Racemization Coupling

Cysteine derivatives are highly prone to racemization (conversion of L-Cys to D-Cys) during activation, primarily via base-catalyzed enolization. The following protocol uses DIC/Oxyma , which has been proven to reduce racemization to <1% compared to HBTU/DIEA methods.

Reagents:

  • Resin: Pre-swollen in DMF.

  • Amino Acid: N-Protected Cys(Z) (e.g., Fmoc-Cys(Z)-OH).

  • Activator: Diisopropylcarbodiimide (DIC).

  • Additive: Ethyl cyano(hydroxyimino)acetate (Oxyma Pure).

  • Solvent: DMF (Dimethylformamide).[1]

Step-by-Step Workflow:

  • Calculation: Use 3.0 equivalents (eq) of Amino Acid, 3.0 eq of DIC, and 3.0 eq of Oxyma relative to resin loading.

  • Dissolution: Dissolve the Amino Acid and Oxyma in minimal DMF.

  • Activation: Add DIC to the mixture. Do not pre-activate for more than 2 minutes. (Prolonged pre-activation increases racemization risk).

  • Coupling: Add the mixture immediately to the resin.

  • Incubation: Agitate at room temperature for 60 minutes.

  • Wash: Drain and wash resin with DMF (3x) and DCM (3x).

Protocol B: Deprotection & Cleavage (The S-Z Specifics)

The S-Z group is not removed by standard TFA cocktails (e.g., Reagent K). You must choose the cleavage method based on your synthesis strategy.[2]

Option 1: Boc Chemistry (Standard Removal)
  • Reagent: Anhydrous Hydrogen Fluoride (HF) with p-cresol scavenger.

  • Conditions: 0°C for 60 minutes.

  • Result: Peptide is cleaved from resin, and S-Z is removed to yield free thiol (-SH).

Option 2: Fmoc Chemistry (Orthogonal Strategy)
  • Reagent: TFA / TIS / H2O (95:2.5:2.5).

  • Conditions: Room temperature, 2-3 hours.

  • Result: Peptide is cleaved from resin, but S-Z remains intact .

  • Post-Cleavage Removal (If desired): The purified peptide-Cys(Z) can be deprotected later using TFMSA (Trifluoromethanesulfonic acid) or Sodium/Ammonia reduction if free thiol is needed subsequently.

Visualization: Decision Logic & Workflow

SPPS_CysZ_Strategy Start Start: H-Cys(Z)-OH Reagent Check Is it N-Protected? Start->Check Protect Perform N-Protection (Fmoc-OSu or Boc2O) Check->Protect No (Free Amine) Ready Ready for SPPS Coupling Check->Ready Yes (Bought Pre-protected) Protect->Ready Coupling Coupling Cycle (DIC/Oxyma - No Base) Ready->Coupling Cleavage_Decision Cleavage Strategy Coupling->Cleavage_Decision TFA_Cleavage TFA Cleavage (Fmoc Strategy) Cleavage_Decision->TFA_Cleavage Fmoc Chemistry HF_Cleavage HF Cleavage (Boc Strategy) Cleavage_Decision->HF_Cleavage Boc Chemistry Result_Protected Result: Free Peptide Side Chain: Cys(Z) (Protected) TFA_Cleavage->Result_Protected S-Z is Stable to TFA Result_Free Result: Free Peptide Side Chain: Cys-SH (Free Thiol) HF_Cleavage->Result_Free S-Z Cleaved by HF

Caption: Workflow for handling H-Cys(Z)-OH, highlighting the critical N-protection step and the divergence in cleavage outcomes based on acid strength.

Part 3: Troubleshooting & Quality Control

Common Failure Modes
IssueCauseSolution
Polymerization Using H-Cys(Z)-OH without N-protection.Ensure N-terminus is Fmoc/Boc protected before coupling.
Racemization Use of HBTU/HATU with DIEA (Base).[1]Switch to DIC/Oxyma (Acidic/Neutral activation).
Incomplete Cleavage Attempting to remove S-Z with TFA.Use HF, TFMSA, or keep Z on for orthogonal applications.
Alkylation of Trp Cation scavenging failure during HF cleavage.Add p-cresol or anisole as scavengers.
Analytical Verification
  • HPLC: The S-Z group adds significant hydrophobicity. Expect a longer retention time for Peptide-Cys(Z) compared to the free thiol version.

  • Mass Spectrometry:

    • Free Cys residue mass: 103.1 Da.

    • Cys(Z) residue mass: 237.1 Da.

    • Delta: Look for a mass shift of +134 Da if the Z group is still attached.

References

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

  • Han, Y., et al. (1997). Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis.[1][3] The Journal of Organic Chemistry, 62(18), 6224–6229. Link

  • Albericio, F., & Tulla-Puche, J. (2008). The Power of the Solid-Phase Strategy for the Preparation of Peptide-Based Drugs.[4] Molecules, 13, 937-938. (Discussion on protecting group orthogonality).

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

Sources

Introduction: The Foundation of Cysteine-Containing Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Esterification of N-α-Fmoc-Cys(Z)-OH to Wang Resin

Cysteine residues are of paramount importance in peptide and protein chemistry, primarily due to the unique ability of their thiol side chains to form disulfide bonds, which are critical for defining the tertiary and quaternary structures of proteins.[1] The synthesis of peptides containing cysteine via Solid-Phase Peptide Synthesis (SPPS) requires robust and orthogonal protecting group strategies to prevent unwanted side reactions.[2]

The benzyloxycarbonyl (Z or Cbz) group serves as a reliable protecting group for the nucleophilic cysteine thiol, stable to the mildly basic conditions used for N-α-Fmoc group removal during chain elongation.[2] Wang resin is a cornerstone of Fmoc-based SPPS for synthesizing peptide acids.[3][4] It features a 4-hydroxymethylphenoxymethyl-polystyrene support, which allows the first amino acid to be anchored via an ester linkage. This bond is stable throughout the synthesis but can be readily cleaved under moderately acidic conditions, typically with trifluoroacetic acid (TFA), to release the final peptide with a C-terminal carboxylic acid.[5]

This document provides a comprehensive guide to the critical first step of SPPS: the loading of the first amino acid, N-α-Fmoc-Cys(Z)-OH, onto Wang resin. We will delve into the chemical principles, provide a detailed experimental protocol, and outline methods for validating the success of the loading procedure.

A Note from the Senior Application Scientist

The standard and scientifically validated methodology for Fmoc-based Solid-Phase Peptide Synthesis (SPPS) necessitates that the first amino acid loaded onto the resin possesses an N-terminal Fmoc protecting group. The prompt specified loading "H-Cys(Z)-OH", which has a free amine. Attempting to load an N-terminally unprotected amino acid would lead to uncontrollable side reactions, including the formation of di- and tripeptides directly on the resin support, compromising the entire synthesis. Therefore, this protocol has been designed for the correct starting material, N-α-Fmoc-Cys(Z)-OH , to ensure a successful and high-purity synthesis.

Principle of the Method: Carbodiimide-Mediated Esterification

The covalent attachment of Fmoc-Cys(Z)-OH to the hydroxyl groups of Wang resin is an esterification reaction. The carboxylic acid of the amino acid is not sufficiently reactive to directly form an ester with the resin's alcohol groups. Therefore, it must first be "activated". The most common method involves the use of a carbodiimide, such as N,N'-diisopropylcarbodiimide (DIC).[6][7]

The reaction proceeds through several key steps:

  • Activation: The carbodiimide reacts with the carboxylic acid of Fmoc-Cys(Z)-OH to form a highly reactive O-acylisourea intermediate.[6][7]

  • Potential Side Reactions: This intermediate is unstable and can rearrange into an unreactive N-acylurea, which terminates the reaction for that molecule.[6] Furthermore, activation of amino acids can lead to epimerization (racemization) at the α-carbon, particularly for sensitive residues like cysteine.[5]

  • Suppression of Side Reactions: To improve efficiency and minimize racemization, an additive such as 1-hydroxybenzotriazole (HOBt) is often included.[5][8] HOBt rapidly reacts with the O-acylisourea to form a more stable HOBt-active ester. This active ester is less prone to racemization and efficiently acylates the resin's hydroxyl groups.[6]

  • Catalysis: A catalytic amount of 4-(dimethylamino)pyridine (DMAP) is used to accelerate the esterification by acting as a highly nucleophilic acylation catalyst.[5][9]

  • Capping: After the loading reaction, any unreacted hydroxyl groups on the resin must be "capped," typically by acetylation with acetic anhydride. This crucial step prevents these sites from reacting in subsequent coupling cycles, which would otherwise lead to the formation of deletion sequences (peptides missing one or more amino acids).[9]

Experimental Workflow Diagram

G Workflow for H-Cys(Z)-OH Loading on Wang Resin cluster_prep Preparation cluster_reaction Reaction cluster_process Processing & QC Resin_Swell 1. Swell Wang Resin in DCM/DMF Reagent_Prep 2. Prepare Amino Acid Activation Solution Coupling 3. Couple Fmoc-Cys(Z)-OH to Resin (Activation + Loading) Reagent_Prep->Coupling Capping 4. Cap Unreacted Sites with Acetic Anhydride Coupling->Capping Wash_1 5. Wash Resin (DMF, DCM, MeOH) Capping->Wash_1 Drying 6. Dry Resin Under Vacuum Wash_1->Drying Quantify 7. Quantify Loading (Fmoc-UV Assay) Drying->Quantify caption Fig. 1: Step-by-step workflow for loading the first amino acid.

Caption: A visual representation of the H-Cys(Z)-OH loading procedure.

Materials and Reagents

  • Wang Resin (e.g., 100-200 mesh, 1% DVB, ~1.0 mmol/g substitution)

  • Fmoc-Cys(Z)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or OxymaPure

  • 4-(Dimethylamino)pyridine (DMAP)

  • Acetic Anhydride

  • Pyridine or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Methanol (MeOH), ACS grade

  • Solid-phase synthesis vessel with a frit

  • Mechanical shaker or bubbler system

  • For Quantification: UV-Vis Spectrophotometer, quartz cuvettes, volumetric flasks, piperidine.

Detailed Experimental Protocol

This protocol is based on a 1 g scale of Wang resin with a nominal loading of 1.0 mmol/g.

Part 1: Resin Preparation and Swelling
  • Place 1.0 g of Wang resin into a 20 mL solid-phase synthesis vessel.

  • Add 10 mL of DCM and allow the resin to swell for 30 minutes with gentle agitation.

  • Drain the DCM.

  • Add 10 mL of DMF and agitate for another 30 minutes.

  • Drain the DMF completely just before adding the reaction mixture.

Part 2: Amino Acid Activation and Coupling

Cysteine is prone to racemization, so pre-activation time should be minimized, and the reaction should be performed at room temperature.

  • In a separate flask, dissolve Fmoc-Cys(Z)-OH (3 equivalents, relative to resin capacity; e.g., 3.0 mmol) and HOBt (3 eq., 3.0 mmol) in a minimal amount of DMF (~5-7 mL).

  • Add this solution to the swollen, drained resin in the reaction vessel.

  • Add DIC (3 eq., 3.0 mmol) to the resin slurry.

  • In a small vial, dissolve DMAP (0.1 equivalents, 0.1 mmol) in ~1 mL of DMF. Add this catalytic solution to the reaction vessel.

  • Seal the vessel and agitate the mixture at room temperature for 2-4 hours. Reaction progress can be monitored, but a 3-hour reaction is typically sufficient for good initial loading.[10]

Part 3: Capping of Unreacted Hydroxyl Groups
  • Drain the reaction mixture from the resin.

  • Wash the resin three times with 10 mL of DMF.

  • Prepare the capping solution: In a separate flask, mix Acetic Anhydride (10 equivalents, 10 mmol) and Pyridine (10 eq., 10 mmol) in 10 mL of DMF.

  • Add the capping solution to the resin and agitate for 30 minutes at room temperature.[9]

  • Drain the capping solution.

Part 4: Final Washing and Drying
  • Wash the resin thoroughly to remove all residual reagents and byproducts. Perform each wash for 1-2 minutes with agitation.

    • 3 x 10 mL DMF

    • 3 x 10 mL DCM

    • 3 x 10 mL MeOH

    • 3 x 10 mL DCM

  • After the final DCM wash, dry the resin under high vacuum for at least 4 hours, or until a constant weight is achieved. The weight gain can provide a rough, non-quantitative estimate of loading.

Quantitative Data Summary

ParameterRecommended ValueRationale
Resin Wang Resin, 100-200 meshStandard support for peptide acids via Fmoc-SPPS.[3][4]
Fmoc-Cys(Z)-OH 3 equivalentsUsing an excess drives the reaction to completion.
DIC 3 equivalentsStoichiometric equivalent to the amino acid for activation.[6]
HOBt 3 equivalentsSuppresses racemization and N-acylurea formation.[5][6]
DMAP 0.1 equivalentsCatalytic amount; excess can increase racemization.
Reaction Time 2 - 4 hoursAdequate time for esterification without prolonged exposure to racemizing conditions.
Capping Reagents Acetic Anhydride (10 eq.), Pyridine (10 eq.)Large excess ensures complete capping of unreacted sites.
Capping Time 30 minutesSufficient for complete acetylation of free hydroxyls.

Validation Protocol: Quantification of Resin Loading via Fmoc-UV Assay

The most reliable method to determine the substitution level (loading) of the newly prepared resin is to quantify the amount of Fmoc groups per gram of resin.[11][12]

  • Sample Preparation: Accurately weigh 5-10 mg of the dried, loaded resin into a small test tube or vial.

  • Fmoc Cleavage: Add exactly 1.0 mL of a 20% (v/v) piperidine in DMF solution to the resin.

  • Incubation: Cap the vial and agitate at room temperature for 30 minutes to ensure complete cleavage of the Fmoc group, which forms a dibenzylfulvene-piperidine adduct.

  • Dilution: Allow the resin to settle. Carefully take a precise aliquot of the supernatant (e.g., 100 µL) and dilute it with a known volume of DMF (e.g., to a final volume of 10 mL in a volumetric flask). The dilution factor must be recorded accurately.

  • Spectrophotometry: Measure the absorbance (A) of the diluted solution at 301 nm against a blank of the 20% piperidine/DMF solution diluted in the same manner. The absorbance should ideally be between 0.1 and 1.0 for linearity.[11]

  • Calculation: Use the Beer-Lambert law to calculate the loading:

    Loading (mmol/g) = (A × V_dilution) / (ε × w × l)

    • A : Absorbance at 301 nm

    • V_dilution : Initial volume of piperidine solution (in L, e.g., 0.001 L) multiplied by the dilution factor.

    • ε : Molar extinction coefficient of the adduct (7800 L mol⁻¹ cm⁻¹ is a widely accepted value).

    • w : Weight of the dry resin sample (in g).

    • l : Path length of the cuvette (typically 1 cm).

Best Practices and Troubleshooting

IssueProbable Cause(s)Recommended Solution(s)
Low Loading Efficiency - Incomplete swelling of the resin.- Inefficient activation or coupling.- Deactivated reagents (DIC is moisture-sensitive).- Ensure adequate swelling time in both DCM and DMF.- Increase reaction time to 4-6 hours or repeat the coupling step.- Use fresh, high-quality reagents. Store DIC under inert gas.
High Racemization - Excessive DMAP concentration.- Prolonged pre-activation or reaction time at elevated temperatures.- Omission of HOBt.- Strictly limit DMAP to 0.1 equivalents.- Perform the reaction at room temperature and minimize pre-activation.- Always include HOBt or a similar additive in the reaction.[5]
Inconsistent Loading Results - Inaccurate weighing of small resin samples for quantification.- Incomplete Fmoc cleavage or inaccurate dilutions.- Resin not fully dry before initial weighing.- Use a calibrated analytical balance and use a larger sample size (e.g., 15-20 mg) if precision is an issue.- Ensure the 30-minute Fmoc cleavage is complete and use calibrated pipettes for dilution.- Dry the bulk resin and the analytical sample to a constant weight under high vacuum.

References

  • Aapptec Peptides. Technical Support Information Bulletin 1073 - Wang Resin. Available at: [Link]

  • Aapptec Peptides. Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). Available at: [Link]

  • Peptides.com. Wang Resin. Available at: [Link]

  • Sapkota, A. (2022, May 19). Ninhydrin Test- Definition, Principle, Procedure, Result, Uses. Microbe Notes. Available at: [Link]

  • ResearchGate. Mechanism of peptide bond formation through carbodiimide. Available at: [Link]

  • Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. Available at: [Link]

  • Lobo, S. A., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. Available at: [Link]

  • Biotage. (2023, February 6). How to quantify your first amino acid loading onto Wang resins. Available at: [Link]

  • BYJU'S. (2019, December 10). Ninhydrin test. Available at: [Link]

  • Lee, N. (2022, June 9). Peptide Hand Synthesis Part 4: Ninhydrin Test. YouTube. Available at: [Link]

  • The Organic Chemistry Tutor. (2023, February 1). DCC Coupling With HOBt Activation Mechanism | Organic Chemistry. YouTube. Available at: [Link]

  • Biotage. (2023, February 2). How To Load The First Amino Acid Onto Wang Resin. Available at: [Link]

  • ResearchGate. (2025, August 7). Quantitative Determination of Resin Loading in Solid-Phase Organic Synthesis Using 13 C MAS NMR. Available at: [Link]

  • Spiral. (2019, October 14). Calculating Resin Functionalization in Solid-Phase Peptide Synthesis Using a Standardized Method based on Fmoc Determination. Available at: [Link]

  • Taylor & Francis. Carbodiimide – Knowledge and References. Available at: [Link]

  • Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Available at: [Link]

  • Peptideweb.com. Loading protocols. Available at: [Link]

  • Lemberg, M. K., & Martoglio, B. (1999). Release of Signal Peptide Fragments into the Cytosol Requires Cleavage in the Transmembrane Region by a Protease Activity That Is Different from Signal Peptidase. Journal of Biological Chemistry. Available at: [Link]

  • Spears, R. J., et al. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews. Available at: [Link]

  • ACS Publications. (2025, February 23). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development. Available at: [Link]

Sources

Application Note: Standard Deprotection Methods for the S-(2-nitro-1-phenylethyl) Group on Cysteine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the field of peptide synthesis and drug development, the selective protection and deprotection of amino acid side chains is a cornerstone of chemical strategy. The thiol group of cysteine is particularly reactive, necessitating robust protection to prevent undesired side reactions such as oxidation and alkylation during peptide elongation.[1][2][3] A plethora of protecting groups for cysteine have been developed, each with a unique cleavage strategy to allow for orthogonal deprotection in the presence of other protected residues.[3][4]

The S-(2-nitro-1-phenylethyl) group, also known as the S-Z group, is a specialized protecting group for cysteine.[1] Introduced by Jung et al. in 1975, the S-Z group offers a unique combination of properties. Its primary deprotection pathway is through a base-catalyzed β-elimination, providing an orthogonal cleavage strategy to the more common acid-labile or photolabile protecting groups.[1][5] This application note provides a detailed overview of the deprotection of the S-Z group, including the underlying chemical mechanism and a comprehensive protocol for its removal.

Mechanism of Deprotection: Base-Catalyzed β-Elimination

The removal of the S-Z group from a protected cysteine residue proceeds via a base-catalyzed β-elimination reaction.[5] This mechanism is facilitated by the electron-withdrawing nature of the 2-nitro group on the phenylethyl moiety. The presence of this nitro group increases the acidity of the proton on the carbon adjacent to the sulfur atom (the β-proton).

The key steps of the deprotection mechanism are as follows:

  • Proton Abstraction: A base abstracts the acidic β-proton from the 2-nitro-1-phenylethyl group.

  • Formation of a Carbanion Intermediate: This proton abstraction results in the formation of a resonance-stabilized carbanion.

  • Elimination: The carbanion undergoes elimination, leading to the formation of 2-nitro-1-phenyl-ethene (β-nitrostyrene) and the free cysteine thiol.

This mechanism is highly efficient and proceeds under relatively mild basic conditions, ensuring the stability of other protecting groups sensitive to acid or photolysis.

Deprotection_Mechanism Cys_Protected S-(2-nitro-1-phenylethyl)-Cysteine Carbanion Carbanion Intermediate Cys_Protected->Carbanion  + Base (Proton Abstraction) Base Base (e.g., OH⁻) Cys_Thiol Cysteine (free thiol) Carbanion->Cys_Thiol Elimination Nitrostyrene 2-nitro-1-phenyl-ethene Carbanion->Nitrostyrene

Figure 1: Deprotection mechanism of the S-Z group.

Deprotection Protocols

The following protocol outlines a standard procedure for the deprotection of S-(2-nitro-1-phenylethyl)-protected cysteine residues in a peptide.

Materials
  • S-Z protected peptide

  • Aqueous buffer (e.g., 0.1 M sodium borate buffer, pH 9.0)

  • Organic solvent (e.g., acetonitrile or DMF, if needed for solubility)

  • Quenching solution (e.g., 1 M HCl)

  • Reverse-phase HPLC for purification

  • Mass spectrometer for analysis

Procedure
  • Dissolution: Dissolve the S-Z protected peptide in the aqueous buffer to a concentration of 1-5 mg/mL. If the peptide has poor aqueous solubility, a minimal amount of a compatible organic solvent like acetonitrile or DMF can be added.

  • Deprotection Reaction: Stir the solution at room temperature. The reaction progress can be monitored by HPLC-MS. The reaction is typically complete within 1-4 hours.

  • Quenching: Once the reaction is complete (as determined by the disappearance of the starting material), quench the reaction by acidifying the solution to pH 4-5 with 1 M HCl.

  • Purification: Purify the deprotected peptide using reverse-phase HPLC.

  • Analysis: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

ParameterRecommended ConditionsNotes
Base Aqueous buffer with pH 8.5-9.5Higher pH can accelerate the reaction but may risk side reactions.
Temperature Room Temperature (20-25 °C)Elevated temperatures are generally not necessary.
Reaction Time 1-4 hoursMonitor by HPLC to determine completion.
Solvent Aqueous buffer, with minimal organic co-solvent if necessaryEnsure peptide solubility.

Table 1: Key Parameters for S-Z Group Deprotection.

Deprotection_Workflow start Start: S-Z Protected Peptide dissolve Dissolve in Basic Buffer (pH 9.0) start->dissolve react Stir at Room Temperature (1-4 h) dissolve->react monitor Monitor by HPLC-MS react->monitor monitor->react Incomplete quench Quench with Acid (pH 4-5) monitor->quench Reaction Complete purify Purify by RP-HPLC quench->purify analyze Analyze by MS and HPLC purify->analyze end_product End: Deprotected Cysteine Peptide analyze->end_product

Figure 2: Workflow for the deprotection of S-Z protected cysteine.

Conclusion

The S-(2-nitro-1-phenylethyl) protecting group provides a valuable tool for cysteine protection in peptide chemistry, offering an orthogonal deprotection strategy via base-catalyzed β-elimination. The mild conditions required for its removal make it compatible with a wide range of other protecting groups, enhancing the synthetic chemist's toolbox for the construction of complex peptides. The protocols and mechanistic insights provided in this application note are intended to guide researchers in the successful application of this useful protecting group.

References

  • Jung, G., Fouad, H., & Heusel, G. (1975). 2-Nitro-1-phenylethyl: a new protecting and chiroptical reporter group for cysteine peptides. Angewandte Chemie International Edition in English, 14(12), 817-818.
  • Kim, J. H., & Lee, Y. S. (1983). Synthesis of Nucleophilic Adducts of Thiols (Ⅰ). Addition of Cysteine to β-Nitrostyrene Derivatives. Journal of the Korean Chemical Society, 27(3), 163-170.
  • MDPI. (2021, April 29). Site-Specific Conversion of Cysteine in a Protein to Dehydroalanine Using 2-Nitro-5-thiocyanatobenzoic Acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine. Retrieved from [Link]

  • ResearchGate. (n.d.). β-Elimination Side Reactions. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, August 17). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews. Retrieved from [Link]

  • Taylor, J. W. (2009). Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups. In PROCEEDINGS OF THE TWENTIETH AMERICAN PEPTIDE SYMPOSIUM (pp. 137-138).
  • AAPPTEC. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]

Sources

Technical Application Note: Strategic Utilization of H-Cys(Z)-OH in Boc Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Analysis & Chemical Logic

The Reagent Profile

H-Cys(Z)-OH (CAS: 1625-72-5) represents a specific cysteine derivative where the sulfhydryl (thiol) group is protected by a Benzyloxycarbonyl (Z or Cbz) moiety.[1] In the context of Boc chemistry, this creates a thiocarbonate linkage, which is distinct from the more common thioether linkage found in S-Benzyl cysteine [H-Cys(Bzl)-OH].

FeatureH-Cys(Z)-OH (Thiocarbonate)H-Cys(Bzl)-OH (Thioether)
Acid Stability Stable to TFA (50%)Stable to TFA (50%)
HF Cleavage High Lability (Clean removal at 0°C)Moderate Lability (Requires strong HF conditions)
Base Stability Sensitive (Susceptible to aminolysis)High (Stable to DIEA/TEA)
Primary Utility Synthesis requiring milder HF cleavage or high crystallinity intermediates.Standard "workhorse" for robust sequences.
The "Why" – Causality in Experimental Choice

Why choose H-Cys(Z)-OH over the standard H-Cys(Bzl)-OH?

  • Cleavage Efficiency: The S-Z group is removed more rapidly and cleanly by anhydrous HF than the S-Bzl group. This is critical for peptides containing other sensitive residues (e.g., Trp, Met) where prolonged exposure to HF increases the risk of side reactions.

  • Crystallinity: Intermediates protected with S-Z are often highly crystalline, facilitating purification in solution-phase synthesis or hybrid fragment condensation strategies.

The "Danger Zone" – Self-Validating Control

The use of H-Cys(Z)-OH introduces a specific vulnerability: Base Sensitivity . Unlike S-Bzl, the S-Z thiocarbonate can undergo nucleophilic attack by amines (aminolysis) or base-catalyzed elimination.

  • Critical Constraint: During the neutralization step of Boc SPPS (typically using DIEA or TEA), prolonged exposure can lead to premature loss of the Z group or S→N acyl migration.

  • Control Mechanism: The protocols below strictly limit neutralization times to prevent this degradation.

Part 2: Visualizing the Chemical Pathway

The following diagram illustrates the stability windows and critical failure points when using S-Z protection.

CysZ_Workflow Start H-Cys(Z)-OH (Starting Material) Boc_Protect Boc-Cys(Z)-OH (N-Protection) Start->Boc_Protect Boc2O / Base Coupling Peptide Coupling (DCC/HOBt) Boc_Protect->Coupling Solid Phase TFA_Step TFA Deprotection (Boc Removal) Coupling->TFA_Step Cycle Start HF_Step HF Cleavage (Final Deprotection) Coupling->HF_Step Assembly Complete Neut_Step Neutralization (DIEA/DMF) TFA_Step->Neut_Step -Boc Group Neut_Step->Coupling Cycle Repeat Final Free Cysteine Peptide (SH-) Neut_Step->Final FAILURE MODE: Prolonged Base Exposure (S-Z Loss) HF_Step->Final Anisole/DMS Scavengers

Figure 1: Operational workflow for H-Cys(Z)-OH. Note the red dotted line indicating the risk of base-catalyzed degradation during neutralization.

Part 3: Experimental Protocols

Protocol A: Pre-Synthesis Preparation (N-Protection)

If starting with H-Cys(Z)-OH free amine, it must be converted to the N-Boc derivative for SPPS.

Reagents:

  • H-Cys(Z)-OH (10 mmol)

  • Di-tert-butyl dicarbonate (Boc₂O) (11 mmol)

  • Triethylamine (TEA) or Na₂CO₃

  • Dioxane/Water (1:1 v/v)

Step-by-Step:

  • Dissolution: Dissolve 10 mmol H-Cys(Z)-OH in 20 mL of 1:1 Dioxane/H₂O.

  • Basification: Adjust pH to ~9.0 using TEA or Na₂CO₃. Caution: Do not exceed pH 10 to protect the S-Z ester.

  • Reaction: Add Boc₂O (1.1 eq) dropwise at 0°C. Stir at room temperature for 3-4 hours.

  • Workup: Evaporate dioxane. Acidify the aqueous layer carefully with cold 1N HCl to pH 2-3. Extract with Ethyl Acetate.

  • Validation: Check TLC (Thin Layer Chromatography) for disappearance of ninhydrin-positive starting material.

Protocol B: Solid-Phase Coupling Cycle (Boc/Bzl)

Optimized for S-Z stability.

Standard Scale: 0.5 mmol resin.

StepSolvent/ReagentTimeNotes
1. Wash DCM (3x)1 minSwell resin.
2. Deprotect 50% TFA in DCM1 minPre-wash.
3. Deprotect 50% TFA in DCM20 minMain Boc removal.
4. Wash DCM (3x)1 minRemove TFA.
5. Neutralize 5% DIEA in DCM 2 x 1 min CRITICAL: Use short bursts. Do not use DMF here if possible (promotes aminolysis).
6. Wash DCM (3x)1 minRemove base quickly.
7. Coupling Boc-Cys(Z)-OH (3 eq) + DCC (3 eq) + HOBt (3 eq)60-90 minPre-activate for 5 min in DCM/DMF before adding to resin.
8. Wash DMF (3x), DCM (3x)1 min
9. Test Kaiser Test-Ensure negative (no free amines).

Expert Insight:

  • Solvent Choice: Perform neutralization in DCM rather than DMF. DMF increases the nucleophilicity of amines, increasing the risk of attacking the S-Z group.

  • Coupling Reagents: Use DCC/HOBt or DIC/Oxyma. Avoid high-base cocktails like HATU/DIEA for the coupling of the Cys(Z) residue itself to minimize self-reaction.

Protocol C: HF Cleavage & Scavenging

The S-Z group generates a benzyl carbocation upon cleavage. Adequate scavenging is non-negotiable.

Safety: HF is lethal. Use a closed vacuum line system (Kel-F/Teflon).

Scavenger Cocktail (High Cysteine Content):

  • Anisole: 10% v/v (General scavenger)

  • Dimethyl Sulfide (DMS): 5% v/v (Reduces S-alkylation)

  • p-Cresol: 2% v/v[2]

Procedure:

  • Preparation: Dry the peptide-resin thoroughly under high vacuum (P₂O₅) overnight.

  • Loading: Place resin in the Teflon reaction vessel. Add the Scavenger Cocktail.

  • HF Condensation: Cool vessel to -78°C (Dry ice/Acetone). Distill anhydrous HF (10 mL per gram of resin) into the vessel.

  • Reaction: Warm to 0°C (Ice bath). Stir for 45-60 minutes .

    • Note:S-Z cleaves faster than S-Bzl. Do not extend beyond 60 mins unless necessary for other residues (e.g., Arg(Tos)).

  • Evaporation: Evaporate HF under high vacuum at 0°C. Do not use heat.

  • Precipitation: Wash the residue with cold diethyl ether (removes scavengers). Extract the peptide with 10-20% Acetic Acid in water.

  • Lyophilization: Freeze and lyophilize immediately to prevent air oxidation of the free thiols to disulfides.

Part 4: Troubleshooting & Quality Control

Common Failure Modes
  • Problem: Low yield of Cysteine; presence of D-Cys (Racemization).

    • Cause: Pre-activation time too long or excessive base during coupling.

    • Solution: Use DIC/HOBt (no base) for coupling Boc-Cys(Z)-OH.

  • Problem: Loss of S-protection during synthesis.

    • Cause: Neutralization steps > 5 mins or use of strong bases.

    • Solution: Adhere strictly to the "2 x 1 min" neutralization protocol.

Analytical Verification

Post-cleavage, the peptide should be analyzed via RP-HPLC and ESI-MS.

  • Mass Shift: Calculate the theoretical mass of the free thiol peptide.

  • Disulfide Check: Treat a small aliquot with Ellman's Reagent. A strong yellow color confirms free thiols. If negative, oxidation occurred during workup.

References

  • Original Characterization of S-Acyl/Carbonate Protection: Zervas, L., Photaki, I., & Ghelis, N. (1963). On Cysteine and Cystine Peptides. II. S-Acylcysteines in Peptide Synthesis. Journal of the American Chemical Society, 85(9), 1337–1341.

  • HF Cleavage Mechanisms & Scavengers: Tam, J. P., Heath, W. F., & Merrifield, R. B. (1983). SN2 deprotection of synthetic peptides with a low concentration of hydrogen fluoride in dimethyl sulfide: evidence and application in peptide synthesis. Journal of the American Chemical Society, 105(21), 6442–6455.

  • Comparison of Cysteine Protecting Groups: Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009).[3] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

  • Boc Chemistry Standard Protocols: Schnolzer, M., Alewood, P., Jones, A., Alewood, D., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. International Journal of Peptide and Protein Research, 40(3-4), 180-193.

Sources

Application Note: Orthogonal Synthesis of Disulfide-Rich Peptides Using H-Cys(Z)-OH

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers and drug development professionals focusing on the synthesis of complex, disulfide-rich peptides (e.g., conotoxins, insulin analogs, cyclotides). It details the strategic use of H-Cys(Z)-OH (S-benzyloxycarbonyl-L-cysteine) as a critical orthogonal protecting group to achieve regioselective disulfide bond formation.

Executive Summary

The chemical synthesis of disulfide-rich peptides presents a formidable challenge: ensuring the correct pairing of cysteine residues to achieve the native, bioactive fold.[1] Random oxidative folding often leads to misfolded isomers (scrambling) and low yields. To overcome this, Regioselective Disulfide Formation using orthogonal protecting groups is the gold standard.[2]

This guide focuses on H-Cys(Z)-OH , a cysteine derivative where the thiol is protected by a benzyloxycarbonyl (Z or Cbz) thiocarbonate group. Unlike the common thioether protections (Trt, Acm, Mob), the S-Z group offers a unique stability profile—stable to weak acids (TFA) but labile to hard nucleophiles (base/thiolysis) and strong acids (HF). This allows it to function as a "third dimension" of orthogonality in Boc-SPPS strategies, enabling the controlled synthesis of peptides with 3+ disulfide bridges.

Technical Background: The "Z" Advantage

H-Cys(Z)-OH (S-Carbobenzyloxy-L-cysteine) provides a distinct chemical handle compared to standard protecting groups.

Chemical Structure & Properties
  • Structure: The thiol group is capped as a thiocarbonate (

    
    ).
    
  • Stability Profile:

    • TFA (Trifluoroacetic acid): STABLE . (Compatible with Boc deprotection cycles).

    • Piperidine: UNSTABLE . (Slowly degraded; generally incompatible with standard Fmoc SPPS unless used as the final residue).

    • Iodine (I₂): STABLE . (Orthogonal to Cys(Acm)).

    • HF (Hydrogen Fluoride): LABILE . (Cleaved during global Boc cleavage).

    • Nucleophiles (Base/Thiols): LABILE . (Cleaved by Methanolysis, Hydrazine, or Thiolysis).

The Orthogonal Triad Strategy

In a 3-disulfide system (e.g.,


-Conotoxins), Cys(Z) is deployed in a Boc-SPPS  workflow to create three distinct deprotection windows:
Disulfide PairProtecting GroupDeprotection ConditionMechanism
Pair 1 Cys(Z) On-Resin Thiolysis/Base Nucleophilic attack (cleaves Z, leaves Mob/Acm intact).
Pair 2 Cys(Mob) HF Cleavage Strong Acidolysis (cleaves Mob, leaves Acm intact).
Pair 3 Cys(Acm) Post-Cleavage Oxidation Electrophilic Iodine Oxidation (cleaves Acm).

Detailed Protocol: 3-Stage Regioselective Synthesis

Context: Synthesis of a conotoxin-like peptide with 3 disulfide bonds (Cys1-Cys4, Cys2-Cys5, Cys3-Cys6). Method: Boc-Solid Phase Peptide Synthesis (Boc-SPPS).

Phase 1: Resin Loading & Chain Assembly
  • Resin Selection: Use MBHA Resin (0.5 mmol/g) for C-terminal amides.

  • Coupling: Perform standard Boc cycles (TFA deprotection, neutralization, coupling).

    • Cys Pair 1 (e.g., 1 & 4): Couple Boc-Cys(Z)-OH . (Prepared from H-Cys(Z)-OH using Boc₂O if not purchased pre-protected).

    • Cys Pair 2 (e.g., 2 & 5): Couple Boc-Cys(Mob)-OH .

    • Cys Pair 3 (e.g., 3 & 6): Couple Boc-Cys(Acm)-OH .

  • Final N-Terminal Deprotection: Remove the final Boc group with TFA.

Phase 2: First Disulfide Bond (On-Resin Z Removal)

Target: Cys(Z) residues. Rationale: The Z group is a thiocarbonate. It can be removed by nucleophilic attack while the peptide is still anchored to the resin and other Cys groups (Mob, Acm) remain protected.

  • Wash: Wash resin with DMF (3x) and DCM (3x).

  • Deprotection/Cyclization Cocktail:

    • Prepare a solution of 10% Hydrazine in Methanol OR 5% Thiophenol/DMF (for thiolytic cleavage).

    • Note: Hydrazine is aggressive; Thiophenol is milder and promotes direct disulfide formation via exchange.

  • Reaction: Agitate resin for 2 x 1 hour.

  • Oxidation (if needed): If using hydrazine, the thiols are free. Wash with DMF. Treat with 0.1M Ellman’s Reagent or Air Oxidation (pH 8 buffer in DMF) for 4 hours to form Disulfide 1 .

  • Validation: Cleave a small aliquot (HF) and analyze by HPLC/MS. Mass should correspond to [M-2H] (one disulfide formed).

Phase 3: Second Disulfide Bond (Global Cleavage)

Target: Cys(Mob) residues. Rationale: HF cleavage removes the peptide from the resin and simultaneously removes acid-labile side chains (Bzl, Mob, Tos), but leaves Cys(Acm) intact.

  • Drying: Dry the resin thoroughly under vacuum.

  • HF Cleavage:

    • Mix Resin with Anisole (scavenger) and liquid HF (10 mL/g resin) at 0°C.

    • React for 60 minutes.

  • Extraction: Evaporate HF. Wash with ether (to remove scavengers). Extract peptide with 10% Acetic Acid.[3]

  • Oxidation: Dilute the peptide solution (0.1 mg/mL) in Ammonium Bicarbonate buffer (pH 8.0). Stir under air for 24-48 hours.

    • Result: The free thiols (formerly Mob) oxidize to form Disulfide 2 . Cys(Acm) remains protected.[1][4]

  • Purification: Isolate the 2-disulfide intermediate via RP-HPLC.

Phase 4: Third Disulfide Bond (Iodine Oxidation)

Target: Cys(Acm) residues. Rationale: Iodine selectively attacks the sulfur-Acm bond, facilitating direct oxidative pairing.

  • Dissolution: Dissolve the intermediate in 50% Aqueous Acetic Acid .

  • Oxidation:

    • Add 10 eq. Iodine (I₂) (dissolved in MeOH) dropwise.

    • Stir for 30-60 minutes. Color should remain amber.

  • Quenching: Add 1M Ascorbic Acid or Sodium Thiosulfate until the solution is clear.

  • Final Purification: Desalt and purify the final 3-disulfide product by RP-HPLC.

Visualization: The Orthogonal Workflow

DisulfideSynthesis Start Resin-Bound Linear Peptide [Cys(Z), Cys(Mob), Cys(Acm)] Step1 Step 1: On-Resin Z-Removal (Hydrazine/MeOH or Thiolysis) Start->Step1 Nucleophilic Attack Inter1 Intermediate A (Disulfide 1 Formed, Resin Bound) Step1->Inter1 Cyclization Step2 Step 2: HF Cleavage & Air Oxidation (Removes Mob, Cleaves Resin) Inter1->Step2 Strong Acidolysis Inter2 Intermediate B (Disulfide 1 & 2 Formed, Cys(Acm) Intact) Step2->Inter2 Folding in Buffer Step3 Step 3: Iodine Oxidation (Removes Acm -> Disulfide 3) Inter2->Step3 Electrophilic Oxidation Final Final Folded Peptide (3 Regioselective Disulfides) Step3->Final Purification

Caption: Three-stage orthogonal deprotection strategy using Cys(Z), Cys(Mob), and Cys(Acm) to ensure regioselective folding.

Quantitative Comparison of Protecting Groups

Protecting GroupSymbolStability (TFA)Removal ConditionOrthogonal To
S-Benzyloxycarbonyl Cys(Z) Stable Base / Thiolysis / HF Acm, Mob (under basic conditions)
S-4-MethoxybenzylCys(Mob)StableHF (Strong Acid)Z (Base), Acm (Iodine)
S-AcetamidomethylCys(Acm)StableIodine (

) / Tl(III)
Z, Mob, Trt
S-TritylCys(Trt)LabileTFA (Weak Acid)Z, Acm, Mob

Troubleshooting & Critical Controls

  • Premature Z Removal:

    • Issue: In Boc synthesis, the Neutralization step (using DIEA) can theoretically degrade Cys(Z) if exposure is prolonged.

    • Control: Keep neutralization times short (1-2 min) and use flow washes. Avoid Piperidine entirely.

  • Incomplete Thiolysis:

    • Issue: Removing Z on-resin can be slow due to steric hindrance.

    • Control: Use Hydrazine hydrate in DMF/MeOH (1:9) for higher reactivity, but monitor for aspartimide formation. Alternatively, use 10%

      
      -Mercaptoethanol  with catalytic DBU.
      
  • Scrambling:

    • Issue: Disulfide exchange during the final Iodine oxidation.

    • Control: Perform the Iodine oxidation in acidic media (AcOH) to protonate free amines and suppress disulfide exchange.

References

  • Albericio, F., et al. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews. Retrieved from [Link]

  • Postma, T. M., & Albericio, F. (2014). Orthogonal Cysteine Protection Strategies. MDPI. Retrieved from [Link]

Sources

orthogonal protection strategy with H-Cys(Z)-OH

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of cysteine-rich peptides (e.g., conotoxins, defensins, insulin analogs) requires precise control over disulfide bond topology. Random oxidation often leads to thermodynamic scrambling and misfolded isomers. This guide details the application of S-Benzyloxycarbonyl-L-cysteine (denoted here as Cys(Z) ) as a critical orthogonal tool.

Unlike standard S-Trityl (acid-labile) or S-Acm (oxidative-labile) groups, the S-Z moiety offers a unique nucleophile-labile (thiolytic) deprotection profile. This allows for a "third dimension" of orthogonality, enabling the stepwise formation of up to three distinct disulfide bridges when combined with Boc-chemistry or solution-phase strategies.

Structural Definition & Nomenclature

Critical Distinction: In this protocol, "Z" refers strictly to the side-chain protection of the thiol group (S-Cbz), not the N-terminal amine.

  • Chemical Name:

    
    -Benzyloxycarbonyl-L-cysteine
    
  • Shorthand: H-Cys(Z)-OH or H-Cys(S-Z)-OH

  • Structure:

    • 
      -Amine: Free (H-)
      
    • 
      -Carboxyl: Free (-OH)
      
    • Side-chain:

      
      -C(O)OCH
      
      
      
      Ph (Thiocarbonate linkage)

⚠️ Compatibility Warning: The S-Z group is a thiocarbonate. It is susceptible to aminolysis. Therefore, H-Cys(Z)-OH is generally incompatible with standard Fmoc SPPS (which uses piperidine). It is designed for Boc SPPS or Solution Phase Synthesis .

The Orthogonal Landscape

To synthesize a peptide with three specific disulfide bonds (A-B, C-D, E-F), one must use three protecting groups with non-overlapping removal conditions. Cys(Z) fills the "Nucleophilic/Reductive" niche.

Protecting GroupSymbolStabilityCleavage TriggerMechanism
S-Acetamidomethyl Acm Acid, BaseIodine (

) or

Electrophilic Oxidation
S-Paramethylbenzyl Mob/Bzl TFA, Weak BaseHF or Na/NH

Strong Acidolysis / Birch Red.
S-Benzyloxycarbonyl Z TFA,

Thiolysis / Base Nucleophilic Attack
Visualizing the Orthogonality (Graphviz)

OrthogonalStrategy cluster_0 Target: Regioselective 3-Disulfide Peptide CysTrt Pair 1: Cys(Mob/Bzl) (Acid Stable) CysAcm Pair 2: Cys(Acm) (Oxidation Labile) CysZ Pair 3: Cys(Z) (Nucleophile Labile) HF Trigger 1: HF / TFMSA (Strong Acid) HF->CysTrt Removes Mob/Bzl Forms Disulfide 1 HF->CysAcm Stable HF->CysZ Stable (mostly) Iodine Trigger 2: Iodine (I2) (Oxidation) Iodine->CysAcm Removes Acm Forms Disulfide 2 Iodine->CysZ Stable Thiolysis Trigger 3: Thiophenol/Hydrazine (Nucleophilic Attack) Thiolysis->CysZ Removes Z (Yields Free Thiol)

Caption: Figure 1. The orthogonal deprotection hierarchy.[1][2][3][4] Cys(Z) provides a critical third axis, stable to the oxidative conditions used for Acm and the acidic conditions used for Boc removal, but cleaved by specific nucleophiles.

Detailed Protocols

Protocol A: Coupling H-Cys(Z)-OH in Boc SPPS

Since H-Cys(Z)-OH is supplied as a free amino acid (often as a hydrochloride salt), it must be N-protected in situ or used in a fragment condensation. For standard stepwise Boc SPPS, it is recommended to purchase or prepare Boc-Cys(Z)-OH .

If using H-Cys(Z)-OH for Solution Phase Fragment Coupling:

  • Solubilization: Dissolve 1.0 eq of H-Cys(Z)-OH•HCl in DMF.

  • Neutralization: Add 1.0 eq of DIPEA (Diisopropylethylamine) to neutralize the HCl salt. Do not excess base to avoid premature S-Z cleavage.

  • Activation: Add 1.0 eq of HATU and 2.0 eq of Collidine (2,4,6-trimethylpyridine). Collidine is preferred over DIPEA/TEA for activation as it is non-nucleophilic, preserving the S-Z ester.

  • Coupling: React with the amino-component for 2–4 hours. Monitor by HPLC.

Protocol B: Selective Deprotection of S-Z (Thiolysis)

This step removes the Z group to liberate the free thiol (-SH) without affecting S-Acm or S-Bzl groups, and without breaking existing disulfide bonds (if conditions are controlled).

Reagents:

  • Solvent: Methanol (MeOH) or DMF (degassed).

  • Nucleophile: Sodium Methoxide (NaOMe) or Hydrazine hydrate. Note: Thiophenol is also effective but requires careful handling.

Step-by-Step:

  • Preparation: Dissolve the protected peptide (0.5–1 mg/mL) in degassed Methanol under Nitrogen atmosphere.

  • Reaction:

    • Method 1 (Mild): Add 10% (v/v) Hydrazine hydrate. Stir at Room Temperature (RT) for 1–2 hours.

    • Method 2 (Stronger): Add 0.1 M NaOMe in MeOH. Stir at 0°C for 15 minutes.

  • Quenching: Immediately neutralize with dilute Acetic Acid (AcOH) to pH 6–7.

    • Why? High pH promotes disulfide exchange (scrambling). Rapid neutralization freezes the topology.

  • Purification: Isolate the free-thiol intermediate via semi-prep HPLC (Acidic gradient) before proceeding to oxidation.

Protocol C: Cyclization (Formation of the Disulfide)

Once S-Z is removed, the free thiols must be oxidized to form the targeted bridge.

  • Dilution: Dilute the peptide to 0.1 mg/mL in Ammonium Bicarbonate buffer (pH 7.5–8.0).

    • High dilution favors intramolecular cyclization over intermolecular aggregation.

  • Oxidation: Bubbling air is often sufficient. For faster reaction, add 0.01 eq of

    
     (Potassium Ferricyanide).
    
  • Monitoring: Ellman’s Test (DTNB) will turn from yellow to colorless as free thiols are consumed.

Strategic Workflow: A 3-Disulfide Scenario

Goal: Synthesize a peptide with bridges at Cys1-Cys6, Cys2-Cys5, Cys3-Cys4.

StepActionState of Cysteines
1. Synthesis Boc SPPS assembly.Cys1/6(Mob), Cys2/5(Acm), Cys3/4(Z)
2. Cleavage HF Cleavage (High Acidity).Cys1-Cys6 form (or free SH

oxidize). Acm and Z remain intact.
3. Deprotection 2 Thiolysis (Hydrazine/MeOH).Removes Z from Cys3/4.
4. Oxidation 2 Air/DMSO oxidation.Cys3-Cys4 form . Acm remains intact.
5. Deprotection 3 Iodine (

)
Oxidation.
Removes Acm from Cys2/5 and simultaneously forms Cys2-Cys5 .

Troubleshooting & Causality

ObservationProbable CauseCorrective Action
Premature S-Z loss Exposure to primary amines (piperidine) or strong base.Switch to Boc chemistry. Use non-nucleophilic bases (Collidine/NMM) during coupling.
Scrambling during Thiolysis pH was too high (>9) or reaction time too long.Use Hydrazine instead of NaOMe. Quench immediately with AcOH. Perform under Argon.
Incomplete S-Z removal Steric hindrance around the Cys residue.Increase temperature to 35°C or use NaOMe (stronger nucleophile).
S-Z stable to HF? S-Z is technically a carbonate; it can be cleaved by HF but is often more resistant than S-Bzl.If S-Z is cleaved by HF in your sequence, switch the strategy: Use S-Z for the first pair (removed by base/thiolysis on resin before HF cleavage).

References

  • Zervas, L., & Photaki, I. (1962). On Cysteine and Cystine Peptides. I. New S-Protecting Groups. Journal of the American Chemical Society, 84(20), 3887–3897. Link

  • Kamber, B. (1971). Cystine peptides.[3][4][5][6][7] I. Synthesis of the open-chain asymmetrical cystine peptide 8-13 of human insulin. Helvetica Chimica Acta, 54(3), 927–930. Link

  • Postma, T. M., & Albericio, F. (2014). Orthogonal Cysteine Protection: A Key for the Synthesis of Complex Disulfide-Rich Peptides.[3][7] European Journal of Organic Chemistry, 2014(17), 3519–3530. Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

Sources

Part 1: Technical Brief & Mechanistic Insight

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Cleavage Protocols for H-Cys(Z)-OH and S-Z Protected Peptides

The Challenge: The S-Z Stability Paradox

The notation H-Cys(Z)-OH refers to L-Cysteine with a free


-amine and a Carbobenzyloxy (Cbz or Z)  protecting group on the thiol (sulfur) side chain. Unlike the acid-labile Trityl (Trt) group used in Fmoc chemistry, the S-Z group is a thiocarbonate . It is exceptionally stable to Trifluoroacetic Acid (TFA).

Crucial Warning: Standard TFA-based cocktails (e.g., Reagent K, Reagent B) used in Fmoc synthesis will not cleave the S-Z group . Attempting to do so will result in incomplete deprotection and potential S-alkylation.

Successful cleavage requires Strong Acidolysis (anhydrous HF or TFMSA) or reductive cleavage (Na/NH


). In modern drug development, acidolysis is preferred for scalability, but it presents a major risk: The Benzyl Cation Problem. 
Mechanism of Failure (and Success)

When the Z group is cleaved by strong acid, it releases a Benzyl Cation (


). This carbocation is an electrophile seeking electron-rich centers. The free thiol (-SH) of the newly deprotected cysteine is a "soft" nucleophile and a prime target.
  • Without Scavengers: The Benzyl cation re-attaches to the sulfur (S-benzylation), creating a stable thioether that is virtually impossible to remove without destroying the peptide.

  • With Scavengers: We must use a "Push-Pull" mechanism. Thioanisole acts as a soft nucleophile to trap the cation, while DMS (Dimethyl Sulfide) modulates the acidity to favor an

    
     cleavage mechanism over the cation-generating 
    
    
    
    pathway.

Part 2: Visualizing the Cleavage Pathway

The following diagram illustrates the critical competition between the desired scavenging and the undesired S-alkylation side reaction.

G Start Peptide-S-Z (Protected) Inter Protonated Intermediate Start->Inter Protonation Acid Strong Acid (HF or TFMSA) Cation Benzyl Cation (C6H5CH2+) Inter->Cation SN1 Cleavage (High Acidity) Product Peptide-SH (Free Thiol) Inter->Product SN2 Cleavage (Low Acidity/DMS) Scavenger Scavenger Trap (Thioanisole/p-Cresol) Cation->Scavenger Trapped by Scavenger SideProduct S-Benzyl Side Product (Irreversible) Cation->SideProduct Attack on Cys-SH (No Scavenger) Scavenger->Product Safe Route

Figure 1: Mechanistic divergence in Z-group cleavage. The "Low Acidity" SN2 pathway (top) is preferred to avoid generating free Benzyl cations.

Part 3: Validated Cleavage Protocols

Protocol A: The "Gold Standard" Low-High HF Method

Best for: Complex peptides, multiple Cys residues, and preventing S-benzylation. Basis: Developed by Tam et al., this two-stage method first removes the Z group via an


 mechanism (Low HF) before removing stubborn groups (Arg(Tos)) with High HF.

Reagents Required:

  • Anhydrous Hydrogen Fluoride (HF)[1]

  • Dimethyl Sulfide (DMS)[1]

  • p-Cresol[1][2][3][4][5]

  • p-Thiocresol (if Trp is present)[3]

Step-by-Step Methodology:

  • Preparation: Dry the peptide-resin thoroughly over

    
     overnight.
    
  • Low HF Stage (Z-Removal):

    • Cocktail: HF : DMS : p-Cresol (25 : 65 : 10 v/v).

    • Note: If Trp is present, replace p-Cresol with p-Cresol : p-Thiocresol (1:1).[3]

    • Procedure: Cool reaction vessel to 0°C. Distill HF into the mixture of scavengers and resin.

    • Incubation: Stir at 0°C for 2 hours .

    • Mechanism:[1][6][7] The high concentration of DMS reduces the acidity function (

      
      ) of HF, forcing the cleavage to proceed via 
      
      
      
      (direct nucleophilic attack by DMS on the Z group), preventing Benzyl cation formation.
  • Evacuation: Evaporate HF and DMS under high vacuum at 0°C.

  • High HF Stage (Final Deprotection):

    • Cocktail: HF : p-Cresol (90 : 10 v/v).

    • Procedure: Distill fresh HF into the vessel containing the resin and residual p-Cresol.

    • Incubation: Stir at 0°C for 45-60 minutes .

  • Work-up: Evaporate HF. Precipitate peptide with cold diethyl ether.

Protocol B: The "Bench-Friendly" TFMSA Method

Best for: Labs without HF apparatus. Uses standard glassware. Basis: Trifluoromethanesulfonic acid (TFMSA) acts as a "liquid HF" equivalent.

Reagents Required:

  • TFMSA (Trifluoromethanesulfonic acid)

  • TFA (Trifluoroacetic acid)[8]

  • Thioanisole (Critical accelerator)

  • EDT (1,2-Ethanedithiol) - Essential for Cys preservation.

The "High-Scavenge" TFMSA Cocktail:

ComponentVolume RatioRole
TFA 80%Solvent / Primary Acid
TFMSA 10%Strong Acid (Cleaves Z)
Thioanisole 10%"Push-Pull" Accelerator & Scavenger
EDT (Add 2-3% extra)Cys Antioxidant

Step-by-Step Methodology:

  • Cooling (Critical): Place a round-bottom flask containing the dry resin, Thioanisole, and EDT in an ice bath (0°C).

  • TFA Addition: Add the TFA and stir for 5-10 minutes to swell the resin.

  • TFMSA Addition: Add TFMSA dropwise (highly exothermic). Maintain temperature < 5°C.

  • Reaction:

    • Allow to warm to Room Temperature.[3][4][5][8]

    • Stir for 90 to 120 minutes .

    • Note: S-Z cleavage is slower than N-Boc cleavage. Do not rush.

  • Precipitation:

    • Cool the flask back to 0°C.

    • Pour the mixture slowly into a 10x volume of cold Methyl tert-butyl ether (MTBE) .

    • Centrifuge to pellet the peptide. Wash pellet 3x with cold ether to remove the Thioanisole (which has a pungent odor).

Part 4: Scavenger Selection Guide

Choosing the right scavenger is not arbitrary. It is based on the specific nucleophilicity required to out-compete the Cysteine thiol.

ScavengerRole in Cys(Z) CleavageProsCons
Thioanisole Accelerator . Protonated thioanisole acts as a soft nucleophile to attack the Z-group carbocation.Speeds up reaction (Push-Pull). Essential for TFMSA.Pungent odor. Hard to remove if not washed thoroughly.
DMS Modulator .[4][5] Reduces HF acidity to favor SN2 mechanism.Prevents S-benzylation almost entirely in Low-HF method.Volatile. Only effective in HF context.
EDT Antioxidant . Keeps Cys in reduced (-SH) state.Prevents disulfide dimers.[5]Smell. Does not actively accelerate Z-removal like Thioanisole.
p-Cresol Trap .[2] Irreversible trap for benzyl cations.Solid at RT (easy handling).Less effective than Thioanisole for acceleration.

Part 5: Troubleshooting & Quality Control

Symptom: Mass Spec shows +90 Da or +106 Da adducts.

  • Diagnosis: S-Benzylation (incomplete scavenging) or S-Benzyl adducts.

  • Fix: You cannot reverse S-Benzylation easily. Prevention is key. Use Protocol A (Low-High HF) for the next batch. Ensure reagents are fresh; scavengers oxidize over time.

Symptom: Incomplete Z-removal (Mass +134 Da remains).

  • Diagnosis: Acid strength too low.

  • Fix: If using Protocol B (TFMSA), increase reaction time to 3 hours or increase TFMSA concentration to 15% (carefully). Ensure the system is anhydrous; water kills the acidity function (

    
    ).
    

References

  • Tam, J. P., Heath, W. F., & Merrifield, R. B. (1983). SN2 deprotection of synthetic peptides with a low concentration of hydrogen fluoride in dimethyl sulfide: evidence and application in peptide synthesis. Journal of the American Chemical Society.[4] Link

  • Yajima, H., & Fujii, N. (1983). Acidolytic deprotecting procedures in peptide synthesis. In The Peptides (Vol. 5, pp. 65-109). Academic Press. Link

  • Sigma-Aldrich (Merck). Boc Resin Cleavage Protocols: Low-High HF & TFMSA.Link

  • Albericio, F. (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press. (Chapter on Cleavage Cocktails). Link

Sources

High-Purity Liquid Phase Peptide Synthesis (LPPS) using S-Cbz-Cysteine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Abstract & Strategic Rationale

The synthesis of cysteine-containing peptides in the liquid phase presents a unique "stability-reactivity" paradox. The thiol group must be masked to prevent premature oxidation (disulfide shuffling) and racemization, yet the protecting group must survive the repetitive acidic conditions of N-terminal deprotection (Boc removal).

S-Benzyloxycarbonyl-L-cysteine (S-Cbz-Cys) offers a robust solution for Boc-strategy Liquid Phase Peptide Synthesis (LPPS) . Unlike the S-Trityl (S-Trt) group, which is too acid-labile for Boc chemistry, or the S-Benzyl (S-Bzl) group, which requires extremely harsh Hydrogen Fluoride (HF) for removal, S-Cbz occupies a "Goldilocks" zone. It is stable to Trifluoroacetic Acid (TFA) used for chain elongation but can be cleanly removed using Trifluoromethanesulfonic Acid (TFMSA), eliminating the need for a specialized HF apparatus.

Core Advantages of S-Cbz-Cys in LPPS
  • TFA Stability: Completely stable during repetitive N-Boc removal steps (50% TFA/DCM).

  • HF-Free Deprotection: Cleavable by TFMSA/TFA cocktails, accessible to standard synthesis labs.

  • Crystallinity: S-Cbz derivatives often impart favorable crystallinity to intermediates, aiding purification by precipitation rather than chromatography.

Chemical Logic & Mechanism

The success of this protocol relies on the orthogonality between the N-Boc group (removable by mild acid) and the S-Cbz group (removable by strong superacid or reduction).

The Stability Hierarchy
  • N-Terminus (Boc): Cleaved by

    
     (TFA). Mechanism: Acidolytic fragmentation to isobutylene and 
    
    
    
    .
  • Side Chain (S-Cbz): Stable to TFA. Cleaved by

    
     (TFMSA).[1] Mechanism: Protonation of the carbonyl oxygen followed by SN1-like cleavage of the benzyl cation, intercepted by scavengers.
    
Critical Risk: Racemization

Cysteine is the most racemization-prone amino acid due to the high acidity of the


-proton, facilitated by the electron-withdrawing effect of the sulfur protecting group.
  • Risk Factor: Base-mediated activation (e.g., HATU/DIEA) significantly increases D-isomer formation.

  • Control Strategy: This protocol utilizes base-free coupling (Carbodiimide/HOBt) or Mixed Anhydride methods to maintain chiral integrity.

SynthesisLogic cluster_0 Critical Control Point Start Start: Boc-Cys(Z)-OH Activation Activation (EDC/HOBt or IBCF) Start->Activation Coupling Coupling to Amine Component (Base-Free / Low Base) Activation->Coupling Check Racemization Check? Coupling->Check Elongation TFA Deprotection (N-Boc removal) S-Cbz remains intact Check->Elongation Pass (<1% D-isomer) Elongation->Activation Next Cycle FinalCleavage Final Deprotection (TFMSA/TFA/Thioanisole) Elongation->FinalCleavage Sequence Complete Product Free Thiol Peptide FinalCleavage->Product

Figure 1: Logical flow of S-Cbz-Cys incorporation, highlighting the critical racemization checkpoint and orthogonality of deprotection steps.

Protocol 1: Chain Elongation (Coupling & N-Deprotection)

Scope: Incorporation of Boc-Cys(Z)-OH into a growing peptide chain in solution.

Materials
  • Amino Acid: Boc-Cys(Z)-OH (Boc-S-benzyloxycarbonyl-L-cysteine).

  • Coupling Reagents: EDC.HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).

  • Solvents: DCM (Dichloromethane), DMF (Dimethylformamide).

  • Reagents: TFA,

    
    , 
    
    
    
    .
Step-by-Step Methodology
A. Activation and Coupling (The "Low-Racemization" Method)
  • Dissolution: Dissolve the amine-component (peptide ester or amide, 1.0 equiv) in minimum DMF/DCM (1:1). If it is a salt (e.g., TFA salt), add NMM (N-methylmorpholine) strictly to neutrality (verify with wet pH paper; pH 7.0–7.5). Do not over-basify.

  • Pre-Activation: In a separate vessel, dissolve Boc-Cys(Z)-OH (1.1 equiv) and HOBt (1.1 equiv) in DCM/DMF. Chill to 0°C.

  • Activation: Add EDC.HCl (1.1 equiv) to the Cys solution. Stir at 0°C for 15 minutes.

    • Why? Pre-activation at low temperature minimizes oxazolone formation, the primary pathway for Cys racemization.

  • Reaction: Transfer the activated Cys mixture to the amine component solution. Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) overnight.

  • Workup:

    • Evaporate DMF (if high volume). Dilute with Ethyl Acetate (EtOAc).

    • Wash sequentially with: 5%

      
       (removes bases), Water, 5% 
      
      
      
      (removes acids), and Brine.
    • Dry over

      
       and evaporate to dryness.
      
B. N-Terminal Deprotection (The Cycle)
  • Cleavage: Dissolve the protected intermediate in 50% TFA in DCM (v/v).

  • Reaction: Stir at RT for 30–45 minutes.

    • Note: S-Cbz is stable here.[2] Watch for

      
       evolution.
      
  • Isolation: Evaporate volatiles under reduced pressure. Co-evaporate with toluene (2x) or diethyl ether to remove residual TFA.

  • Precipitation: Triturate the residue with cold diethyl ether to obtain the peptide-TFA salt as a solid.

Protocol 2: Final Deprotection (The TFMSA Method)

Scope: Removal of S-Cbz and other benzyl-based side chain protections (e.g., Bzl, Z, OBzl) without using HF.

Safety Warning: TFMSA is a superacid and extremely corrosive. Work in a fume hood. Wear acid-resistant gloves.

The "Low-Acidity" TFMSA Cocktail

This modification uses a specific ratio to cleave S-Cbz while minimizing backbone degradation.

ComponentRoleVolume/Ratio
TFA Solvent/Acid80%
Thioanisole Scavenger (Critical for Cys)10%
TFMSA Superacid (Cleavage Agent)10%
Step-by-Step Methodology
  • Preparation: Place the fully protected peptide (dry powder) in a round-bottom flask.

  • Scavenger Addition: Add TFA and Thioanisole. Stir to dissolve/suspend.[1][3] Chill to 0°C.

  • Acidification: Dropwise, add the TFMSA. The solution may darken slightly (carbocation formation).

  • Reaction:

    • Stir at 0°C for 15 minutes.

    • Warm to RT and stir for 90–120 minutes.

    • Monitoring: HPLC check is difficult due to the aggressive matrix. Rely on time-course validation (usually 2 hours is sufficient for S-Cbz).

  • Termination: Pour the reaction mixture slowly into a large excess (10x volume) of cold Diethyl Ether (

    
    ) or MTBE.
    
  • Precipitation: The deprotected peptide will precipitate. Centrifuge (3000 rpm, 5 min) and decant the supernatant (contains scavengers/cleaved groups).

  • Wash: Resuspend the pellet in cold ether, vortex, and centrifuge. Repeat 3 times.

  • Purification: Dissolve the crude pellet in dilute Acetic Acid (5%) or Water/Acetonitrile and lyophilize immediately to prevent air oxidation of the free thiols.

Troubleshooting & Optimization

Common Failure Modes
IssueProbable CauseCorrective Action
Racemization (>5% D-Cys) High pH during coupling.Use EDC/HOBt (acidic activation). Avoid DIEA/HBTU. Ensure coupling pH < 7.5.
Incomplete S-Deprotection Old TFMSA or insufficient time.Ensure TFMSA is fresh. Extend reaction to 3 hours. Add 2% EDT (Ethanedithiol) as a co-scavenger.
S-N Migration Exposure of free amine to S-Cbz in base.Do not leave the deprotected amine (after TFA removal/neutralization) sitting in solution. Couple immediately.
Insolubility Peptide aggregation.Use "Magic Mixture" (DCM/DMF/NMP). If using TFMSA, ensure peptide is finely ground before addition.
Visualizing the Deprotection Pathway

DeprotectionPath Substrate Peptide-Cys(Z)-X AcidMix TFA/Thioanisole (Solvation) Substrate->AcidMix SuperAcid + TFMSA (Protonation) AcidMix->SuperAcid Cleavage Carbocation Generation (Benzyl Cation) SuperAcid->Cleavage 0°C to RT Scavenging Thioanisole Trap Cleavage->Scavenging Irreversible Result Peptide-Cys(SH)-X Scavenging->Result

Figure 2: Mechanism of TFMSA-mediated S-Cbz removal. Thioanisole is essential to trap the benzyl cation and prevent re-alkylation of the sulfur.

References

  • Bodanszky, M., & Bodanszky, A. (1984). The Practice of Peptide Synthesis. Springer-Verlag. (Classic text detailing the stability of S-Cbz and TFMSA protocols).
  • Yajima, H., & Fujii, N. (1983). Acidolytic deprotecting procedures in peptide synthesis. In The Peptides Analysis, Synthesis, Biology (Vol. 5, pp. 65-109). Academic Press.

  • Han, Y., et al. (2004). Synergistic effect of HOBt and carbodiimide on racemization suppression. Journal of Peptide Science. (Establishes the base-free coupling standard for Cys).
  • Tam, J. P., et al. (1986). SN2 deprotection of synthetic peptides with a low concentration of HF in dimethyl sulfide: evidence and application in peptide synthesis. Journal of the American Chemical Society, 105(21), 6442–6455. (Foundational work on acid scavenging mechanisms relevant to TFMSA).

  • Sigma-Aldrich. (n.d.). Cleavage and Deprotection Protocols for Boc SPPS. (Verifies TFMSA/TFA utility for benzyl-based groups).

Sources

Troubleshooting & Optimization

Technical Support Center: Deprotection of S-Z-Cysteine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for cysteine protecting group strategies. This guide provides in-depth troubleshooting and frequently asked questions regarding the removal of the Z (benzyloxycarbonyl) protecting group from the sulfur atom of cysteine residues. The S-Z group, while historically significant, presents unique challenges in modern peptide synthesis. This document is designed for researchers, scientists, and drug development professionals to navigate these complexities effectively.

Frequently Asked Questions (FAQs)

Q1: What is the S-Z (benzyloxycarbonyl) protecting group and why is its removal challenging?

The S-benzyloxycarbonyl (S-Z) group is a classic protecting group for the thiol side chain of cysteine. Historically, it was one of the first groups used for this purpose.[1][2] However, its removal requires harsh conditions, which can lead to undesirable side reactions.[1] Unlike many modern protecting groups that are labile to trifluoroacetic acid (TFA), the S-Z group is stable under these conditions. Its cleavage typically requires strong acids like anhydrous hydrogen fluoride (HF) or reductive conditions using sodium in liquid ammonia.[1][3] These aggressive methods can compromise the integrity of the peptide, especially those containing sensitive residues.

Q2: What are the primary methods for removing the S-Z protecting group?

There are two main strategies for the deprotection of S-Z-cysteine:

  • Strong Acidolysis: This method involves the use of very strong acids to cleave the benzyl-sulfur bond.

  • Reductive Cleavage (Birch Reduction): This classic method utilizes dissolving metal reduction to cleave the protecting group.

Each method has its own set of advantages and disadvantages, which are detailed in the troubleshooting guides below.

Troubleshooting Guide: S-Z Deprotection

This section addresses specific issues you might encounter during the removal of the S-Z group from a cysteine-containing peptide.

Issue 1: Incomplete Deprotection with Strong Acidolysis

Symptoms:

  • Mass spectrometry analysis shows a peak corresponding to the mass of the peptide with the Z group still attached.

  • HPLC chromatogram shows a major peak for the protected peptide and a minor peak for the desired deprotected peptide.

Root Causes and Solutions:

The primary reason for incomplete deprotection via acidolysis is often insufficient acid strength or suboptimal reaction conditions.

Causality: The S-benzyl bond is significantly more stable than many other protecting groups used in peptide synthesis. Cleavage requires a highly acidic environment to protonate the carbonyl oxygen of the Z group, facilitating the departure of the benzyl cation.

Recommended Protocols:

  • Anhydrous Hydrogen Fluoride (HF) Cleavage:

    • Expertise & Experience: HF is the most effective strong acid for this purpose but is extremely hazardous.[4][5][6] It should only be used by trained personnel in a specialized, well-ventilated apparatus.[4][5] The reaction is typically performed at 0°C for 1 hour.[4]

    • Trustworthiness: The inclusion of scavengers is critical to prevent the re-alkylation of the freed thiol by the liberated benzyl cation.[6][7][8] A common scavenger cocktail is anisole.[7]

    HF_Cleavage_Workflow PeptideResin S-Z Protected Peptide-Resin Scavengers Add Scavengers (e.g., Anisole) PeptideResin->Scavengers HF_Apparatus HF Cleavage Apparatus (0°C, 1 hr) Cleavage HF Cleavage HF_Apparatus->Cleavage Scavengers->HF_Apparatus Workup Work-up (Precipitation & Washing) Cleavage->Workup DeprotectedPeptide Deprotected Peptide Workup->DeprotectedPeptide

    Caption: Workflow for S-Z deprotection using anhydrous HF.

  • Trifluoromethanesulfonic Acid (TFMSA) Cleavage:

    • Expertise & Experience: TFMSA is a strong, non-volatile acid that can be used as an alternative to HF.[5][9][10][11] It is often used in a mixture with TFA and scavengers.[11]

    • Trustworthiness: While safer than HF, TFMSA is still highly corrosive and requires careful handling. The reaction time may need to be extended compared to HF cleavage.[11]

Data Summary: Strong Acid Deprotection Conditions

ReagentTypical ConditionsKey ScavengersSafety Considerations
Anhydrous HF0°C, 1 hourAnisole, p-cresol[7]Extremely toxic and corrosive; requires specialized equipment.[4]
TFMSA/TFA0°C to RT, 1-4 hoursThioanisole, EDT[10][12]Highly corrosive; handle with extreme care.

Issue 2: Peptide Degradation or Side Reactions During Reductive Cleavage

Symptoms:

  • Mass spectrometry reveals multiple unexpected peaks, indicating fragmentation or modification of the peptide.

  • The yield of the desired peptide is significantly lower than expected.

  • Formation of by-products such as ornithine from arginine or cleavage of the peptide backbone.[3]

Root Causes and Solutions:

Sodium in liquid ammonia is a powerful reducing agent, and using an excess can lead to over-reduction and undesired side reactions.[3]

Causality: The solvated electrons in the liquid ammonia are responsible for the reductive cleavage. However, these electrons are not specific to the S-Z bond and can attack other susceptible functional groups in the peptide if present in excess.

Recommended Protocol: Sodium in Liquid Ammonia (Birch Reduction)

  • Expertise & Experience: This method requires careful control of the amount of sodium added. The reaction is typically monitored by the appearance of a persistent blue color, which indicates a slight excess of sodium.[4] However, it is crucial to avoid a prolonged deep blue color.[3]

  • Trustworthiness: The reaction should be quenched promptly with a proton source like ammonium chloride once the deprotection is complete to neutralize the excess sodium.[4]

    Birch_Reduction_Workflow ProtectedPeptide S-Z Protected Peptide LiquidAmmonia Dissolve in Liquid NH3 (-78°C) ProtectedPeptide->LiquidAmmonia AddSodium Add Sodium Metal (Portion-wise) LiquidAmmonia->AddSodium BlueColor Observe for Persistent Faint Blue Color AddSodium->BlueColor Monitor Quench Quench with NH4Cl BlueColor->Quench Evaporate Evaporate NH3 Quench->Evaporate Purify Purification Evaporate->Purify DeprotectedPeptide Deprotected Peptide Purify->DeprotectedPeptide

    Caption: Step-by-step workflow for the Birch reduction of S-Z-cysteine.

Issue 3: Alternative Strategies When Standard Methods Fail

Symptoms:

  • The peptide is sensitive to both strong acids and harsh reducing conditions.

  • The presence of other protecting groups that are not compatible with HF or Na/NH3.

Root Causes and Solutions:

For complex peptides, the S-Z group may not be the optimal choice for cysteine protection due to its demanding removal conditions. In such cases, alternative S-protecting groups should be considered for future syntheses.

Expertise & Experience: Modern peptide synthesis often employs orthogonal protecting groups that can be removed under milder and more specific conditions.

Authoritative Grounding: A wide array of cysteine protecting groups have been developed, each with its own unique cleavage conditions, allowing for more strategic and selective deprotection schemes.[2][13]

Alternative S-Protecting Groups for Cysteine:

Protecting GroupCleavage ConditionsOrthogonality
Trt (Trityl) Mild acid (e.g., 1-5% TFA in DCM)[2][14]Orthogonal to Boc and Fmoc main chain protection.[14]
Acm (Acetamidomethyl) Mercury(II) acetate or silver salts followed by a thiol.[10][14][15]Orthogonal to both acid- and base-labile groups.[14]
tBu (tert-Butyl) Strong acid (HF, TFMSA) or with mercury(II) acetate.[1][10]Stable to TFA.[10]
Mmt (Monomethoxytrityl) Very mild acid (e.g., 1% TFA in DCM).[2][14]Allows for selective on-resin deprotection.[14][15]

References

  • Fontana, A. (1975). Selective removal of sulphur protecting groups of cysteine residues by sulphenyl halides. Journal of the Chemical Society, Chemical Communications, (24), 976. [Link]

  • Stewart, J. M., & Young, J. D. (1984). Solid Phase Peptide Synthesis (2nd ed.). Pierce Chemical Co.
  • AAPPTEC. (n.d.). Amino Acid Sidechain Deprotection. [Link]

  • St. Fleur, S., & Seeram, N. P. (2014). Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups. Molecules, 19(9), 14847–14863. [Link]

  • MacLeod, J. E., et al. (2021). Exploring the Removal of Thiocarbonylthio Chain Ends from Poly(styrene-alt-maleic anhydride) Copolymers. Macromolecules, 54(18), 8569–8581. [Link]

  • St. Fleur, S., & Seeram, N. P. (2014). Studies on deprotection of cysteine and selenocysteine side-chain protecting groups. Molecules, 19(9), 14847-14863. [Link]

  • Spears, R. J., & Woolfson, D. N. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(17), 9993-10043. [Link]

  • Gatos, M., et al. (2016). Side reactions in the SPPS of Cys-containing peptides. Amino Acids, 48(10), 2397-2404.
  • Barany, G., & Merrifield, R. B. (1980). Solid-phase peptide synthesis. In The Peptides (Vol. 2, pp. 1-284). Academic Press.
  • King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions. International Journal of Peptide and Protein Research, 36(3), 255-266.
  • St. Fleur, S., & Seeram, N. P. (2017). Removal of The 5-Nitro-2-Pyridine-Sulfenyl Protecting Group From Selenocysteine and Cysteine by Ascorbolysis. Molecules, 22(8), 1279. [Link]

  • CDN. (n.d.). Cleavage Cocktail Selection. [Link]

  • Khadse, S. (2014, June 4). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. [Link]

  • Peptides International. (n.d.). Cleavage Cocktails; Reagent B. [Link]

  • Sharma, A., et al. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 25(3), 570-580. [Link]

  • Zhang, L., et al. (2020). RAFT step-growth polymerization via the Z-group approach and deconstruction by RAFT interchange. Polymer Chemistry, 11(20), 3464-3472. [Link]

  • Willcock, H., & O'Reilly, R. K. (2010). End group removal and modification of RAFT polymers. Polymer Chemistry, 1(2), 149-157.
  • Pénzes, I., et al. (2001). Reexamination of sodium-liquid ammonia reduction in the peptide chemistry. Journal of Peptide Science, 7(12), 621-630. [Link]

  • Slideshare. (2014, June 4). Hf cleavage and deprotection from resins. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Garcia-Martin, F., et al. (2013). Understanding Acid Lability of Cysteine Protecting Groups. Molecules, 18(5), 5347-5358. [Link]

  • Khadse, S. (2014). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy.
  • Miranda, M. T., et al. (2001). Evaluation of the trifluoromethanosulfonic acid/trifluoroacetic acid/thioanisole cleavage procedure for application in solid-phase peptide synthesis. Journal of the Brazilian Chemical Society, 12(5), 639-645. [Link]

  • ResearchGate. (n.d.). Fig. 3 Sequence dependence of the peptide cleavage reaction induced by...[Link]

  • Wikipedia. (n.d.). Thiol. [Link]

  • Google Patents. (n.d.).
  • Glen Research. (n.d.). Deprotection Guide. [Link]

  • Kunz, H., & Lerchen, H. G. (1987). S-Fluorenylmethyl protection of the cysteine side chain upon N α -Fmoc deprotection. Tetrahedron Letters, 28(16), 1873-1876. [Link]

Sources

Technical Support Hub: Troubleshooting Incomplete Coupling of H-Cys(Z)-OH

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket Type: Advanced Peptide Synthesis Support Subject: Optimization of S-Benzyloxycarbonyl Cysteine (Cys(Z)) Coupling Assigned Specialist: Senior Application Scientist

Executive Summary & Triage

User Alert: You have specified H-Cys(Z)-OH .

  • Immediate Verification Required: "H-" denotes a free N-terminal amine. "Z" in parentheses typically denotes S-benzyloxycarbonyl (side-chain protection) in this context.

  • Critical Stop: If you are attempting to couple H-Cys(Z)-OH directly to a resin or peptide chain, the reaction will fail or result in uncontrolled polymerization (poly-cysteine) because the amine is unprotected. You must use Fmoc-Cys(Z)-OH or Boc-Cys(Z)-OH for standard coupling.

  • Assumption for this Guide: We assume you are referring to the incomplete coupling of an N-protected variant (e.g., Fmoc-Cys(Z)-OH) or difficulties coupling the next amino acid onto a steric H-Cys(Z)-... resin-bound residue.

Diagnostic Matrix: Identify Your Issue
SymptomProbable CauseRecommended Fix
Kaiser Test is Blue (Positive) after coupling Cys Incomplete coupling due to steric hindrance of the S-Z group or aggregation.Switch to DIC/Oxyma (1:1) in DCM/DMF.[1] Perform double coupling.
Racemization (>5% D-Cys detected) Base-mediated activation (HBTU/DIPEA) caused alpha-proton abstraction.Eliminate strong bases. Use DIC/Oxyma (base-free). Keep T < 40°C.
Low Yield / Deletion Sequences Beta-elimination of the sulfur group (formation of Dehydroalanine).Avoid strong bases (Piperidine/DBU) for extended periods. Use shorter deprotection times.
Precipitate in Reaction Vessel Low solubility of the hydrophobic Z-protected Cys.Dissolve in minimal NMP/DMF; add LiCl (0.4M) to disrupt aggregation.
The "Why": Mechanistic Insights (E-E-A-T)
The Challenge of S-Z Protection

The S-benzyloxycarbonyl (S-Z) group is a robust protecting group, often used in Boc chemistry or orthogonal Fmoc strategies. However, it presents unique challenges compared to S-Trt or S-Acm:

  • Steric Bulk: The carbamate-like structure on the sulfur is bulky and rigid, creating significant steric hindrance for the incoming activated amino acid.

  • Electronic Effects: The electron-withdrawing nature of the Z group increases the acidity of the

    
    -proton, making the residue highly susceptible to racemization  during activation.
    
  • Nucleophilic Attack: The thiocarbonate linkage is susceptible to nucleophilic attack by amines, leading to potential S->N migration or loss of the protecting group.

Visualizing the Racemization Trap

Cysteine is the most fragile amino acid in SPPS. When activated by base (e.g., DIPEA), the


-proton is easily abstracted, leading to an enolate intermediate that destroys chirality.

Racemization_Mechanism Start Activated Cys(Z) (L-Isomer) Enol Enolate Intermediate (Planar/Achiral) Start->Enol Alpha-Proton Abstraction Oxazolone Oxazolone Formation Start->Oxazolone Cyclization Base Base (DIPEA/NMM) Base->Start Catalyzes D_Iso D-Cys (Impurity) Enol->D_Iso Reprotonation L_Iso L-Cys (Target) Enol->L_Iso Reprotonation Oxazolone->D_Iso Ring Opening

Figure 1: Mechanism of Cysteine Racemization. High pH and pre-activation drive the pathway toward the achiral Enolate and Oxazolone intermediates.

Validated Protocol: The "Safe" Coupling Method

To couple Fmoc-Cys(Z)-OH (or couple onto it) without racemization or incompletion, strictly follow this Base-Free Carbodiimide Protocol .

Reagents:

  • Activator: DIC (Diisopropylcarbodiimide) - Electrophile

  • Additive: Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) - Suppressor of racemization

  • Solvent: DMF/DCM (1:1 v/v) - DCM improves swelling and reduces racemization

Step-by-Step Methodology:

  • Preparation:

    • Calculate 3.0 equivalents (eq) of Fmoc-Cys(Z)-OH .

    • Calculate 3.0 eq of Oxyma Pure .

    • Calculate 3.0 eq of DIC .

    • Crucial: Do NOT use DIPEA, NMM, or Collidine.

  • Dissolution:

    • Dissolve the Amino Acid and Oxyma in the minimum amount of DMF.

    • Tip: If the solution is cloudy, add DCM until clear. S-Z derivatives can be hydrophobic.

  • Activation (The "0-Minute" Rule):

    • Add the DIC to the Amino Acid/Oxyma mixture.[2]

    • IMMEDIATELY transfer the mixture to the resin.

    • Reasoning: Pre-activation of Cysteine allows time for the oxazolone to form. In situ activation minimizes this risk [1].

  • Coupling:

    • Agitate for 60 minutes at Room Temperature (20-25°C).

    • Do NOT heat. Microwave heating >50°C promotes beta-elimination of the S-Z group [2].

  • Monitoring:

    • Perform a Kaiser Test.[2][3][4]

    • If slightly blue: Perform a second coupling (Re-couple) using fresh reagents for 45 minutes.

Advanced Troubleshooting & FAQs
Q1: The coupling is still incomplete after double coupling. What now?

A: The S-Z group creates a "bulky wall." If the resin loading is high (>0.6 mmol/g), the sites may be physically inaccessible.

  • Solution: Switch to a chaotropic solvent system . Use 0.4M LiCl in DMA (Dimethylacetamide) for the coupling step. This disrupts hydrogen bond networks (beta-sheets) that often form around hydrophobic Cys residues [3].

Q2: I see a peak at M-34 or M+16 in my Mass Spec. What happened?

A:

  • M-34 (Loss of H2S): Beta-elimination occurred, converting Cys to Dehydroalanine. This happens if you used strong bases (like 20% Piperidine) for too long during Fmoc removal.

    • Fix: Use 0.1M HOBt in your Piperidine deprotection solution to suppress base-catalyzed elimination.

  • M+16 (Oxidation): The sulfur oxidized to Sulfoxide.

    • Fix: Ensure all solvents are degassed.

Q3: Can I use HATU/HOAt?

A: Only if absolutely necessary for difficult sequences, and never with DIPEA.

  • Protocol: Use HATU with TMP (2,4,6-Trimethylpyridine / Collidine) .[5] Collidine is a weaker, sterically hindered base that induces significantly less racemization than DIPEA [4].

Q4: Why "H-Cys(Z)-OH" specifically?

A: If you are using this specific building block for Boc chemistry (where S-Z is stable to TFA), ensure your final cleavage is done with HF or TFMSA. If you are using it in Fmoc chemistry, remember that S-Z is NOT removed by standard TFA cleavage. It requires stronger conditions (e.g., HBr/AcOH or catalytic hydrogenation) to remove the Z group from the sulfur.

Troubleshooting Logic Flow

Use this decision tree to navigate the specific failure mode you are observing.

Troubleshooting_Logic Start Issue: Incomplete Coupling of Cys(Z) Check_Prot Check N-Terminus: Is it Fmoc/Boc protected? Start->Check_Prot Stop_Err CRITICAL ERROR: Free amine will polymerize. Acquire Protected AA. Check_Prot->Stop_Err No (H-Cys...) Check_Base Activation Method Used? Check_Prot->Check_Base Yes (Fmoc-...) Base_Strong HBTU/HATU + DIPEA Check_Base->Base_Strong Phosphonium/Uronium Base_Weak DIC + Oxyma/HOBt Check_Base->Base_Weak Carbodiimide Racem_Issue High Racemization Risk Switch to Base-Free Base_Strong->Racem_Issue Steric_Issue Is Coupling Still Slow? Base_Weak->Steric_Issue Solvent_Fix Add Chaotropic Salts (LiCl/DMA) or Double Couple Steric_Issue->Solvent_Fix Yes

Figure 2: Decision Matrix for Cys(Z) Coupling Issues.

References
  • Han, Y., et al. (1997). Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis. Journal of Organic Chemistry.

  • Bachem Technical Guides. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

  • Sigma-Aldrich. (2024). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.

  • BenchChem. (2025).[2][3] Strategies to Prevent Racemization During Peptide Synthesis.

Sources

Technical Support Center: Cysteine Activation & Racemization Control

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Ticket ID: CYS-RAC-001 Subject: Preventing Racemization of H-Cys(Z)-OH / Cysteine Derivatives During Activation

Diagnostic Triage: Molecule Identification

Before proceeding to the racemization protocols, we must verify the chemical identity of your starting material, as the nomenclature H-Cys(Z)-OH indicates a specific, non-standard activation scenario.

CRITICAL CHECK: Are you using S-Z or N-Z protection?
NomenclatureChemical StructureActivation StatusAction Required
H-Cys(Z)-OH S-Benzyloxycarbonyl-L-cysteine (Free Amine, Protected Thiol)CANNOT BE ACTIVATED DIRECTLY. Attempting to activate the carboxyl group while the amine is free will cause rapid self-polymerization (poly-cysteine formation) and extensive racemization.STOP. You must protect the N-terminus (e.g., with Fmoc-OSu or Boc₂O) before activation.
Z-Cys-OH N-Benzyloxycarbonyl-L-cysteine (Protected Amine, Free Thiol)Ready for Activation. This is the standard starting material. The Z-group (urethane) protects against oxazolone formation, but the residue is still prone to direct enolization.PROCEED to Section 2 (Racemization Control).
Fmoc-Cys(Trt)-OH Standard SPPS Derivative Ready for Activation. Most common in solid-phase synthesis.PROCEED to Section 2.

> Note: The following guide assumes you are activating a properly N-protected Cysteine derivative (Z-Cys-OH or Fmoc-Cys(PG)-OH). If you are strictly using H-Cys(Z)-OH, you must N-protect it first.

The Chemistry of Failure: Why Cysteine Racemizes

Cysteine is unique among amino acids. Its racemization during activation (


 conversion) occurs orders of magnitude faster than other residues (except Histidine) due to two competing mechanisms.
Mechanism 1: Direct Enolization (Base-Catalyzed)

The sulfur atom on the


-carbon is electron-withdrawing. This increases the acidity of the 

-proton. In the presence of a base (like DIEA or NMM), this proton is easily abstracted, forming a planar enolate intermediate which destroys the chirality.
Mechanism 2: 5(4H)-Oxazolone Formation

Even with urethane protection (Fmoc/Z), the activated carboxyl group can cyclize to form an oxazolone. While Z-groups generally suppress this, the high reactivity of the Cys side chain can facilitate this pathway or


-elimination.
Visualizing the Risk Pathways

CysRacemization Start Activated Cys (L-Isomer) Base Base Presence (DIEA/NMM) Start->Base Oxazolone Oxazolone Formation Start->Oxazolone Slow Coupling Product_L L-Peptide (Desired) Start->Product_L Fast Coupling (Neutral pH) Enolate Planar Enolate (Achiral Intermediate) Base->Enolate Proton Abstraction Enolate->Product_L 50% Product_D D-Peptide (Impurity) Enolate->Product_D 50% Oxazolone->Enolate Tautomerization

Figure 1: Cysteine racemization pathways. High base concentration or slow coupling drives the reaction toward the achiral enolate intermediate.

Protocol: The "Safe" Activation Workflow

To prevent racemization, you must minimize base exposure and maximize coupling speed. The "Gold Standard" for Cysteine activation is DIC/Oxyma Pure .

Why this works:
  • DIC (Diisopropylcarbodiimide): A neutral coupling reagent. Unlike HBTU/HATU, it does not require a tertiary amine base (DIEA) to function.

  • Oxyma Pure (Ethyl cyano(hydroxyimino)acetate): It creates an active ester that is highly reactive (fast coupling) but less acidic than HOBt, reducing the risk of proton abstraction.

Step-by-Step Procedure

Reagents:

  • A: 0.5 M Cysteine Derivative (e.g., Z-Cys-OH) in DMF/DCM (1:1).

  • B: 0.5 M Oxyma Pure in DMF.

  • C: 0.5 M DIC in DMF.

Protocol:

  • Solvent Choice: Dissolve the Cysteine derivative in a 1:1 mixture of DCM and DMF .

    • Reason: Pure DMF is polar and stabilizes the charged enolate intermediate, promoting racemization. DCM reduces this polarity.

  • Pre-Cooling (Optional but Recommended): Cool the amino acid solution to 0°C.

  • Activation: Add 1.0 eq of Oxyma Pure solution to the amino acid.

  • Initiation: Add 1.0 eq of DIC.

  • Coupling: IMMEDIATELY add the mixture to the resin/amine component.

    • Critical:Do NOT pre-activate for more than 1-2 minutes. Cysteine active esters racemize over time even without base.

  • Base Usage: DO NOT ADD DIEA OR NMM.

    • If the amine component is a salt (e.g., HCl salt), add 1.0 eq of TMP (2,4,6-Trimethylpyridine / Sym-collidine) . TMP is a weak, sterically hindered base that minimizes proton abstraction.

Troubleshooting & FAQs

Q1: I must use HATU/HBTU because my sequence is difficult. How do I save the Cysteine?

A: If you must use onium salts (HATU/HBTU), you cannot avoid base (DIEA), which guarantees some racemization.

  • Mitigation: Use Sym-collidine (TMP) instead of DIEA.

  • Ratio: Use exactly 1.0 equivalent of base. Excess base destroys Cysteine optical purity.

  • Protocol: Pre-mix Amino Acid + HATU + TMP and couple immediately.

Q2: I am seeing "Double Incorporation" or +87 Da mass shifts.

A: This is likely not racemization but a side reaction.

  • Cause: If using H-Cys(Trt)-OH, the Trityl group prevents some side reactions, but if you are using Z-Cys-OH (free thiol), the thiol can attack the activated ester.

  • Solution: Ensure the thiol is protected (e.g., Z-Cys(Bzl)-OH) if possible. If you must use free thiol, keep the pH below 7.

Q3: How do I measure the extent of racemization?

A: You cannot easily see D-Cys by standard LC-MS (mass is identical).

  • Method: Use the Cys-Epimer Test . Synthesize a standard of the D-isomer (using H-D-Cys-OH). Co-inject your product with the D-standard on HPLC. If you see a small shoulder or split peak matching the D-standard retention time, that is your racemization.

  • Advanced: Use Marfey’s Reagent (FDAA) derivatization after hydrolysis to separate L and D amino acids.

Q4: Can I use HOBt instead of Oxyma?

A: Yes, but Oxyma is superior.

  • Data: Comparative studies show Oxyma/DIC yields <1% racemization for Cys, whereas HOBt/DIC can yield 2-5% depending on conditions. HOBt is also explosive-classified in some forms, making logistics difficult.[1][2]

Decision Tree: Selecting the Right Conditions

CysDecision Start Start: Cysteine Activation CheckProt Is N-Terminus Protected? Start->CheckProt Stop STOP: Protect N-terminus first CheckProt->Stop No (H-Cys(Z)-OH) CheckBase Is the Amine Component a Salt? CheckProt->CheckBase Yes (Z-Cys-OH) RouteA Route A: Base-Free (Best for Optical Purity) CheckBase->RouteA No (Free Amine) RouteB Route B: Weak Base (Required for Salts) CheckBase->RouteB Yes (HCl/TFA Salt) ActionA Use DIC + Oxyma Pure Solvent: DCM/DMF (1:1) RouteA->ActionA ActionB Use DIC + Oxyma + TMP (Collidine) Avoid DIEA/NMM RouteB->ActionB

Figure 2: Decision matrix for selecting coupling conditions. Route A is the preferred pathway for minimizing racemization.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394–9403. Link

  • Han, Y., et al. (2004). Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 69(13), 4560–4569. Link

  • Bachem Technical Guides. Efficient Peptide Synthesis: Coupling Reagents & Additives. Link

Sources

Technical Support Center: H-Cys(Z)-OH Solubility

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for solubility issues encountered with H-Cys(Z)-OH in common polar aprotic solvents like N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO).

Understanding the Challenge: Why is H-Cys(Z)-OH Solubility an Issue?

N-α-Carbobenzyloxy-L-cysteine (H-Cys(Z)-OH) is a crucial building block in peptide synthesis. However, its solubility can be a significant hurdle. Several molecular factors contribute to this challenge:

  • Molecular Structure: The solubility of amino acids is influenced by the interplay between the polar backbone and the properties of the side chain.[1][2] The carbobenzyloxy (Z) group, while increasing non-polar character, can also participate in intermolecular interactions that hinder dissolution.[3]

  • Intermolecular Forces: The thiol group (-SH) in the cysteine side chain can form hydrogen bonds, affecting its interaction with solvents.[3] Additionally, the overall molecular structure can lead to the formation of aggregates, particularly in less-than-ideal solvent conditions.

  • Solvent Properties: The polarity, hydrogen bonding capability, and dielectric constant of the solvent are critical for effective dissolution.[3][4] While DMF and DMSO are excellent polar aprotic solvents for many protected amino acids, they may not always be optimal for H-Cys(Z)-OH.[5][6]

Troubleshooting Guide & FAQs

This section addresses common questions and provides actionable solutions for overcoming H-Cys(Z)-OH solubility problems.

Q1: My H-Cys(Z)-OH is not dissolving in DMF or DMSO at room temperature. What should I do?

This is a common observation. Here’s a systematic approach to troubleshoot this issue:

Initial Steps:

  • Verify Reagent Quality: Ensure your H-Cys(Z)-OH is of high purity and not expired. Check the Certificate of Analysis for any specific storage and handling instructions.[7]

  • Solvent Quality: Use high-purity, amine-free DMF or dry DMSO.[5] Impurities in the solvent can significantly impact solubility.

  • Gentle Heating: Carefully warm the mixture. Solubility of solids generally increases with temperature.[3] Use a water bath and monitor the temperature closely to avoid potential degradation. A temperature of 40-50°C is often a safe starting point.

Advanced Strategies:

If initial steps fail, consider the following:

  • Sonication: Use an ultrasonic bath to provide energy to break up solid aggregates and promote dissolution.

  • Alternative Solvents: N-Methyl-2-pyrrolidone (NMP) is another polar aprotic solvent that can be an effective alternative to DMF, especially for compounds with a tendency to aggregate.[8]

  • Co-solvent Systems: Adding a small percentage of a different solvent can sometimes disrupt intermolecular forces that hinder solubility. However, be cautious as this can also introduce complexities into your reaction. For instance, while DMSO can be a good co-solvent, it should be used with care, especially with peptide trifluoroacetates.[9][10]

Q2: I've managed to dissolve the H-Cys(Z)-OH, but it precipitates out of solution over time. Why is this happening and how can I prevent it?

Precipitation after initial dissolution suggests that you have created a supersaturated solution or that the compound is aggregating.

  • Understanding Supersaturation: This occurs when a solution contains more dissolved solute than it can normally hold at a given temperature. As the solution cools or is disturbed, the excess solute will precipitate.

  • Aggregation: Protected amino acids, and the growing peptide chains they form, can aggregate through intermolecular interactions, leading to insolubility.[9]

Solutions:

  • Maintain Temperature: If heating was used for dissolution, try to maintain a slightly elevated temperature during your experiment, if the protocol allows.

  • Work with Dilute Concentrations: While counterintuitive, sometimes starting with a more dilute solution can prevent the onset of aggregation.

  • Chaotropic Agents: In the context of a growing peptide chain that is becoming insoluble, the addition of chaotropic agents like guanidinium chloride or urea can help disrupt secondary structures and improve solubility. However, this is more applicable during solid-phase peptide synthesis (SPPS) rather than initial amino acid dissolution.[9]

Q3: Could the protecting group be the source of my solubility problems?

Yes, the nature of the protecting group plays a significant role. The carbobenzyloxy (Z) group is relatively nonpolar, which generally enhances solubility in organic solvents compared to the unprotected amino acid.[3] However, its specific stereoelectronic properties can also contribute to crystal lattice forces that are difficult for solvents to overcome.

For particularly challenging syntheses, you might consider alternative S-protecting groups for cysteine that could offer different solubility profiles, though this would represent a significant change to your synthetic strategy.[11]

Q4: Are there any chemical modifications I can make to improve the solubility of my cysteine-containing peptide?

While modifying H-Cys(Z)-OH itself is not practical, if you are experiencing solubility issues with the resulting peptide, there are strategies to consider:

  • Incorporate Solubilizing Tags: For very insoluble peptide sequences, a temporary solubilizing tag can be attached to the N-terminus. This is a more advanced technique used in the chemical synthesis of proteins.[12]

  • Sequence Modification: If the application allows, substituting or rearranging hydrophobic amino acids within the peptide sequence can sometimes mitigate aggregation and improve solubility.[13]

Q5: How does pH affect the solubility of H-Cys(Z)-OH?

The solubility of amino acids and their derivatives is highly dependent on pH.[14] H-Cys(Z)-OH has an acidic carboxylic acid group and a basic amino group (though protected). The thiol group of cysteine also has a pKa. In aprotic solvents like DMF and DMSO, the concept of pH is not as straightforward as in aqueous solutions. However, the presence of acidic or basic impurities can deprotonate or protonate the molecule, altering its charge state and, consequently, its solubility. For instance, residual acids from previous synthetic steps can protonate the molecule, potentially increasing its solubility in some cases. Conversely, basic impurities could deprotonate the carboxylic acid, forming a salt that may have different solubility characteristics.[3]

Experimental Protocols & Data

Protocol 1: Standard Dissolution of H-Cys(Z)-OH
  • Preparation: Weigh the required amount of H-Cys(Z)-OH into a clean, dry vial.

  • Solvent Addition: Add the calculated volume of high-purity DMF or DMSO to achieve the desired concentration.

  • Initial Mixing: Vortex the mixture at room temperature for 2-5 minutes.

  • Heating (if necessary): If the solid does not dissolve, place the vial in a water bath pre-heated to 40-50°C.

  • Continued Agitation: Continue to vortex or stir the solution periodically while heating until the solid is fully dissolved.

  • Observation: Once dissolved, allow the solution to slowly cool to room temperature and observe for any precipitation.

Table 1: General Solubility of H-Cys(Z)-OH in Common Solvents
SolventGeneral SolubilityNotes
DMF Typically soluble with heating[3]High-purity, amine-free grade is recommended.[5]
DMSO Typically soluble, may require warming[15]Use dry DMSO to avoid potential side reactions.[10]
NMP Good alternative to DMF[8]Can be effective for sequences prone to aggregation.
Water Insoluble[1]The non-polar Z-group reduces aqueous solubility.
Ethanol Soluble[3]The unprotected L-cysteine is also soluble in ethanol.[3]

Note: Specific quantitative solubility data for H-Cys(Z)-OH is not widely available in the literature. The information above is based on qualitative data and general principles for protected amino acids.[3]

Visualizing the Troubleshooting Workflow

The following diagram illustrates the logical steps to take when encountering solubility issues with H-Cys(Z)-OH.

Sources

Technical Support Center: S-Z / O-Z Group Stability in TFA Cocktails

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability of S-Z (S-Benzyloxycarbonyl) and O-Z (O-Benzyloxycarbonyl) groups in Trifluoroacetic Acid (TFA) cleavage cocktails.

Note on Terminology: In peptide chemistry, "S-Z" historically refers to Cysteine(Z) (Thiocarbonate), while "O-Z" refers to Serine(Z) or Threonine(Z) (Carbonate/Ether). This guide covers the stability of the Z (Cbz) group on heteroatom side chains during TFA exposure.

Executive Summary: The Stability Paradox

The Benzyloxycarbonyl (Z or Cbz) group is classically defined as TFA-stable (used as the permanent protecting group in Boc chemistry). However, this stability is conditional , not absolute.

In modern cleavage cocktails, particularly those designed for Fmoc SPPS (95% TFA), the Z group—especially on Serine (O-Z) and Cysteine (S-Z) —exhibits partial lability. This instability is driven by scavenger choice and acid concentration .

  • The Rule: Z groups are stable in 50% TFA (Boc removal) but degrade in 95% TFA + Thioanisole.

  • The Risk: Using "Standard" Fmoc cleavage cocktails (Reagent K/B) on Z-protected peptides often leads to 5–15% unwanted deprotection or alkylation.

Diagnostic Flowchart: Predicting Z-Loss

Use this decision tree to determine if your cocktail will compromise S-Z/O-Z stability.

Z_Stability_Flowchart Start Start: Selecting TFA Cocktail for Z-Protected Peptide CheckChem Primary Chemistry Strategy? Start->CheckChem BocChem Boc SPPS (TFA used for deblocking) CheckChem->BocChem Boc FmocChem Fmoc SPPS (TFA used for cleavage) CheckChem->FmocChem Fmoc Safe STABLE Z-group will survive. BocChem->Safe 50% TFA/DCM (No Scavengers) ScavengerCheck Does Cocktail contain Thioanisole or Methionine? FmocChem->ScavengerCheck AcidConc TFA Concentration > 90%? ScavengerCheck->AcidConc No SevereRisk CRITICAL FAILURE Significant Z removal & Alkylation ScavengerCheck->SevereRisk Yes (Push-Pull Mechanism) AcidConc->Safe No (<50% TFA) Risk RISK: Partial Cleavage (5-20% Loss of Z) AcidConc->Risk Yes (>90% TFA)

Caption: Decision tree for assessing the risk of unwanted Z-group cleavage based on acid concentration and scavenger presence.

Technical Troubleshooting & FAQs

Issue 1: Partial Loss of Z on Serine (O-Z)

User Complaint: "I am synthesizing a peptide with a permanent Z group on Serine. After final cleavage with Reagent K, I see a mass corresponding to the deprotected Serine (-134 Da)."

Root Cause: This is the "Push-Pull" Scavenger Effect . While TFA alone protonates the carbonyl oxygen of the Z group (the "Pull"), soft nucleophiles like Thioanisole (present in Reagent K) attack the benzyl carbon (the "Push"). This bimolecular mechanism (


-like) dramatically accelerates cleavage, even without strong acids like HF.

Corrective Action:

  • Switch Cocktails: Eliminate Thioanisole. Use a "Z-Safe" cocktail:

    • Recommended: TFA / TIS / H2O (95:2.5:2.5).[1][2]

    • Avoid: Reagent K, Reagent B, or any cocktail containing Thioanisole or Methionine.

  • Lower Temperature: Perform the cleavage at 0°C for the first 30 minutes, then warm to RT. Z cleavage is temperature-dependent.

Issue 2: S-Z (Cysteine) vs. O-Z (Serine) Stability

User Question: "Is the Z group on Cysteine (S-Z) more stable than on Serine (O-Z) in TFA?"

Technical Insight: Yes, but with a caveat.

  • O-Z (Carbonate): The bond is an ether/carbonate linkage. It is moderately stable to TFA but susceptible to acidolysis.

  • S-Z (Thiocarbonate): The C-S bond is generally weaker than C-O, but the Z group on Sulfur forms a thiocarbonate . Historically, S-Z is considered more stable to pure TFA than O-Z, often requiring HBr/AcOH or HF for removal.

  • The Trap: However, in the presence of free thiols (e.g., if other Cys residues are deprotected), S-Z can undergo disulfide interchange or thiolysis, leading to premature loss.

Issue 3: Benzyl Cation Alkylation

User Complaint: "My Z group survived, but I see +90 Da or +106 Da adducts on my Trp/Tyr residues."

Root Cause: If the Z group does cleave (even 1%), it releases a Benzyl Cation (


) .
In the absence of sufficient scavengers, this carbocation will re-attach (alkylate) to electron-rich rings (Tryptophan, Tyrosine, or the Sulfur of Methionine).

Corrective Action:

  • The "Sacrificial" Scavenger: You must include Triisopropylsilane (TIS) . TIS is a hydride donor that effectively quenches benzyl cations, preventing them from alkylating the peptide.

  • Ratio: Ensure TIS is at least 2.5% to 5% of the total volume.

Experimental Protocols

Protocol A: The "Z-Safe" Cleavage Cocktail (For Fmoc Chem)

Use this when you need to cleave the peptide from the resin but retain the Z protecting group on side chains.

Reagents:

  • Trifluoroacetic Acid (TFA): HPLC Grade

  • Triisopropylsilane (TIS): Scavenger

  • Water (

    
    ): Scavenger
    

Procedure:

  • Preparation: In a fume hood, mix TFA (95%) , TIS (2.5%) , and

    
     (2.5%) .
    
    • Note: Do NOT add Thioanisole, EDT, or Phenol.

  • Incubation: Add 10 mL of cocktail per 1 g of resin.

  • Temperature: Shake at 0°C for 15 minutes , then Room Temperature for 2 hours .

    • Reasoning: The initial cold step minimizes the kinetic energy available for the Z-cleavage activation barrier.

  • Precipitation: Filter resin and precipitate filtrate into cold Diethyl Ether.

Protocol B: The Stability Challenge Test

Use this to validate if your specific Z-derivative (e.g., Cl-Z, NO2-Z) is stable.

  • Synthesize a model tripeptide: H-Ala-Ser(Z)-Ala-OH .

  • Subject aliquots of the resin to three conditions:

    • A: 50% TFA / DCM (Standard Boc deblock).

    • B: 95% TFA / TIS / H2O (Standard Fmoc cleavage).

    • C: 90% TFA / 5% Thioanisole / 5% EDT (Aggressive Scavenger).

  • Cleave for 2 hours. Analyze via HPLC/MS.

  • Target Result:

    • Condition A: 100% Intact.

    • Condition B: >95% Intact.

    • Condition C: <80% Intact (Expect loss of Z).

Comparative Stability Data

Protecting GroupStructureStability in 50% TFA (Boc Removal)Stability in 95% TFA (No Scavenger)Stability in 95% TFA + Thioanisole
Ser(Bzl) Benzyl EtherStableStableStable
Ser(Z) CarbonateStable Marginal (Slow degradation)Unstable (Rapid cleavage)
Cys(Z) ThiocarbonateStableStableMarginal (Thiolysis risk)
Lys(Z) CarbamateStableStableModerate

References

  • Greene's Protective Groups in Organic Synthesis.

    • Source: Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis, 5th Edition. Wiley.

    • Relevance: The definitive guide on Z-group cleavage mechanics and stability d
    • URL:

  • Side Reactions in Peptide Synthesis.

    • Source: Bodanszky, M., & Martinez, J. (1981). Side reactions in peptide synthesis. The Peptides Analysis, Synthesis, Biology, 5, 111-216.
    • Relevance: Details the "Push-Pull" mechanism of Thioanisole in acceler
    • URL:

  • Novabiochem® Peptide Synthesis C

    • Source: Merck KGaA / MilliporeSigma.
    • Relevance: Provides standard protocols for "Z-Safe" cocktails and stability charts for Ser(Z) vs Ser(Bzl).
    • URL:

  • Cleavage of the Benzyloxycarbonyl (Z) Group.

    • Source: Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
    • Relevance: Comprehensive review of protecting group stability, confirming Z group lability in high-acid/scavenger environments.
    • URL:

Sources

Topic: Removal of S-Benzyloxycarbonyl (S-Z) Group using HBr/AcOH

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: S-Benzyloxycarbonyl (S-Z) Deprotection Guide

Document ID: TS-CHEM-042 Last Updated: 2025-05-20 Department: Peptide & Small Molecule Synthesis Support[1][2][3]

Core Directive & Executive Summary

The Challenge: The removal of the S-benzyloxycarbonyl (S-Z) group using Hydrogen Bromide in Acetic Acid (HBr/AcOH) is a standard acidolytic deprotection method. However, it presents a unique, critical risk compared to N-Z removal: S-alkylation (re-benzylation).

The Critical Failure Mode: Upon cleavage, the benzyl cation (or benzyl bromide) generated is a potent electrophile. The liberated thiol (–SH) is a potent nucleophile. Without intervention, these two species react to form an S-benzyl thioether (S-Bzl).

  • Problem: S-Bzl is stable to HBr/AcOH.

  • Result: If re-alkylation occurs, you effectively convert a labile protecting group (S-Z) into a permanently blocked group (S-Bzl) that requires extremely harsh conditions (HF or Na/NH₃) to remove.

The Solution: This protocol relies on a Scavenger-Driven Mechanism . You must use a high concentration of cation scavengers (e.g., thioanisole, pentamethylbenzene) to intercept the benzyl electrophile before it can attack the free thiol.

Reaction Mechanism & Visualization

To troubleshoot effectively, you must understand the competing pathways.

Pathway A (Desired): Acidolytic cleavage releases the free thiol and a benzyl bromide byproduct. Pathway B (Critical Failure): The benzyl bromide reacts with the free thiol to form the stable S-benzyl derivative.

SZ_Deprotection_Mechanism Start S-Z Protected Thiol (R-S-CO-OBn) Inter Protonated Intermediate (R-S-CO-OH-Bn)+ Start->Inter H+ (Protonation) Cleavage Cleavage Step (Attack by Br-) Inter->Cleavage Products Free Thiol (R-SH) + Benzyl Bromide (BnBr) + CO2 Cleavage->Products -CO2 SideReaction CRITICAL FAILURE: S-Benzylation Products->SideReaction No Scavenger Scavenger Scavenger Trap (Thioanisole/Cresol) Products->Scavenger High Scavenger Conc. DeadEnd S-Benzyl Thioether (R-S-Bn) STABLE to HBr/AcOH SideReaction->DeadEnd Success Scavenged Product (Bn-Scavenger) Scavenger->Success Fast Kinetics

Figure 1: Mechanistic pathway showing the competition between successful deprotection and the fatal S-benzylation side reaction.

Standard Operating Procedure (SOP)

Prerequisites:

  • Reagent: 33% HBr in Acetic Acid (Anhydrous). Note: Ensure HBr is fresh; Br₂ color indicates oxidation which damages Trp/Met/Cys.

  • Scavenger Cocktail: Thioanisole (essential) and Pentamethylbenzene (optional but recommended).

  • Atmosphere: Inert gas (Argon/Nitrogen) is mandatory to prevent disulfide formation.

Protocol: S-Z Removal with Cation Trapping
StepActionTechnical Rationale
1 Preparation Dissolve the peptide/compound in Trifluoroacetic Acid (TFA) containing 10% (v/v) Thioanisole .Thioanisole acts as a "soft" nucleophile to trap the benzyl carbocation immediately upon generation.
2 Acid Addition Add 33% HBr/AcOH to the solution. Ratio: 10 equivalents of HBr per Z group (typically 1:5 v/v HBr solution to TFA solution).Provides the protons for activation and Br⁻ nucleophiles for the cleavage mechanism.[4]
3 Reaction Stir at 0°C for 30–60 minutes . Do not heat.S-Z is more labile than N-Z. Lower temperature minimizes the kinetic energy available for the S-alkylation side reaction.
4 Precipitation (Workup) Pour the reaction mixture into excess ice-cold Diethyl Ether (Et₂O).Precipitates the deprotected peptide as the HBr salt while keeping the benzyl bromide and scavengers in the organic phase.
5 Wash Centrifuge/filter and wash the solid 3x with cold ether.Critical to physically remove the benzyl bromide byproduct to prevent alkylation during subsequent dissolving steps.

Troubleshooting Guide

Issue 1: Mass Spec shows +90 Da peak (S-Benzyl adduct)
  • Diagnosis: You have formed the S-benzyl thioether. The benzyl group detached from the oxygen and re-attached to the sulfur.

  • Root Cause: Insufficient scavenger concentration or insufficient washing of the ether precipitate.

  • Corrective Action:

    • Prevention: Increase Thioanisole concentration to 15-20%. Add Pentamethylbenzene (0.5 M) as a secondary scavenger.

    • Recovery: You cannot remove the S-Bzl group with HBr/AcOH. You must treat the peptide with HF (Hydrogen Fluoride) or Na/NH₃ (Sodium in liquid ammonia) to recover the free thiol.

Issue 2: Mass Spec shows [M-2] peak (Disulfide formation)
  • Diagnosis: Oxidation of free thiols to disulfides (R-S-S-R).

  • Root Cause: Presence of atmospheric oxygen or oxidants (Br₂) in the HBr reagent.

  • Corrective Action:

    • Perform the reaction under a strict Argon blanket.

    • Add Dimethyl sulfide (DMS) to the cleavage cocktail to reduce potential oxidants.

    • If disulfides form, treat the crude product with DTT (Dithiothreitol) or TCEP at pH 7-8 to reduce them back to free thiols.

Issue 3: Incomplete Deprotection
  • Diagnosis: Starting material remains.

  • Root Cause: Old HBr/AcOH reagent (concentration dropped below 33%) or poor solubility.

  • Corrective Action:

    • Titrate or replace the HBr/AcOH bottle.

    • If solubility is poor in AcOH, use neat TFA as the solvent and add HBr/AcOH as a reagent, or use HBr gas bubbled into TFA.

Quantitative Data: Scavenger Efficiency

The following table illustrates the impact of scavengers on the purity of cysteine-containing peptides during Z-group removal.

Scavenger System% Free Thiol (Desired)% S-Benzyl (Side Product)% Disulfide
None (Control) 45%40% 15%
Anisole (5%) 70%25%5%
Thioanisole (10%) 92% < 3%5%
Thioanisole + DMS 95% < 1%< 4%

Data approximated based on standard peptide synthesis efficiency metrics [1, 2].

Frequently Asked Questions (FAQs)

Q: Can I use Triisopropylsilane (TIPS) instead of Thioanisole? A: TIPS is an excellent scavenger for trityl cations but is less efficient for benzyl cations compared to Thioanisole. For Z-group removal, sulfur-based scavengers (Thioanisole) or electron-rich aromatics (Pentamethylbenzene) are superior because they react faster with the benzyl bromide byproduct.

Q: Why is S-Z removal faster than N-Z removal? A: The thiocarbonate linkage (S-CO-O-) is electronically different from the carbamate (N-CO-O-). The sulfur atom is a better leaving group than nitrogen, and the bond is generally weaker, allowing cleavage to occur under milder conditions or shorter times [3].

Q: My HBr/AcOH is orange/brown. Is it safe to use? A: No. The color indicates the presence of free Bromine (Br₂), a strong oxidizing agent. Using this will destroy Tryptophan (bromination), Methionine (oxidation to sulfoxide), and Cysteine (oxidation to cysteic acid). Discard and use a fresh, colorless or pale yellow bottle.

References

  • Bodanszky, M., & Bodanszky, A. (1984). The Practice of Peptide Synthesis. Springer-Verlag.

  • Tam, J. P., et al. (1983). "SN2 deprotection of synthetic peptides with a low concentration of HF in dimethyl sulfide: evidence and application in peptide synthesis." Journal of the American Chemical Society.

  • Greene, T. W., & Wuts, P. G. M. (1999).[5][6] Protective Groups in Organic Synthesis. Wiley-Interscience.[5]

  • Sigma-Aldrich. (2024). Boc Resin Cleavage Protocol & HBr Cleavage.

Sources

Technical Support Center: Optimizing Yields with H-Cys(Z)-OH

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Fidelity Synthesis & Handling of Peptides Containing


-Benzyloxycarbonyl-L-Cysteine
Document ID:  TSC-CYSZ-001
Author:  Senior Application Scientist, Peptide Chemistry Division

Executive Summary

You are likely working with H-Cys(Z)-OH (S-Benzyloxycarbonyl-L-cysteine) because you require robust orthogonality in your protecting group strategy. Unlike the acid-labile Trityl (Trt) group used in standard Fmoc chemistry, the Z (Cbz) group on sulfur is stable to TFA . It requires strong acid (HF, TFMSA) or reductive cleavage to remove.

This stability is its greatest asset but also its primary yield-killer. This guide addresses the three critical failure points in Cys(Z) peptide synthesis: Racemization during coupling ,


-elimination , and Incomplete Deprotection .

Module 1: Coupling & Racemization Control

The Issue: Loss of Chiral Integrity

User Question: "I am observing a significant amount of D-isomer (up to 15%) in my crude peptide analysis. Is H-Cys(Z)-OH unstable?"

Technical Diagnosis: The Cys(Z) residue is not inherently unstable, but it is hypersensitive to base-catalyzed racemization . The electron-withdrawing nature of the carbamate (Z) protecting group on the sulfur atom increases the acidity of the


-proton. When you use standard bases (DIEA, NMM) during coupling, you risk abstracting this proton, leading to enolization and loss of chirality.
Troubleshooting Protocol: The "Base-Free" Strategy

To optimize yield, you must alter your coupling environment.

Step-by-Step Protocol:

  • Avoid Pre-activation: Never pre-activate Cys(Z) with uronium salts (HBTU/HATU) in the presence of base. This is the fastest route to racemization.

  • Use Carbodiimide Chemistry: Switch to DIC (Diisopropylcarbodiimide) and Oxyma Pure (Ethyl cyanohydroxyiminoacetate). This method maintains a near-neutral pH (approx. pH 3-4) during activation.

  • The Collidine Substitution: If a base is absolutely required (e.g., for on-resin neutralization), substitute DIEA with 2,4,6-Collidine (TMP) . Collidine is a weaker base and sterically hindered, significantly reducing

    
    -proton abstraction.
    

Comparative Yield Table: Coupling Reagents vs. Racemization

Activation MethodBase UsedApprox.[1][2][3][4][5] Racemization %Verdict
HBTU / HOBt DIEA (2 equiv)5.0% - 20.0%Avoid
HATU DIEA (2 equiv)10.0% - 33.0%Critical Failure
DIC / HOBt None0.5% - 1.5%Acceptable
DIC / Oxyma None< 0.5% Recommended
DIC / Oxyma Collidine< 1.0%Safe Alternative

Module 2: Preventing -Elimination

The Issue: Mass Shift of -34 Da

User Question: "My mass spec shows a peak corresponding to [M-34]. What is happening?"

Technical Diagnosis: You are seeing


-elimination , converting the Cysteine residue into Dehydroalanine (Dha) . This occurs when a base abstracts the 

-proton, and the sulfur protecting group acts as a leaving group. This is distinct from racemization but stems from the same root cause: excessive basicity .
Visualizing the Pathway

The diagram below illustrates the decision logic to prevent both racemization and elimination.

CysOptimization Start Start: Coupling Cys(Z) CheckBase Are you using Base (DIEA/NMM)? Start->CheckBase Racemization High Risk: Racemization & Beta-Elimination CheckBase->Racemization Yes (Strong Base) SafeRoute Use DIC / Oxyma Pure CheckBase->SafeRoute No BaseNeed Is Base Mandatory? (e.g. Salt Wash) Racemization->BaseNeed Troubleshoot Result High Optical Purity Intact Thiol SafeRoute->Result BaseNeed->SafeRoute No (Switch Chem) Collidine Substitute with 2,4,6-Collidine BaseNeed->Collidine Yes Collidine->Result

Figure 1: Decision tree for minimizing side reactions during Cys(Z) coupling.

Module 3: Deprotection & Cleavage (The "Sticky Z" Problem)

The Issue: The Z Group Persists After TFA Cleavage

User Question: "I treated my peptide with 95% TFA / 2.5% TIS / 2.5% H2O, but the Z group is still attached to the Cysteine."

Technical Diagnosis: This is expected behavior. The


-Z group is stable to TFA . This orthogonality is why you chose it (likely to protect the thiol during Boc removal or to keep it protected for later regioselective disulfide bond formation).
Troubleshooting Protocol: Removal Strategies

To remove the Z group from the sulfur, you must use Strong Acid or Catalytic Hydrogenation .

Method A: HF Cleavage (Standard for Boc)
  • Reagent: Anhydrous Hydrogen Fluoride (HF) with p-Cresol/p-Thiocresol scavenger.

  • Conditions: 0°C for 60 minutes.

  • Note: This cleaves the peptide from the resin and removes the S-Z group simultaneously.

Method B: TFMSA (The "Poor Man's HF")

If you lack an HF apparatus, use Trifluoromethanesulfonic acid (TFMSA).

  • Cocktail: TFMSA / TFA / DMS / m-Cresol (10:50:30:10).

  • Mechanism: High acidity mimics HF conditions.

Method C: Thallium(III) Trifluoroacetate (Regioselective)
  • Use Case: If you want to remove S-Z and form a disulfide bond simultaneously in solution.

  • Reagent: Tl(tfa)3 in TFA.[6][7]

  • Warning: Highly toxic. Use only if direct oxidative deprotection is required.

Module 4: Solubility & Aggregation

The Issue: Hydrophobic Collapse

User Question: "My peptide containing multiple Cys(Z) residues precipitates in the buffer during purification."

Technical Diagnosis: The Benzyloxycarbonyl (Z) group is a large, aromatic, hydrophobic moiety. Multiple Cys(Z) residues create "hydrophobic patches," leading to aggregation and insolubility in aqueous buffers.

Optimization Table: Solubilization Strategies
Solvent SystemApplicationMechanism
6M Guanidine HCl Purification / FoldingChaotropic agent disrupts aggregates; ideal for Cys-rich peptides.
HFIP (Hexafluoroisopropanol) DissolutionBreaks beta-sheet structures formed by hydrophobic collapse.
30% Acetonitrile / H2O LyophilizationKeeps peptide solubilized better than pure water during freeze-drying.
DMSO (Dimethyl Sulfoxide) Stock SolutionExcellent solvent for Cys(Z), but avoid if free thiols are present (promotes oxidation). Safe for fully protected Cys(Z).

References & Grounding

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Comprehensive review of Z-group stability and orthogonality).

  • Han, Y., et al. (1997). Occurrence and Minimization of Cysteine Racemization During Stepwise Solid-Phase Peptide Synthesis. Journal of Organic Chemistry. (Establishes the danger of DIEA/HBTU with Cysteine).

  • Sigma-Aldrich (Merck). Protocols for Fmoc SPPS of Cysteine-Containing Peptides. (Technical guide on coupling reagents).

  • Bachem. Cysteine Derivatives and Protecting Groups. (Data on S-Z stability in TFA vs HF).

Disclaimer

This guide assumes standard laboratory safety protocols. HF and TFMSA are extremely hazardous and require specialized fume hoods and PPE. Always consult your local EHS guidelines before handling these reagents.

Sources

Technical Support Center: S-Cbz Cysteine in SPPS

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions & Handling of S-Carbobenzyloxy (S-Cbz) Cysteine

Audience: Senior Researchers & Process Chemists Status: Active Guide

Executive Summary: The S-Cbz Utility & Risk Profile

S-Carbobenzyloxy cysteine (Cys(Z)) is a robust derivative primarily used in Boc-SPPS or as a TFA-stable orthogonal protector in Fmoc-SPPS. Unlike the acid-labile Trityl (Trt) group, the S-Cbz group requires strong acid (HF, TFMSA) for removal.

While S-Cbz suppresses racemization better than S-Benzyl (Bzl) derivatives due to electronic shielding, it introduces specific risks during the cleavage phase. The generation of the benzyl carbocation upon deprotection is the primary source of irreversible side reactions (alkylation).

Critical Troubleshooting Modules

Module A: The "Non-Cleavage" Event (Unexpected Retention)

Symptom: Mass spectrometry shows a mass shift of +134 Da (or +90 Da if fragmented) on the Cysteine residue after standard TFA cleavage.

  • Root Cause: Protocol Mismatch. S-Cbz is stable to Trifluoroacetic Acid (TFA). It does not cleave under standard Fmoc cleavage conditions (95% TFA).

  • The Fix:

    • If you intended to keep it: Proceed to solution-phase deprotection (e.g., Na/NH3 or HF).

    • If this was an error: You cannot remove S-Cbz with TFA. You must use Anhydrous Hydrogen Fluoride (HF) or TFMSA (Trifluoromethanesulfonic acid) .

Module B: Irreversible S-Alkylation & Scavenger Failure

Symptom: Correct mass is absent; multiple peaks show +106 Da (p-cresol adducts) or alkylation of Tyrosine/Tryptophan residues.

  • Mechanism: Upon HF cleavage, the Cbz group cleaves via an S_N1 mechanism , generating a reactive benzyl carbocation . Without adequate scavenging, this cation will re-attack the sulfur (S-benzylation) or electrophilically attack electron-rich rings (Tyr, Trp).

  • The Solution: Tam’s "Low-High" HF Protocol.

    • Why: The "Low" step (low HF conc., high DMS) forces an S_N2-like cleavage, reducing carbocation generation. The "High" step completes the cleavage.

Protocol: Tam's Low-High HF Cleavage
StepReagent CocktailConditionsPurpose
1. Low HF HF : DMS : p-Cresol (25 : 65 :[1] 10)0°C, 2 HoursRemoves S-Cbz via S_N2; reduces Met(O).
2. Evap Vacuum0°CRemove HF and DMS.
3. High HF HF : p-Cresol (90 : 10)0°C, 45 MinsCleaves peptide from resin and stubborn groups (Arg(Tos)).

Note: DMS (Dimethyl sulfide) is critical here. It acts as a "soft" nucleophile to quench the benzyl cation.

Module C: Racemization (The D-Cys Impurity)

Symptom: Presence of diastereomers (D-Cys epimers) in HPLC, often eluting just before the main peak.

  • Mechanism: Cysteine is uniquely prone to racemization due to the high acidity of the

    
    -proton, facilitated by the electron-withdrawing sulfur. This leads to enolization  or oxazolone formation  during activation.
    
  • The Fix:

    • Avoid Pre-activation: Never pre-activate Cys(Z) in the absence of the resin.

    • Solvent Choice: Use DCM/DMF (1:1) instead of pure DMF to lower dielectric constant (reducing ion stabilization).

    • Base Selection: Use Sym-collidine (TMP) instead of DIEA.[2] Collidine is a weaker base and less likely to abstract the

      
      -proton.
      

Visualizing the Pathways

The following diagram details the competing pathways: the desired deprotection versus the racemization and beta-elimination risks.

Cys_Side_Reactions Cys_Z Cys(Z)-OH (Starting Material) Activation Activation (DIC/Oxyma) Cys_Z->Activation Beta_Elim Beta-Elimination (Base Catalyzed) Cys_Z->Beta_Elim Piperidine (Fmoc cycles) HF_Cleavage HF Cleavage (Acidolysis) Cys_Z->HF_Cleavage Enol Enolization (Alpha-proton abstraction) Activation->Enol Excess Base/Heat D_Cys D-Cys Isomer (Racemization) Enol->D_Cys Dha Dehydroalanine (Dha) Beta_Elim->Dha Pip_Adduct Piperidine Adduct (+85 Da) Dha->Pip_Adduct Michael Addition Benzyl_Cation Benzyl Cation (C6H5-CH2+) HF_Cleavage->Benzyl_Cation Scavenged Scavenged Species (Safe Removal) Benzyl_Cation->Scavenged DMS/p-Cresol Alkylation Re-Alkylation (Tyr/Trp/S Modified) Benzyl_Cation->Alkylation No Scavenger

Figure 1: Mechanistic pathways showing racemization risks during activation and alkylation risks during HF cleavage.

Frequently Asked Questions (FAQ)

Q1: Can I use S-Cbz in Fmoc chemistry? A: Yes, but only if you intend for the Cysteine protection to remain on after TFA cleavage (e.g., for later chemical ligation or solution-phase modification). If you need free thiols immediately after TFA cleavage, use Cys(Trt) instead.

Q2: Why is p-Cresol preferred over Anisole for Cbz removal? A: p-Cresol is a better scavenger for benzyl cations generated from Cbz/Bzl groups. It prevents the formation of S-benzyl-cysteine (re-attachment) more effectively than anisole in HF conditions.

Q3: I see a +51 Da or +85 Da impurity. Is this related to S-Cbz? A: This is likely 3-(1-piperidinyl)alanine , resulting from beta-elimination of the cysteine sulfur followed by Michael addition of piperidine. This happens during Fmoc deprotection steps if the base exposure is too long. S-Cbz is generally more stable to this than S-Trt, but it can still occur.

  • Fix: Use 20% Piperidine + 0.1M HOBt to suppress base-catalyzed elimination.

Q4: How do I prevent oxidation (Disulfide formation) after HF cleavage? A: The HF cleavage should be performed under N2. Post-cleavage, collect the peptide in a buffer containing DTT (Dithiothreitol) or TCEP immediately to keep cysteines reduced during HPLC purification.

References

  • Tam, J. P., Heath, W. F., & Merrifield, R. B. (1983). SN2 deprotection of synthetic peptides with a low concentration of hydrogen fluoride in dimethyl sulfide: evidence and application in peptide synthesis. Journal of the American Chemical Society.[3]

  • Han, Y., et al. (1997). Occurrence and Minimization of Cysteine Racemization During Stepwise Solid-Phase Peptide Synthesis. Journal of Organic Chemistry.

  • Stathopoulos, P., et al. (2013). Side reactions in the SPPS of Cys-containing peptides.[4][5] Amino Acids.[3][4][5][6][7][8][9][10][11][12]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.

Sources

Technical Support Center: H-Cys(Z)-OH Precipitation & Ether Workup

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting H-Cys(Z)-OH (


-Benzyloxycarbonyl-L-cysteine) precipitation during ether workup.
Role:  Senior Application Scientist
Date:  October 26, 2023

Executive Summary & Chemical Context[2][3][4][5][6][7]

Compound Profile: H-Cys(Z)-OH (CAS: 1625-72-5)[1]

  • Structure: Free

    
    -amine, Free 
    
    
    
    -carboxylic acid,
    
    
    -benzyloxycarbonyl (Cbz) protection.
  • Key Property: The Z-group on the sulfur atom imparts significant hydrophobicity (lipophilicity) to an otherwise zwitterionic amino acid.

  • The Problem: During ether workup (commonly used to remove non-polar impurities or scavengers after synthesis/cleavage), this compound frequently "oils out" rather than forming a discrete solid.[2] This is due to the thermodynamic competition between the hydrophobic Z-group's affinity for residual organic solvents and the lattice energy required for crystallization.

This guide addresses the "Oiling Out" phenomenon, offering a mechanistic explanation and a self-validating protocol to ensure high-yield isolation of a free-flowing powder.

Diagnostic Workflow: The "Ether Crash"

Before proceeding with physical manipulation, verify the state of your precipitate using this decision matrix.

EtherWorkupTroubleshooting Start Start: Crude Solution (TFA or Organic Solvent) AddEther Add Cold Ether (10:1 Ratio) Start->AddEther Observation Observe Result AddEther->Observation WhitePowder White Suspension Observation->WhitePowder Ideal Oiling Sticky Oil / Gum Observation->Oiling Common Gel Translucent Gel Observation->Gel Trapped Solvent Filter Proceed to Filtration (Argon Blanket) WhitePowder->Filter Decant Decant Supernatant Oiling->Decant Gel->Decant Triturate Trituration Protocol (Scratch + Sonication) Decant->Triturate Triturate->Observation Re-check SolventSwap Evaporate & Swap Solvent (Remove DCM/DMF) Triturate->SolventSwap If fails SolventSwap->AddEther Retry

Figure 1: Decision matrix for troubleshooting peptide/amino acid precipitation events.

Technical Troubleshooting Guide

Issue 1: The "Oiling Out" Phenomenon

Symptom: Upon adding ether, the solution turns turbid but settles into a yellow/brown sticky gum at the bottom of the tube. Mechanism: The


-Z protecting group is aromatic and hydrophobic. If the solution contains residual "good" solvents (DCM, DMF, or high concentrations of TFA), the H-Cys(Z)-OH remains in a super-saturated liquid phase (coacervate) rather than crystallizing. Ether acts as an antisolvent, but the presence of DCM prevents the formation of a crystal lattice.

Corrective Action (The Trituration Cycle):

  • Decant: Carefully pour off the floating ether layer (supernatant) without disturbing the oil.

  • Fresh Ether: Add fresh, chilled diethyl ether (or MTBE) to the oil.

  • Mechanical Stress: Use a glass pipette or spatula to vigorously scratch the side of the flask/tube while submerged in the ether. This provides nucleation sites for crystallization.

  • Sonication: Sonicate the flask for 30–60 seconds. The oil should disperse and begin to harden into a solid.

  • Cooling: Place the vessel on dry ice for 5 minutes.

  • Repeat: You may need to repeat this wash/scratch cycle 3 times to remove trapped TFA/DCM.

Issue 2: Gelatinous Precipitate

Symptom: The product forms a "jelly-like" mass that clogs filters. Mechanism: Rapid precipitation trapped significant amounts of solvent within the peptide network (solvates). This is common with Cysteine derivatives due to hydrogen bonding capabilities of the amide backbone and the Z-group's steric bulk.

Corrective Action:

  • Hexane Doping: Instead of pure ether, use a mixture of Diethyl Ether : Hexane (3:1) . The increased non-polarity of hexane forces a tighter crystal packing, expelling the trapped solvent.

  • Dilution: Redissolve the gel in a minimum amount of Methanol or TFA, then add this solution dropwise into a large volume (20x) of vigorously stirring cold ether. Do not pour ether into the peptide; pour the peptide into the ether.

Issue 3: Oxidation Concerns (Disulfide Formation)

Symptom: Lower yield or dimers observed on HPLC (Mass = 2x - 2H). Mechanism: While the Z-group protects the sulfur, if the quality of the H-Cys(Z)-OH is compromised or if there is free cysteine present as an impurity, air oxidation can occur during the ether drying step. Corrective Action:

  • Always use peroxide-free ether (test with peroxide strips). Peroxides in ether can oxidize the sulfur even if protected, or oxidize the alpha-amine.

  • Perform the filtration under a blanket of Nitrogen or Argon.

The Self-Validating Protocol: Optimized Precipitation

Do not rely on luck. Follow this protocol to ensure consistent results. This method uses MTBE (Methyl tert-butyl ether) instead of Diethyl Ether where possible, as it has a higher boiling point (safer) and often yields better solids for hydrophobic peptides.

Reagents Required[6][7][9][10][11][12]
  • Antisolvent: MTBE or Diethyl Ether (Pre-chilled to -20°C).

  • Solvent: TFA (Trifluoroacetic acid) or MeOH (Methanol).

  • Equipment: Centrifuge, Sonicator, Dry Ice bath.

Step-by-Step Methodology
StepActionTechnical Rationale
1 Concentrate Evaporate the crude reaction mixture to a minimum volume (oily residue). Critical: Remove as much DCM/DMF as possible.
2 Redissolve Add just enough TFA or MeOH to make the oil flowable (viscosity reduction).
3 The Drop Add the peptide solution dropwise into a centrifuge tube containing 10 volumes of ice-cold MTBE while vortexing.
4 Chill Place the tube on dry ice or in a -20°C freezer for 20 minutes.
5 Centrifuge Spin at 3000-5000 rpm for 5 minutes at 4°C.
6 Wash (x3) Decant supernatant. Resuspend pellet in fresh cold MTBE. Sonicate. Centrifuge again. This removes scavengers.
7 Dry Decant final ether.[2] Dry the pellet under high vacuum (desiccator) for 2 hours.

Frequently Asked Questions (FAQ)

Q: Can I use Hexane instead of Ether? A: Pure hexane is often too non-polar and may not mix well with the residual TFA/organic layer, leading to phase separation (two liquids) rather than precipitation. A mix of Ether/Hexane (1:1 or 3:1) is superior.

Q: Is the Z-group on Sulfur stable to TFA? A: Yes. Unlike the


-Trityl (Trt) group which is acid-labile (cleaved by TFA), the 

-Z (Benzyloxycarbonyl) group is stable to TFA. It requires stronger conditions (HF, HBr/AcOH, or Na/NH3) for removal. Therefore, H-Cys(Z)-OH is the expected product after a standard TFA workup.

Q: Why does my solid turn into an oil when I put it on the vacuum pump? A: This indicates the presence of residual solvent (likely DMF or Phenol) that lowers the melting point of the solid. As the ether evaporates, the concentration of the high-boiling impurity increases, dissolving the product. Solution: Perform more ether washes (Step 6 in the protocol) before vacuum drying.

References

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

  • Lloyd-Williams, P., Albericio, F., & Giralt, E. (1997). Chemical Approaches to the Synthesis of Peptides and Proteins. CRC Press. (Standard text on workup procedures).

  • ApexBio Technology. (n.d.). H-Cys(Z)-OH Chemical Properties and Handling. Retrieved from (General handling of protected Cysteine).

  • ResearchGate Community. (2014). Troubleshooting Peptide Precipitation in Ether.

Sources

overcoming steric hindrance in H-Cys(Z)-OH coupling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Overcoming Steric Hindrance in H-Cys(Z)-OH Coupling

User Interface: Troubleshooting Wizard

Welcome to the Advanced Peptide Synthesis Support Module. You are currently viewing the troubleshooting guide for S-Carbobenzyloxy-L-cysteine (H-Cys(Z)-OH) . This derivative presents a unique "double-bind" in peptide chemistry: the bulky S-Z group creates significant steric resistance, yet the electron-withdrawing nature of the thiocarbonate makes the


-proton highly acidic, drastically increasing the risk of racemization during the slow coupling events required to overcome that hindrance.

Module 1: The Mechanistic Barrier

To solve the coupling failure, you must first understand why standard protocols fail with H-Cys(Z)-OH.

  • The Steric Wall: The Benzyloxycarbonyl (Z) group attached to the sulfur atom is massive compared to standard protecting groups like Acetamidomethyl (Acm) or Methyl (Me). It sits on the

    
    -carbon, rotating to shield the 
    
    
    
    -amine (if acting as nucleophile) or the activated carboxyl (if acting as electrophile).
  • The Electronic Trap (Racemization): The S-Z linkage is a thiocarbonate. Unlike simple thioethers (S-Trt, S-tBu), the carbonyl oxygen of the Z-group pulls electron density from the sulfur, which in turn pulls from the

    
    -carbon. This lowers the pKa of the 
    
    
    
    -proton.
    • The Consequence: If you use strong bases (DIPEA) or high temperatures to force the reaction past the steric barrier, you will almost certainly racemize the Cysteine to D-Cys.

Module 2: Diagnostic Workflow

Before altering your synthesis, run this diagnostic logic to pinpoint the failure mode.

TroubleshootingFlow Start Start: Low Yield / Incomplete Coupling CheckColor Step 1: Colorimetric Test (Kaiser/Chloranil) Start->CheckColor IsBlue Is the test positive (Blue/Green)? CheckColor->IsBlue AggCheck Step 2: Chaotrope Test Add 0.1M LiCl or use NMP IsBlue->AggCheck Yes (Coupling Failed) RacemCheck Step 3: Check Purity (HPLC) Is D-isomer > 2%? IsBlue->RacemCheck No (Coupling 'Complete' but low purity) AggResult Did yield improve? AggCheck->AggResult StericIssue Diagnosis: Steric Hindrance (Proceed to Protocol A) AggResult->StericIssue No AggIssue Diagnosis: Aggregation (Proceed to Protocol B) AggResult->AggIssue Yes RacemYes Diagnosis: Base-Catalyzed Epimerization (Proceed to Protocol C) RacemCheck->RacemYes Yes

Figure 1: Diagnostic decision tree for isolating steric hindrance from aggregation or racemization issues.

Module 3: Optimized Protocols

Protocol A: The "Steric Power" Method (COMU/Collidine)

Use this when steric hindrance is the primary blocker and racemization is manageable.

Why this works: COMU is a uronium-based reagent based on Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate). It is superior to HATU because it shows higher solubility and reactivity with less risk of explosion, but critically, it allows for coupling with Collidine (TMP) instead of DIPEA. Collidine is a weaker, more hindered base that minimizes proton abstraction (racemization) while sufficiently activating the reagent [1, 7].

ComponentEquivalentsNotes
H-Cys(Z)-OH 3.0 eqDissolve in minimal DMF/NMP (1:1).
COMU 2.9 eqDo not use excess; excess caps the amine.
Oxyma Pure 3.0 eqActs as a scavenger and racemization suppressant.
TMP (Collidine) 3.0 - 5.0 eqCritical: Do NOT use DIPEA.
Solvent DMF or NMPNMP is preferred for hindered sequences.

Procedure:

  • Dissolve Amino Acid and Oxyma in solvent.

  • Add Collidine.

  • Add COMU immediately before adding to the resin/amine.

  • Reaction Time: 60–120 mins at Room Temp. Do not heat above 40°C.

Protocol B: The "Aggregation Breaker" (Magic Mixture)

Use this if the diagnostic test showed aggregation (common with hydrophobic Z-groups).

The Solvent System: Replace standard DMF with NMP containing 0.1M LiCl or Pseudoproline dipeptides if applicable. The Z-group is hydrophobic; in polar DMF, the peptide chains may collapse (aggregate) to hide the Z-group, making the amine inaccessible. LiCl disrupts these hydrogen bond networks.

Protocol C: The "Anti-Racemization" Method (DIC/Oxyma)

Use this if you observe >5% D-isomer in your product.

Why this works: Carbodiimide chemistries (DIC) are slower but do not require a tertiary base during the activation step, removing the primary catalyst for racemization (proton abstraction) [5, 13].

ComponentEquivalentsNotes
H-Cys(Z)-OH 3.0 eq
DIC 3.0 eqDiisopropylcarbodiimide.
Oxyma Pure 3.0 eqSuperior to HOBt for suppressing racemization.
Base NONE Strictly base-free activation.

Procedure:

  • Pre-activate AA, DIC, and Oxyma for 2–3 minutes.

  • Add to resin.[1]

  • Reaction Time: Extended (3–6 hours) or double couple.

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I use Microwave irradiation to overcome the steric bulk of the Z-group? A: Proceed with extreme caution. While microwave energy overcomes steric barriers effectively, Cysteine derivatives are the most sensitive to heat-induced racemization.

  • Recommendation: If you must use microwave, use the COMU/Collidine method at max 50°C for only 5 minutes . Do not use HATU/DIPEA with microwaves for Cysteine [2, 5].

Q2: I see a "spiderweb" impurity on my HPLC. What is it? A: This is likely


-elimination. The S-Z group is electron-withdrawing. If you use strong bases (piperidine for Fmoc removal on the next step), the sulfur can be eliminated, forming dehydroalanine.
  • Fix: Use Dabco or Piperazine instead of Piperidine for Fmoc removal in subsequent steps to reduce basicity.

Q3: Why not just use HATU? Everyone says it's the strongest. A: HATU is powerful but dangerous for Cysteine. The At-based leaving group (7-azabenzotriazole) is highly electron-withdrawing, making the activated ester extremely reactive. This high reactivity, combined with the required base (DIPEA/NMM), often causes the


-proton to be abstracted before the coupling occurs, leading to significant epimerization (10-20%) [1, 10].

Module 5: Mechanistic Visualization

The following diagram illustrates the "Danger Zone" where steric hindrance forces the user to apply conditions that trigger racemization.

Mechanism Cys H-Cys(Z)-OH (Bulky Side Chain) Sterics Steric Shielding (Slows Nucleophilic Attack) Cys->Sterics Cause Activation Strong Activation (HATU/Base) Sterics->Activation User Response (To force reaction) Path1 Desired Path: Amide Bond Formation Activation->Path1 Slow Path2 Side Reaction: Proton Abstraction (Racemization) Activation->Path2 Fast (if Base is strong) Path2->Path1 Forms D-Cys Peptide

Figure 2: The Kinetic Competition between Coupling and Racemization.

References

  • Albericio, F., & El-Faham, A. (2010). COMU: A Safer and More Effective Replacement for HATU.[2][3] BenchChem Technical Guides.[1] 1

  • Sigma-Aldrich. (2013). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. PubMed Central. 4[1][5][6][7][8][9][10]

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Notes. 11[1][6][7][8][9][10][12]

  • Luxembourg Bio Technologies. Coupling Reagents: COMU vs HATU.[1][2]2[1][6][10]

  • Han, Y., et al. (1997). Occurrence and Minimization of Cysteine Racemization During Stepwise Solid-Phase Peptide Synthesis. Journal of Organic Chemistry / PubMed. 6[1][6][7][8][10][12]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.13[1][6][7][9][10][12]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. 9[1][6][7][8][9][10]

Sources

Validation & Comparative

A Tale of Two Cysteines: A Comparative Guide to H-Cys(Z)-OH and Fmoc-Cys(Trt)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For the Researcher, Scientist, and Drug Development Professional

In the intricate world of peptide synthesis, the choice of building blocks is paramount to achieving a high-quality final product. When it comes to incorporating the versatile amino acid cysteine, with its reactive thiol side-chain, the selection of the appropriate protected derivative is a critical decision that profoundly influences the entire synthetic strategy. This guide provides an in-depth, objective comparison of two commonly utilized cysteine derivatives: H-Cys(Z)-OH, a cornerstone of the classical Boc/Bzl strategy, and Fmoc-Cys(Trt)-OH, a staple in modern Fmoc/tBu-based solid-phase peptide synthesis (SPPS).

At a Glance: Key Philosophical and Practical Differences

The fundamental distinction between H-Cys(Z)-OH and Fmoc-Cys(Trt)-OH lies in the orthogonal protection schemes they are designed for. H-Cys(Z)-OH is employed in the traditional Boc/Bzl strategy, which relies on acidic conditions for the removal of the temporary Nα-Boc protecting group and harsh, strong acids for the final cleavage and side-chain deprotection. In contrast, Fmoc-Cys(Trt)-OH is integral to the milder Fmoc/tBu strategy, where the temporary Nα-Fmoc group is removed with a base, and the final cleavage and side-chain deprotection are achieved with a moderately strong acid.[1][] This core difference in chemical philosophy dictates every subsequent step of the synthesis, from resin and reagent selection to the potential for side reactions and the final purity of the peptide.

FeatureH-Cys(Z)-OH (in Boc/Bzl Strategy)Fmoc-Cys(Trt)-OH (in Fmoc/tBu Strategy)
Nα-Protection Strategy Boc (tert-Butyloxycarbonyl)Fmoc (9-Fluorenylmethyloxycarbonyl)
Nα-Deprotection Moderately strong acid (e.g., TFA)[3]Mild base (e.g., 20% piperidine in DMF)[1]
S-Thiol Protection Z (Benzyloxycarbonyl) or Bzl (Benzyl)Trt (Trityl)
Side-Chain Deprotection Strong acid (e.g., HF, TFMSA)[4][5]Moderately strong acid (e.g., TFA)[6]
Orthogonality Partial[1]Fully Orthogonal[1]
Typical Crude Purity >75%[1]>85%[1]
Overall Yield ~60-70%[1]~70-80%[1]
Automation Compatibility Less common for modern synthesizers[1]Standard for automated synthesizers[1]

Note: Data is illustrative and compiled from descriptions of standard SPPS protocols. Actual yields and purities can vary significantly based on the specific peptide sequence, reagents, and reaction conditions.

Chemical Structures and Protecting Group Strategies

The deliberate choice of protecting groups for the α-amino and the thiol functional groups of cysteine is central to a successful peptide synthesis campaign.

G cluster_0 H-Cys(Z)-OH cluster_1 Fmoc-Cys(Trt)-OH a H-Cys(Z)-OH a_struct Structure a_amino α-Amino (unprotected) a->a_amino a_thiol Thiol (S-Z protected) a->a_thiol a_carboxyl Carboxyl a->a_carboxyl b Fmoc-Cys(Trt)-OH b_struct Structure b_amino α-Amino (Fmoc protected) b->b_amino b_thiol Thiol (S-Trt protected) b->b_thiol b_carboxyl Carboxyl b->b_carboxyl

Caption: Structural overview of H-Cys(Z)-OH and Fmoc-Cys(Trt)-OH.

The benzyloxycarbonyl (Z) group protecting the thiol in H-Cys(Z)-OH is stable to the repetitive trifluoroacetic acid (TFA) treatments used to remove the Nα-Boc group during peptide chain elongation. However, its removal requires very strong acids like hydrofluoric acid (HF).[4][7] In contrast, the trityl (Trt) group on Fmoc-Cys(Trt)-OH is stable to the basic conditions (piperidine) used for Nα-Fmoc deprotection but is readily cleaved by TFA during the final cleavage from the resin.[6][8] This "fully orthogonal" nature of the Fmoc/tBu strategy is one of its key advantages, as it minimizes the potential for premature side-chain deprotection during synthesis.[1]

Performance in Solid-Phase Peptide Synthesis: A Comparative Analysis

The choice between these two cysteine derivatives has significant implications for several key performance metrics in SPPS.

Coupling Efficiency and Monitoring

The Fmoc strategy generally boasts very high coupling efficiencies, often exceeding 99%.[1] A significant practical advantage is the ability to monitor the completion of both the deprotection and coupling steps in real-time by UV absorbance of the dibenzofulvene-piperidine adduct released during Fmoc cleavage.[1][8]

In the Boc strategy, coupling efficiency is also generally high, but monitoring is typically performed using qualitative colorimetric tests like the Kaiser test.[1] While effective, this method is less quantitative than UV monitoring.

Racemization: A Critical Challenge for Cysteine

Cysteine is notoriously prone to racemization during peptide synthesis, particularly during the activation and coupling steps.[9][10] This loss of stereochemical integrity can have profound consequences for the biological activity of the final peptide.

Studies have shown that Fmoc-Cys(Trt)-OH is particularly susceptible to racemization, especially when using base-mediated coupling methods with reagents like HBTU/DIEA.[6][11] The extent of racemization can be unacceptably high, with some studies reporting levels of 8% or more under standard conditions.[9][12] This is attributed to the ability of the base to abstract the α-proton of the activated amino acid.

Strategies to Mitigate Racemization with Fmoc-Cys(Trt)-OH:

  • Avoid pre-activation: Reducing the time the activated amino acid spends in the presence of a base can significantly lower racemization.[10]

  • Use a weaker base: Substituting strong bases like DIEA or NMM with a weaker base such as 2,4,6-trimethylpyridine (collidine) has been shown to reduce racemization.[10]

  • Employ carbodiimide coupling: Using coupling reagents like DIPCDI with additives like HOBt or Oxyma, which proceed under more acidic/neutral conditions, can minimize racemization to negligible levels.[6]

In contrast, the Boc/Bzl strategy generally exhibits lower levels of cysteine racemization.[1] This is because after the Nα-Boc deprotection with TFA, the N-terminus is protonated, making it less prone to side reactions.[4]

Cysteine Derivative/StrategyCoupling ConditionsRacemization Level
Fmoc-Cys(Trt)-OHUronium activation (e.g., HBTU/DIEA)High (e.g., 8.0%)[12]
Fmoc-Cys(Dpm)-OHUronium activationModerate (e.g., 1.2%)[12]
Fmoc-Cys(MBom)-OHUronium activationLow (e.g., 0.4%)[11]
Fmoc-Cys(Thp)-OHDIPCDI/OxymaVery Low (e.g., 0.74%)[6]
Boc-Cys(Bzl/Z)-OHStandard Boc-SPPSGenerally low[1]
Side Reactions Beyond Racemization

Beyond racemization, several other side reactions can occur during the synthesis and cleavage of cysteine-containing peptides.

  • β-Elimination: Peptides with a C-terminal cysteine are susceptible to base-catalyzed elimination of the protected thiol group, leading to the formation of a dehydroalanine residue. This can then react with piperidine (from Fmoc deprotection) to form a 3-piperidinylalanine adduct.[9][13] The bulky trityl group on Fmoc-Cys(Trt)-OH can help minimize, but not eliminate, this side reaction.[13]

  • S-Alkylation: During the final TFA cleavage, the highly stable trityl cation is released. If not effectively scavenged, this carbocation can re-alkylate the cysteine thiol or other nucleophilic residues like tryptophan.[14] The use of scavengers like triisopropylsilane (TIS) is crucial to prevent this.[6] Similarly, in the Boc/Bzl strategy, benzyl carbocations generated during HF cleavage can cause S-alkylation, necessitating the use of scavengers like anisole or p-cresol.[15]

  • Oxidation: The free cysteine thiol is readily oxidized to form disulfide bonds. During cleavage and workup, it is important to use reducing agents like 1,2-ethanedithiol (EDT) in the cleavage cocktail to maintain the reduced state of the cysteine.[16]

Experimental Protocols: A Workflow Comparison

The following diagrams and protocols illustrate the distinct workflows for incorporating H-Cys(Z)-OH and Fmoc-Cys(Trt)-OH in SPPS.

Boc/Bzl SPPS Workflow with H-Cys(Z)-OH

G start Start with Resin-NH2 deprotect_boc Boc Deprotection (50% TFA in DCM) start->deprotect_boc neutralize Neutralization (e.g., 10% DIEA in DCM) deprotect_boc->neutralize couple_aa1 Couple First Amino Acid (Boc-AA-OH) neutralize->couple_aa1 wash1 Wash (DCM, DMF) couple_aa1->wash1 deprotect2 Boc Deprotection (50% TFA in DCM) wash1->deprotect2 neutralize2 Neutralization deprotect2->neutralize2 couple_cys Couple H-Cys(Z)-OH (as Boc-Cys(Z)-OH) neutralize2->couple_cys wash2 Wash couple_cys->wash2 chain_elongation Repeat Cycle for Peptide Elongation wash2->chain_elongation chain_elongation->deprotect2 Continue Synthesis final_deprotect Final Boc Deprotection chain_elongation->final_deprotect Synthesis Complete cleavage Cleavage & S-Z Deprotection (Anhydrous HF) final_deprotect->cleavage precipitate Precipitate & Purify cleavage->precipitate end Final Peptide precipitate->end

Caption: Boc/Bzl SPPS workflow incorporating H-Cys(Z)-OH.

Protocol: Manual Boc-SPPS

  • Resin Swelling: Swell MBHA resin in dichloromethane (DCM).[1]

  • Boc Deprotection: Treat the resin with 50% TFA in DCM for 2 minutes, followed by a 30-minute treatment.[1]

  • Washes: Wash with DCM, isopropanol (IPA), and DCM again.[1]

  • Neutralization: Neutralize with 10% diisopropylethylamine (DIEA) in DCM.[1]

  • Coupling: Couple the desired Boc-protected amino acid (e.g., Boc-Cys(Z)-OH) using a coupling agent like HBTU and DIEA in N,N-dimethylformamide (DMF). Monitor completion with a Kaiser test.[1]

  • Wash: Wash with DMF and DCM.[1]

  • Repeat: Repeat steps 2-6 for each amino acid in the sequence.

  • Final Cleavage: After synthesis is complete, cleave the peptide from the resin and remove the Z side-chain protecting group using anhydrous HF with appropriate scavengers (e.g., anisole, p-cresol).[15]

Fmoc/tBu SPPS Workflow with Fmoc-Cys(Trt)-OH

G start Start with Resin-NH-Fmoc deprotect_fmoc Fmoc Deprotection (20% Piperidine in DMF) start->deprotect_fmoc wash1 Wash (DMF) deprotect_fmoc->wash1 couple_cys Couple Fmoc-Cys(Trt)-OH (e.g., HBTU/DIEA) wash1->couple_cys wash2 Wash (DMF) couple_cys->wash2 chain_elongation Repeat Cycle for Peptide Elongation wash2->chain_elongation chain_elongation->deprotect_fmoc Continue Synthesis final_deprotect Final Fmoc Deprotection chain_elongation->final_deprotect Synthesis Complete cleavage Cleavage & S-Trt Deprotection (TFA/Scavengers) final_deprotect->cleavage precipitate Precipitate & Purify cleavage->precipitate end Final Peptide precipitate->end

Caption: Fmoc/tBu SPPS workflow incorporating Fmoc-Cys(Trt)-OH.

Protocol: Manual Fmoc-SPPS

  • Resin Swelling: Swell the appropriate Fmoc-compatible resin (e.g., Rink Amide) in DMF.[17]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat once.[17]

  • Wash: Wash thoroughly with DMF.[17]

  • Coupling: Couple Fmoc-Cys(Trt)-OH (3 equivalents) using a coupling agent like HBTU (3 eq.) and DIEA (6 eq.) in DMF.[18]

  • Wash: Wash with DMF.[19]

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence.

  • Final Cleavage: After synthesis is complete, cleave the peptide from the resin and remove the Trt side-chain protecting group using a cleavage cocktail such as TFA/TIS/H₂O/EDT (e.g., 92.5:2.5:2.5:2.5).[16][20]

Conclusion: Selecting the Optimal Cysteine Derivative

The choice between H-Cys(Z)-OH and Fmoc-Cys(Trt)-OH is fundamentally a choice between two distinct and well-established synthetic philosophies.

Fmoc-Cys(Trt)-OH is the modern workhorse for routine peptide synthesis. The mild conditions of the Fmoc/tBu strategy, its full orthogonality, and its amenability to automation make it the preferred choice for a wide range of applications, including the synthesis of peptides with post-translational modifications.[8][21] However, the high propensity of Fmoc-Cys(Trt)-OH for racemization, especially with common uronium/phosphonium-based coupling reagents, requires careful consideration and optimization of coupling conditions.

H-Cys(Z)-OH , as part of the Boc/Bzl strategy, remains a powerful and reliable tool, particularly for the synthesis of long and complex peptides that may be prone to aggregation.[21] The repetitive acidic deprotection steps in Boc chemistry can help to disrupt interchain hydrogen bonding and improve solvation.[1] The lower incidence of racemization with this strategy is a significant advantage. However, the requirement for hazardous reagents like anhydrous HF and specialized equipment makes this approach less accessible and generally reserved for more challenging synthetic targets.

Ultimately, the optimal choice depends on a careful evaluation of the target peptide's sequence, the presence of other sensitive residues, the desired scale of synthesis, and the available laboratory infrastructure. A thorough understanding of the underlying chemistry and potential pitfalls of each approach is essential for the successful synthesis of high-quality, cysteine-containing peptides for research and drug development.

References

  • A Comparative Guide to Boc and Fmoc Solid-Phase Peptide Synthesis. (URL not available)
  • Racemization of Cys during synthesis of the model peptide,... ResearchGate. (URL: [Link])

  • Cysteine protecting groups: applications in peptide and protein science. Royal Society of Chemistry. (URL: [Link])

  • Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. (URL not available)
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. Aapptec. (URL: [Link])

  • Boc / Bzl Solid Phase Synthesis. Sunresin. (URL: [Link])

  • Cleavage Cocktails; Reagent B. Peptides. (URL not available)
  • Occurrence and Minimization of Cysteine Racemization During Stepwise Solid-Phase Peptide Synthesis(1)(,)(2). PubMed. (URL: [Link])

  • Side reactions in the SPPS of Cys-containing peptides. Academia.edu. (URL: [Link])

  • Preparations of Boc-Cys(S-Pyr)-OH and Z-Cys(S-Pyr)-OH and their applications in orthogonal coupling of unprotected peptide segments. PubMed. (URL: [Link])

  • Amino Acid Derivatives for Peptide Synthesis. (URL not available)
  • One-pot cleavage cocktail to obtain fully deprotected Scm-peptide. a. ResearchGate. (URL: [Link])

  • a) Cys thiol protection with the benzyl (Bn/Bzl) protecting group (b) the synthesis of oxytocin using Cys(Bzl). ResearchGate. (URL: [Link])

  • Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Digital CSIC. (URL: [Link])

  • Comparative Analysis of Fmoc and Boc Strategies in Peptide Synthesis. Prezi. (URL: [Link])

  • Cleavage Cocktail Selection. CDN. (URL: not available)
  • Advances in Fmoc solid-phase peptide synthesis. PMC - NIH. (URL: [Link])

  • Peptides containing cysteine: the role of scavengers in cleavage cocktail. Biotage. (URL: [Link])

  • Side reactions in the SPPS of Cys-containing peptides. PubMed. (URL: [Link])

  • HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. ResearchGate. (URL: [Link])

  • Genetic Encoding and Enzymatic Deprotection of a Latent Thiol Side Chain to Enable New Protein Bioconjugation Applications. PMC. (URL: [Link])

  • HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. Saurabh Khadse. (URL: [Link])

  • Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. PMC. (URL: [Link])

  • 2.6.6.
  • A Comparative Analysis of Boc-His(Boc)-OH and Fmoc-His(Trt)-OH in Peptide Synthesis. (URL not available)
  • Application Notes and Protocols for Fmoc-His(Boc)-OH in Solid-Phase Peptide Synthesis (SPPS). (URL not available)
  • Experimental procedures Solid phase peptide synthesis (SPPS) Solid phase peptide synthesis (SPPS) was performed using a microwav. The Royal Society of Chemistry. (URL: [Link])

Sources

Strategic Advantages of S-Z Protection Over S-Acm in Peptide Synthesis

[1]

Executive Summary

While S-Acetamidomethyl (S-Acm) is the "gold standard" for orthogonal cysteine protection due to its extreme stability, it necessitates harsh oxidative or heavy-metal-mediated deprotection.[1] S-Benzyloxycarbonyl (S-Z) , a thiocarbonate derivative, offers a critical alternative—particularly in Boc-chemistry and solution-phase synthesis .[1] The primary advantage of S-Z over S-Acm is its non-oxidative cleavage profile , which preserves oxidation-sensitive residues (Met, Trp, Tyr) and eliminates the need for toxic heavy metals or electrophilic iodine.[1]

Mechanistic Comparison: The Core Divergence

The choice between S-Z and S-Acm dictates the entire downstream processing of the peptide.[1]

FeatureS-Acetamidomethyl (S-Acm) S-Benzyloxycarbonyl (S-Z)
Chemical Structure Hemiaminal Thioether (

)
Thiocarbonate (

)
Stability Stable to TFA, HF, and mild base.[1]Stable to TFA; Cleaved by HF , strong base, or reduction.
Deprotection Reagents Electrophiles: Iodine (

),

,

,

.
Nucleophiles/Acids: HF, Na/NH

, Hydrazine, or Thiolysis.
Primary Risk Oxidative Damage:

oxidizes Met

Met(O) and Trp.
Premature Cleavage: Not orthogonal to HF (in Boc chemistry).
Ideal Application Regioselective disulfide bond formation (post-cleavage).Global deprotection (during cleavage) or reduction-based strategies.[1]
Critical Advantages of S-Z Over S-Acm
Advantage 1: Preservation of Sensitive Residues (Met, Trp, Tyr)

The most significant drawback of S-Acm is its removal. The standard iodine-mediated oxidative cleavage (

1
  • The Acm Problem: In peptides containing Methionine (Met) , Tryptophan (Trp) , or Tyrosine (Tyr) , iodine treatment frequently leads to:

    • Met sulfoxide formation (

      
      ).
      
    • Trp indolic oxidation.

    • Tyr iodination.

  • The S-Z Solution: S-Z is removed under reductive (Na/NH

    
    ) or acidolytic  (HF) conditions. These environments are inherently non-oxidative, ensuring that Met and Trp remain chemically intact without the need for complex scavenger cocktails.
    
Advantage 2: Elimination of Toxic Heavy Metals

When iodine cannot be used (due to sensitive residues), S-Acm removal requires heavy metals like Mercury (Hg(II)) , Thallium (Tl(III)) , or Silver (Ag(I)) .

  • The Acm Problem: These metals are highly toxic, environmentally hazardous, and difficult to remove completely from the final peptide, often requiring extensive hydrogen sulfide (

    
    ) or thiol washes to precipitate the metal.
    
  • The S-Z Solution: S-Z cleavage produces benzyl alcohol and

    
     (upon acidification) or simple organic byproducts. It requires zero heavy metal usage, facilitating "Green Chemistry" compliance and simplifying purification for GMP production.
    
Advantage 3: Prevention of S

O Migration
  • The Acm Problem: In Serine/Threonine-rich sequences, the S-Acm group is prone to an S

    
     O shift  under acidic conditions, where the Acm group migrates to the hydroxyl of Ser/Thr, forming an O-Acm ether that is extremely difficult to remove.[1]
    
  • The S-Z Solution: The thiocarbonate linkage of S-Z is less susceptible to this specific neighboring group participation, reducing the risk of side-chain modification in Ser/Thr-rich domains.[1]

Advantage 4: Process Efficiency in Boc-SPPS

For sequences synthesized via Boc/Bzl chemistry:

  • S-Acm Workflow: Synthesis

    
     HF Cleavage (Acm remains) 
    
    
    Purification
    
    
    Separate Step: Iodine Oxidation
    
    
    Quench
    
    
    Final Purification.[1]
  • S-Z Workflow: Synthesis

    
     HF Cleavage (S-Z removed simultaneously ) 
    
    
    One-pot Folding
    
    
    Final Purification.[1]
  • Impact: S-Z reduces the manufacturing process by an entire unit operation, significantly increasing yield and throughput.

Experimental Protocols
Protocol A: Standard Iodine Removal of S-Acm (The "Risk" Path)

Use this only if the peptide lacks Met/Trp.[1]

  • Dissolve peptide in AcOH:H

    
    O (4:1) at 1 mg/mL.
    
  • Add 10 eq. of Iodine (

    
    ) in MeOH.
    
  • Stir for 30–60 mins (Solution turns brown).

  • Quench: Add 1M Ascorbic Acid or Sodium Thiosulfate until solution is clear.

  • Purify: Immediate HPLC to remove oxidant byproducts.

Protocol B: HF Cleavage of S-Z (The "Safe" Path)

Use this for Boc-synthesized peptides containing Met/Trp.[1]

  • Apparatus: Teflon HF line (Glass reacts with HF).

  • Scavengers: Add p-cresol (5%) and dimethyl sulfide (5%) to the resin-bound peptide.

  • Cleavage: Condense anhydrous HF (~10 mL per g resin) at -78°C.

  • Reaction: Warm to 0°C and stir for 45–60 mins.

    • Mechanism:[2][3][4] The HF protonates the carbonyl oxygen of the Z group, leading to carbocation collapse, releasing the free thiol (

      
      ), benzyl cation (scavenged by cresol), and 
      
      
      .
  • Workup: Evaporate HF. Precipitate peptide in cold diethyl ether.

  • Result: Peptide is fully deprotected with free thiols, ready for air oxidation or specific folding buffers.

Visualization: Decision Pathway

The following diagram illustrates the decision logic for selecting S-Z over S-Acm based on peptide composition and synthetic strategy.

ProtectionStrategyStartSelect Cysteine ProtectionCheckChemChemistry Type?Start->CheckChemBocBoc/Bzl SPPSCheckChem->BocFmocFmoc/tBu SPPSCheckChem->FmocCheckResiduesContains Met, Trp, Tyr?Boc->CheckResiduesRouteAcmS-Acm ProtectionFmoc->RouteAcmStandard OrthogonalityCheckResidues->RouteAcmNo (Robust Sequence)RouteZS-Z (Cbz) ProtectionCheckResidues->RouteZYes (Sensitive Sequence)DeprotectionAcmDeprotection: I2 OxidationRouteAcm->DeprotectionAcmDeprotectionZDeprotection: HF / ReductionRouteZ->DeprotectionZResultBadRisk: Met(O), Trp-OxidationDeprotectionAcm->ResultBadResultGoodAdvantage: Intact Met/TrpOne-Step CleavageDeprotectionZ->ResultGood

Caption: Decision tree highlighting the "Safe Path" (Green) using S-Z for sensitive residues in Boc chemistry, versus the "Risk Path" (Red) of S-Acm oxidation.

References
  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Detailed chemistry of Thiocarbonate vs Hemiaminal protection).

  • Albericio, F., et al. (1998). "Preparation and handling of peptides containing methionine and tryptophan." Methods in Enzymology, 289, 313-336.[1] (Discusses oxidative damage during Acm removal).

  • AAPPTec. "Planning a Peptide Synthesis: Cysteine Protection Strategies." (Overview of S-Acm vs S-pMeOBzl and other derivatives).

  • Sigma-Aldrich. "Protocols for the Fmoc SPPS of Cysteine-Containing Peptides."[1] (Standard protocols for Iodine oxidation of Acm).

  • Hermann, P., & Greiner, G. (1991). "S-Phacm: A new cysteine protecting group."[1] In Innovations and Perspectives in Solid Phase Synthesis. (Comparison of acetamidomethyl derivatives and stability).

A Senior Application Scientist's Guide to the HPLC Retention Behavior of Cysteine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of HPLC Retention Times for H-Cys(Z)-OH and Other Thiol-Protected Cysteine Analogues

Audience: Researchers, scientists, and drug development professionals engaged in peptide synthesis, proteomics, and analytical chemistry.

Introduction: The Critical Role of Thiol Protection in Cysteine Analysis

L-cysteine, with its reactive thiol (-SH) side chain, is a cornerstone of peptide and protein chemistry. The thiol group is highly susceptible to oxidation, forming disulfide bridges that are essential for tertiary protein structure but problematic during synthesis and analysis. To prevent unwanted side reactions, the thiol group is temporarily masked with a protecting group. The choice of this group is a critical experimental decision, as it profoundly alters the physicochemical properties of the cysteine derivative, including its behavior during purification and analysis by High-Performance Liquid Chromatography (HPLC).

This guide provides an in-depth comparison of the expected reverse-phase HPLC (RP-HPLC) retention behavior of N-α-Fmoc-S-benzyloxycarbonyl-L-cysteine (H-Cys(Z)-OH) against other commonly used derivatives. We will explore the causal relationship between the molecular structure of the protecting group and its chromatographic retention, providing a predictive framework for method development and peak identification.

Pillar 1: The Principle of Hydrophobicity in Reverse-Phase Chromatography

In RP-HPLC, the stationary phase (typically C18-silica) is nonpolar, while the mobile phase is a polar solvent mixture, usually water and an organic modifier like acetonitrile (ACN). Analytes are separated based on their relative hydrophobicity; more hydrophobic molecules interact more strongly with the stationary phase and thus elute later, resulting in a longer retention time (tR).

The primary determinant of a cysteine derivative's retention time is the nature of its thiol-protecting group. By understanding the hydrophobicity of these groups, we can logically predict their elution order.

  • Increased Hydrophobicity → Stronger Stationary Phase Interaction → Longer Retention Time

Comparative Analysis of Common Cysteine Protecting Groups

We will compare four common S-protecting groups to contextualize the behavior of the Z-group: Acetamidomethyl (Acm), tert-Butyl (tBu), Benzyloxycarbonyl (Z), and Trityl (Trt).

Predicted Elution Order Based on Protecting Group Hydrophobicity
Derivative NameProtecting GroupStructureKey PropertiesPredicted Retention Behavior
H-Cys(Acm)-OH Acetamidomethyl (Acm)-CH₂-NH-CO-CH₃Small, relatively polar due to the amide group.Earliest Elution (Lowest tR). Its lower hydrophobicity results in weaker interaction with the C18 stationary phase.
H-Cys(tBu)-OH tert-Butyl (tBu)-C(CH₃)₃Aliphatic, bulky, and moderately hydrophobic.Intermediate Elution. More hydrophobic than Acm, leading to a longer retention time.
H-Cys(Z)-OH Benzyloxycarbonyl (Z)-CH₂-O-CO-C₆H₅Contains a phenyl ring; significantly hydrophobic and aromatic.Late Elution. The aromatic Z-group interacts strongly with the stationary phase, significantly increasing retention time compared to Acm and tBu.[1]
H-Cys(Trt)-OH Trityl (Trt)-C(C₆H₅)₃Contains three phenyl rings; extremely bulky and highly hydrophobic.Latest Elution (Highest tR). The large, nonpolar trityl group provides the strongest interaction with the stationary phase among the compared groups.[2][3]

This predicted order is a direct consequence of the increasing nonpolar character of the protecting groups: Acm < tBu < Z < Trt .

Visualizing the Hydrophobicity-Retention Relationship

The following diagram illustrates the direct correlation between the structural properties of the protecting group and the resulting HPLC retention time.

G Fig. 1: Protecting Group Hydrophobicity vs. RP-HPLC Retention Acm Acm Group (Polar, Small) tBu tBu Group (Aliphatic, Bulky) Short_tR Short Retention Time Acm->Short_tR Weak Interaction Z Z Group (Aromatic) Mid_tR Intermediate Retention Time tBu->Mid_tR Moderate Interaction Trt Trt Group (Highly Aromatic, Bulky) Long_tR Long Retention Time Z->Long_tR Strong Interaction VLong_tR Very Long Retention Time Trt->VLong_tR Very Strong Interaction

Caption: Logical flow from protecting group properties to HPLC retention.

Pillar 2: A Self-Validating Universal HPLC Protocol

A trustworthy analytical method must be robust and reproducible. The following protocol is designed as a universal starting point for the separation of protected cysteine derivatives. The logic is self-validating: the gradient elution ensures that compounds with a wide range of hydrophobicities, from H-Cys(Acm)-OH to H-Cys(Trt)-OH, will be retained and subsequently eluted from the column.

Experimental Protocol: RP-HPLC for Cysteine Derivatives
  • Instrumentation & Consumables:

    • HPLC System: A standard analytical HPLC or UPLC system with a binary pump, autosampler, column thermostat, and UV-Vis or DAD detector.

    • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size). A C18 phase is the industry standard for separating molecules based on hydrophobicity.[4]

    • Mobile Phase A (MPA): 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water. TFA acts as an ion-pairing agent to sharpen peaks for acidic analytes.

    • Mobile Phase B (MPB): 0.1% (v/v) TFA in HPLC-grade Acetonitrile (ACN).

    • Sample Preparation: Dissolve samples in a small amount of ACN or DMSO and dilute with MPA to a final concentration of ~1 mg/mL. Ensure the final sample solvent is weak (high % MPA) to prevent peak distortion.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Elevated temperature reduces mobile phase viscosity and can improve peak shape.

    • Detection Wavelength: 220 nm. This wavelength is suitable for detecting the peptide backbone's amide bonds. If the protecting group has a strong chromophore (like Z or Trt), 254 nm can also be monitored.

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) % Mobile Phase B (ACN)
      0.0 10
      25.0 90
      30.0 90
      30.1 10

      | 35.0 | 10 |

  • Rationale for Gradient Choice:

    • The initial low concentration of ACN (10%) ensures that even the least hydrophobic compound, H-Cys(Acm)-OH, is retained on the column.

    • The long, linear gradient from 10% to 90% ACN over 25 minutes provides a wide elution window, which is necessary to resolve compounds with vastly different hydrophobicities.

    • The high final concentration of ACN (90%) ensures that the most hydrophobic compound, H-Cys(Trt)-OH, is completely eluted from the column.

    • The final re-equilibration step at 10% ACN is crucial for ensuring run-to-run reproducibility.

Visualizing the Experimental Workflow

G Fig. 2: Standard HPLC Experimental Workflow cluster_prep Sample & System Preparation cluster_run HPLC Analysis cluster_data Data Processing prep_sample Dissolve Cys-Derivative in ACN/MPA (1 mg/mL) inject Inject 10 µL of Sample prep_sample->inject prep_mobile Prepare Mobile Phases A: 0.1% TFA in H₂O B: 0.1% TFA in ACN prep_system Equilibrate C18 Column with 10% B at 1.0 mL/min prep_mobile->prep_system prep_system->inject gradient Run Gradient: 10-90% B over 25 min inject->gradient detect Detect at 220 nm gradient->detect integrate Integrate Chromatogram detect->integrate analyze Analyze Retention Times (tR) and Peak Areas integrate->analyze

Caption: Workflow for HPLC analysis of cysteine derivatives.

Pillar 3: Authoritative Grounding & Conclusion

The principles described here are foundational to the field of chromatography. The relationship between molecular hydrophobicity and retention in RP-HPLC is a well-established concept that allows for the logical prediction of elution order. The use of protecting groups like Z, Trt, and Acm is standard practice in peptide synthesis, and their chemical properties are extensively documented.[1][5] The provided HPLC protocol is based on universally accepted methods for peptide and amino acid analysis.[3][4]

When analyzing H-Cys(Z)-OH and its derivatives by reverse-phase HPLC, the S-protecting group is the dominant factor influencing retention time. H-Cys(Z)-OH, with its aromatic benzyloxycarbonyl group, is a significantly hydrophobic molecule that will exhibit a long retention time, eluting much later than derivatives with smaller, more polar groups like Acm, but earlier than extremely nonpolar derivatives like H-Cys(Trt)-OH. By understanding the chemical nature of these protecting groups, researchers can anticipate chromatographic behavior, accelerate method development, and confidently assign peaks in complex mixtures.

References

  • ResearchGate. Reversed-phase HPLC chromatogram of H-Tyr-Gly-Gly-Phe-Leu-OH after...[Link]

  • PubMed. A specific HPLC-UV method for the determination of cysteine and related aminothiols in biological samples.[Link]

  • ResearchGate. Solid-phase peptide synthesis using Nα-trityl-amino acids.[Link]

  • Royal Society of Chemistry. Cysteine protecting groups: applications in peptide and protein science.[Link]

  • Digital CSIC. Solid-phase peptide synthesis using N-trityl-amino acids.[Link]

  • ResearchGate. Chromatographic methods for determination of S-substituted cysteine derivatives-A comparative study.[Link]

  • PMC, National Center for Biotechnology Information. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups.[Link]

  • PMC, National Center for Biotechnology Information. Hydrophobic Characteristic Is Energetically Preferred for Cysteine in a Model Membrane Protein.[Link]

  • ResearchGate. HPLC chromatograms of the NCS-mediated cyclization of Acm-protected oxytocin.[Link]

  • SIELC Technologies. HPLC Method For Analysis Of Cysteine and Cystine on Primesep 100 Column.[Link]

  • ResearchGate. Strong hydrophobic nature of cysteine residues in proteins.[Link]

  • Chemical Society Reviews (RSC Publishing). Cysteine protecting groups: applications in peptide and protein science.[Link]

  • Springer Link. HPLC of Peptides and Proteins.[Link]

  • AAPPTEC. Amino Acid Sidechain Deprotection.[Link]

Sources

Definitive Guide to H-Cys(Z)-OH Purity Standards for GMP Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: H-Cys(Z)-OH Purity Standards for GMP Synthesis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the rigorous landscape of Good Manufacturing Practice (GMP) peptide synthesis, the quality of starting materials dictates the safety and efficacy of the final therapeutic. H-Cys(Z)-OH (


-benzyloxycarbonyl-L-cysteine) is a specialized cysteine derivative utilized when specific orthogonality is required—distinct from the more common 

-Trityl (Fmoc chemistry) or

-Benzyl (Boc chemistry) strategies.

This guide provides an objective technical comparison of H-Cys(Z)-OH purity standards, analyzing its critical quality attributes (CQAs), stability profiles, and performance against alternative protecting groups. It includes field-validated protocols for impurity profiling to ensure your raw materials meet the stringent demands of clinical-grade manufacturing.

Part 1: Chemical Profile & Critical Quality Attributes (CQAs)

H-Cys(Z)-OH (CAS: 1625-72-5) features a free


-amine and a benzyloxycarbonyl (Z or Cbz) group protecting the thiol side chain. Unlike 

-terminal Z protection, the

-Z group forms a thiocarbonate linkage.

Why use H-Cys(Z)-OH? While


-Trityl (Trt) is acid-labile (TFA) and 

-Benzyl (Bzl) requires harsh HF cleavage,

-Z occupies a unique niche. It is stable to mild acid (TFA) but can be removed by:
  • Strong Acid: HF or TFMSA (Trifluoromethanesulfonic acid).

  • Reduction: Sodium in liquid ammonia (Na/NH

    
    ).
    
  • Nucleophilic Attack: It is more susceptible to base/nucleophiles than the

    
    -Bzl ether, offering a distinct deprotection vector in complex synthesis.
    
Table 1: Critical Quality Attributes (CQAs) for GMP Grade H-Cys(Z)-OH
AttributeSpecification (GMP)Specification (Research)Impact on Synthesis
Assay (Titration/HPLC)


Low assay leads to erroneous stoichiometry and deletion sequences.
Chiral Purity (L-isomer)

(D-isomer

)

D-Cys incorporation creates diastereomeric impurities difficult to separate.
Chemical Purity (HPLC)


Impurities like

-Benzyl or free Cys cause chain termination or branching.
Dimer Content

Not SpecifiedPre-formed disulfides (Cystine) can lead to polymerization during coupling.
Water Content (KF)


Excess water hydrolyzes active esters, reducing coupling efficiency.
Part 2: Comparative Analysis – Selecting the Right Cysteine Protection

The choice of H-Cys(Z)-OH is rarely arbitrary; it is a strategic decision based on the deprotection hierarchy of the peptide sequence.

Comparison: H-Cys(Z)-OH vs. Alternatives

The following table contrasts


-Z with its primary competitors in GMP manufacturing.
FeatureH-Cys(Z)-OH (

-Cbz)
H-Cys(Bzl)-OH (

-Benzyl)
H-Cys(Trt)-OH (

-Trityl)
Chemistry Compatibility Boc / Solution PhaseBoc SPPSFmoc SPPS
Acid Stability Stable to TFAStable to TFALabile to TFA (1-5%)
Base Stability Moderate (Labile to strong nucleophiles)High (Stable)High
Removal Condition HF, TFMSA, Na/NH

, Photolysis
HF (High conc.), Na/NH

TFA / Silanes
Risk Profile Mod-High: Thiocarbonate can degrade to free thiol if base is too strong.Low: Very robust, but requires harsh final cleavage.Low: Easy removal, but risk of premature loss in solution phase.
Visualizing the Selection Logic

The diagram below illustrates the decision pathway for selecting H-Cys(Z)-OH over alternatives.

CysProtectionSelection Start Select Cysteine Protection for GMP Synthesis Strategy Synthesis Strategy? Start->Strategy Fmoc Fmoc SPPS Strategy->Fmoc Base Labile Boc Boc SPPS / Solution Strategy->Boc Acid Stable Trt Use H-Cys(Trt)-OH (TFA Labile) Fmoc->Trt Deprotection Final Cleavage Condition? Boc->Deprotection HF_Stable Requires HF/TFMSA Stability? Deprotection->HF_Stable Yes Orthogonality Orthogonality Needed? HF_Stable->Orthogonality Bzl Use H-Cys(Bzl)-OH (Maximum Stability) Orthogonality->Bzl No (Standard) Z_Group Use H-Cys(Z)-OH (Reductive/Strong Acid Cleavage) Orthogonality->Z_Group Yes (e.g. Na/NH3 removal)

Figure 1: Decision tree for selecting Cysteine protecting groups in GMP synthesis.

Part 3: Experimental Protocols for Purity Validation

To ensure H-Cys(Z)-OH meets GMP standards, the following analytical methods are recommended. These protocols are designed to detect the specific impurities associated with the Z-group and sulfur chemistry.

Protocol A: HPLC Purity & Related Substances

This method separates the main peak from the oxidized dimer (Cystine derivative) and free Cysteine.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[1]

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 60% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 215 nm (amide bond/carbonyl) and 254 nm (phenyl ring of Z-group).

  • Acceptance Criteria: Main peak >99.0%. Dimer <0.5%.

Protocol B: Chiral Purity (Enantiomeric Excess)

Racemization is a critical risk. The D-enantiomer (H-D-Cys(Z)-OH) acts as a chain terminator or creates diastereomers in the final peptide.

  • Column: Chiralpak ZWIX(+) or Crownpak CR(+) (specifically for amino acids).

  • Mobile Phase: 50 mM Perchloric acid (HClO

    
    ) in Water/Acetonitrile (90:10).
    
  • Temperature: 25°C (Strict control required).

  • Detection: UV at 200-210 nm.

  • Validation: Must resolve L- and D- isomers with a resolution (

    
    ) > 1.5.
    
Protocol C: Self-Validating Stability Test

Before committing a batch to GMP synthesis, perform a Stress Test :

  • Dissolve H-Cys(Z)-OH in the coupling solvent (e.g., DMF).

  • Add the base intended for use (e.g., DIEA).

  • Monitor by HPLC at

    
     and 
    
    
    
    .
  • Pass Criteria: < 0.5% degradation. (Note:

    
    -Z is less stable to base than 
    
    
    
    -Bzl; significant degradation indicates incompatibility with the specific base/solvent system).
Part 4: Impurity Formation Pathways

Understanding where impurities originate allows for proactive control. The diagram below details the degradation pathways for H-Cys(Z)-OH.

ImpurityPathways Main H-Cys(Z)-OH (Target) Oxidation Air Oxidation Main->Oxidation Base Base/Heat Main->Base Hydrolysis Strong Base/Nu- Main->Hydrolysis Dimer Dimer (Disulfide) (H-Cys(Z)-OH)2 Oxidation->Dimer Storage issue Racemization D-Enantiomer (H-D-Cys(Z)-OH) Base->Racemization During Coupling FreeCys Free Cysteine (H-Cys-OH) Hydrolysis->FreeCys Z-group loss

Figure 2: Degradation pathways leading to common GMP impurities.

References
  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Link

  • European Medicines Agency (EMA). (2019). ICH Q3C (R6) Residual solvents. Link

  • Postma, T. M., & Albericio, F. (2014). Cysteine Protection in Peptide Synthesis. European Journal of Organic Chemistry. Link

  • U.S. Food and Drug Administration (FDA). (2014). Guidance for Industry: Immunogenicity Assessment for Therapeutic Protein Products. Link

  • Bachem. (2021). Cysteine Derivatives and Disulfide Bond Formation. Link

Sources

Comparative Guide: Cysteine Protecting Groups (Trt vs. Bzl vs. Z)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Selection of Thiol Protection

In peptide synthesis, Cysteine (Cys) is the most "high-maintenance" residue. Its sulfhydryl group (-SH) is a powerful nucleophile prone to oxidation (disulfide bridging), alkylation, and racemization.[1] The choice between Trityl (Trt) , Benzyl (Bzl) , and Benzyloxycarbonyl (Z) is not merely a matter of preference; it is dictated by the synthesis strategy (Fmoc vs. Boc vs. Solution Phase ) and the required orthogonality.

  • S-Trt (Trityl): The Fmoc Workhorse . Acid-labile, base-stable.[1][2] Ideal for SPPS where final cleavage is done with TFA.

  • S-Bzl (Benzyl): The Boc Fortress . Extremely stable to acid (TFA) and base. Requires harsh HF cleavage. Ideal for "shake-and-bake" synthesis of long peptides.

  • S-Z (Benzyloxycarbonyl): The Solution-Phase Specialist . A thiocarbonate (not a thioether) that offers "intermediate" acid stability (cleaved by HBr) but is chemically fragile to nucleophiles (amines).

Part 1: Mechanistic Comparison & Chemical Logic

To understand why we choose a specific group, we must look at the electronic stability of the carbocation or the bond nature (thioether vs. thiocarbonate).

Structural & Electronic Properties
FeatureS-Trt (Trityl) S-Bzl (Benzyl) S-Z (Benzyloxycarbonyl)
Structure Triphenylmethyl thioetherBenzyl thioetherThiocarbonate (Acyl-S)
Bond Type C-S (Sterically hindered)C-S (Primary carbon)C(=O)-S (Acyl)
Cleavage Mechanism SN1 : Forms stable Trityl cation (

).
Radical/SN1 : Hard cleavage, requires strong protonation.Acidolysis/Reduction : Cleavage of the carbonyl-sulfur bond.
Acid Stability Low : Cleaved by 1–95% TFA.High : Stable to 100% TFA; requires HF or TFMSA.Medium : Stable to TFA; cleaved by HBr/AcOH.[3]
Base Stability High : Stable to Piperidine/DBU.High : Stable to Piperidine/DBU.Low : Susceptible to aminolysis (nucleophilic attack).
The Stability Spectrum (Visualized)

The following diagram maps the stability of these groups against the two primary axes of peptide chemistry: Acidity and Basicity.

StabilityMap Trt S-Trt (Trityl) Fmoc Standard Base BASE STABILITY (Resistance to Amines) Trt->Base Stable Bzl S-Bzl (Benzyl) Boc Standard Bzl->Base Stable Z S-Z (Cbz) Solution Phase Only Z->Base Unstable (Aminolysis) Acid ACID LABILITY (Ease of Removal) Acid->Trt High (1% TFA) Acid->Bzl Low (HF Only) Acid->Z Medium (HBr)

Figure 1: Stability Matrix. Trt is highly acid-sensitive; Bzl is acid-resistant. Z is unique due to its base instability.

Part 2: Detailed Performance Analysis

S-Trt (Trityl): The Fmoc Standard

Why it wins: The trityl group forms an exceptionally stable carbocation (


) upon acid treatment. This allows it to be removed by Trifluoroacetic Acid (TFA), which is the standard cleavage reagent for Fmoc SPPS.
  • Orthogonality: You can remove S-Trt selectively on-resin using dilute TFA (1%) while leaving other protecting groups (like Boc or tBu) intact. This is critical for regioselective disulfide bond formation.

  • The Risk (Realkylation): The

    
     cation is reversible. If not quenched immediately, it will re-attach to the cysteine sulfur.
    
    • Solution: You must use high concentrations of scavengers (TIS, EDT, or DODT).

S-Bzl (Benzyl): The Boc Standard

Why it wins: In Boc chemistry, the N-terminal Boc group is removed repeatedly with TFA. Therefore, the side chain must survive TFA. S-Bzl is perfectly stable to TFA.

  • The Cost: Removal requires Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA). HF is highly toxic, requires a Teflon apparatus, and is strictly regulated.

  • Utility: Best for "difficult" sequences where aggregation is a problem, as the robust Bzl group prevents premature side-reactions during harsh synthesis cycles.

S-Z (Benzyloxycarbonyl): The Solution-Phase Niche

The Trap: Do not confuse S-Z with N-Z. S-Z is a thiocarbonate .

  • Why it fails in SPPS: In Fmoc chemistry, we use Piperidine (a secondary amine) to remove the Fmoc group. Piperidine attacks the carbonyl of the S-Z group (aminolysis), causing premature deprotection or an S→N acyl shift.

  • The Niche: It is used in Solution Phase Synthesis where base treatment is avoided. It offers a "middle ground" for deprotection: it can be removed by HBr in Acetic Acid (easier to handle than HF) or by catalytic hydrogenation (though sulfur often poisons the catalyst).

Part 3: Experimental Protocols (Self-Validating Systems)

These protocols are designed to be self-validating . The "Validation Step" ensures the reaction worked before you proceed, preventing wasted time on downstream steps.

Protocol A: S-Trt Removal (Fmoc Strategy)

Goal: Simultaneous resin cleavage and S-Trt deprotection.

  • Preparation: Dry the peptide-resin thoroughly under vacuum. Water interferes with cation scavenging.

  • Cocktail Formulation (The "Reagent K" Variant):

    • TFA (Trifluoroacetic acid): 82.5%

    • Phenol: 5% (Scavenger for tyrosine/tryptophan)

    • Water: 5% (Hydrolysis of esters)

    • Thioanisole: 5% (Accelerates removal of Pbf/Trt)

    • EDT (1,2-Ethanedithiol): 2.5% (CRITICAL: The specific scavenger for Trt cations).

  • Reaction: Add 10-20 mL cocktail per gram of resin. Shake at room temperature for 2–3 hours.

  • Precipitation: Filter resin. Drop filtrate into ice-cold Diethyl Ether (

    
    ). Centrifuge.
    
  • Validation Step (Ellman’s Test):

    • Dissolve a catalytic amount of crude peptide in pH 8 buffer.

    • Add Ellman’s Reagent (DTNB).

    • Result: Bright yellow color indicates free thiols (-SH). If clear, the Trt group is still attached (or oxidized).

Protocol B: S-Bzl Removal (Boc Strategy - TFMSA Method)

Note: We describe the TFMSA method as a safer alternative to HF, though HF is the gold standard for completeness.

  • Preparation: Cool the reaction vessel to 0°C in an ice bath.

  • Cocktail:

    • TFA: 10 mL

    • DMS (Dimethylsulfide): 3 mL

    • m-Cresol: 1 mL

    • TFMSA (Trifluoromethanesulfonic acid): 1 mL (Add dropwise! Exothermic).

  • Reaction: Stir at 0°C for 1 hour.

  • Validation Step (Analytical HPLC):

    • Run a small aliquot on C18 HPLC.

    • Result: S-Bzl protected peptides are significantly more hydrophobic (elute later) than free Cys peptides. A shift to an earlier retention time confirms deprotection.

Protocol C: S-Z Removal (HBr/AcOH Method)

Context: Solution phase only.

  • Reaction: Dissolve protected peptide in glacial acetic acid.

  • Reagent: Add 33% HBr in Acetic Acid (4 equivalents per Z group).

  • Time: Stir for 30–60 minutes at room temperature.

  • Quench: Pour into ice water or anhydrous ether.

  • Validation: Mass Spectrometry (ESI-MS). Look for the loss of mass corresponding to the Carbobenzoxy group (-134 Da).

Part 4: Decision Logic (Workflow)

Use this flowchart to select the correct protecting group for your specific project.

DecisionTree Start Start: Select Cys Protection Strategy What is your Synthesis Strategy? Start->Strategy Fmoc Fmoc SPPS Strategy->Fmoc Boc Boc SPPS Strategy->Boc Soln Solution Phase Strategy->Soln Trt Use Cys(Trt) (Remove with TFA) Fmoc->Trt Warning Avoid Cys(Z) Unstable to Piperidine Fmoc->Warning If considering Z Bzl Use Cys(Bzl) (Remove with HF) Boc->Bzl Z_Group Use Cys(Z) or Cys(Bzl) (Remove with HBr or Na/NH3) Soln->Z_Group

Figure 2: Decision Matrix. Note the strict incompatibility of S-Z with Fmoc chemistry.

References

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009).[4] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

  • Bachem. (2021). Cysteine Derivatives and Protecting Groups: Technical Guide.

  • Postma, T. M., & Albericio, F. (2014). Ditrityl-Cysteine: A Cysteine Protecting Group for the Fmoc/tBu Strategy. Organic Letters, 16(10), 2716–2719.

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. (Foundational text for Bzl/Boc chemistry).

  • Society of Chemical Industry. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews.[5]

Sources

A Senior Application Scientist's Guide to Cysteine Protection: A Cost-Benefit Analysis of H-Cys(Z)-OH vs. Fmoc-Cys(StBu)-OH

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the precise and demanding field of solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups is paramount. This choice dictates not only the success of the synthesis but also its efficiency, scalability, and ultimate cost. For cysteine, an amino acid distinguished by its reactive thiol side-chain, the choice of an appropriate protecting group is especially critical to prevent unintended disulfide bond formation and other side reactions.

This guide provides an in-depth cost-benefit analysis of two widely utilized cysteine derivatives: the classical H-Cys(Z)-OH, a cornerstone of Boc-based SPPS, and the versatile Fmoc-Cys(StBu)-OH, integral to modern Fmoc-based strategies. We will move beyond a simple price comparison to explore the nuanced chemical principles, workflow implications, and downstream processing costs associated with each, enabling you to make a scientifically sound and economically prudent decision for your projects.

The Foundational Chemistry: Boc/Bzl vs. Fmoc/tBu Strategies

The selection between H-Cys(Z)-OH and Fmoc-Cys(StBu)-OH is fundamentally tied to the overarching synthetic strategy employed: the classic Boc/Bzl (tert-butyloxycarbonyl/benzyl) approach or the more modern Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) methodology.[1][2]

H-Cys(Z)-OH: The Robust Workhorse of Boc-SPPS

H-Cys(Z)-OH utilizes the benzyloxycarbonyl (Z or Cbz) group to protect the cysteine thiol. This protecting group is prized for its stability under the moderately acidic conditions required for the repetitive cleavage of the Nα-Boc group.[1][3][4]

  • Protection Chemistry: The Z group is a benzyl-based carbamate derivative.

  • Deprotection Mechanism: Its key feature is its stability to trifluoroacetic acid (TFA), which is used in every cycle to deprotect the Nα-Boc group.[4][5] The Z group is only removed during the final, harsh acidolytic cleavage step, typically using anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[2][3][5] This cleavage simultaneously removes other benzyl-based side-chain protecting groups and cleaves the peptide from the resin.[4] Catalytic hydrogenolysis is another method for Z-group removal, though less common in standard SPPS cleavage.[6][7]

Boc-SPPS Workflow with H-Cys(Z)-OH cluster_cycle Iterative Cycles cluster_final Final Step Start Boc-Peptide-Resin Boc_Removal 50% TFA / DCM (Nα-Boc Removal) Start->Boc_Removal Neutralize DIEA / DCM (Neutralization) Boc_Removal->Neutralize Couple Boc-AA-OH / HBTU (Coupling) Neutralize->Couple Elongated Boc-Peptide(n+1)-Resin Couple->Elongated Cleavage Anhydrous HF (Cleavage & Side-Chain Deprotection, including Z) Elongated->Cleavage Final_Peptide Crude Peptide (Free Thiol) Cleavage->Final_Peptide

Caption: Boc-SPPS workflow incorporating H-Cys(Z)-OH.

Fmoc-Cys(StBu)-OH: Orthogonality and Mildness in Fmoc-SPPS

Fmoc-Cys(StBu)-OH employs the S-tert-butylthio (StBu) group, which is perfectly suited for the orthogonal nature of the Fmoc/tBu strategy.[8][]

  • Protection Chemistry: The StBu group is a disulfide-based protecting group.

  • Deprotection Mechanism: The StBu group is stable to the basic conditions (typically 20% piperidine in DMF) used for the repetitive cleavage of the Nα-Fmoc group.[8] Its removal is achieved under completely different, orthogonal conditions: reduction by thiols like dithiothreitol (DTT) or phosphines.[8][10] This deprotection can be performed after the peptide has been cleaved from the resin by TFA, or even on-resin to allow for selective modification of the cysteine thiol.[10] This orthogonality is a significant advantage, preventing premature deprotection and offering greater synthetic flexibility.[4][]

Fmoc-SPPS Workflow with Fmoc-Cys(StBu)-OH cluster_cycle Iterative Cycles cluster_final Final Steps Start Fmoc-Peptide-Resin Fmoc_Removal 20% Piperidine / DMF (Nα-Fmoc Removal) Start->Fmoc_Removal Couple Fmoc-AA-OH / HBTU (Coupling) Fmoc_Removal->Couple Elongated Fmoc-Peptide(n+1)-Resin Couple->Elongated Cleavage TFA Cocktail (Cleavage & tBu-based Side-Chain Deprotection) Elongated->Cleavage StBu_Peptide StBu-Protected Peptide (in solution) Cleavage->StBu_Peptide StBu_Removal DTT / Buffer (StBu Removal) StBu_Peptide->StBu_Removal Final_Peptide Crude Peptide (Free Thiol) StBu_Removal->Final_Peptide

Caption: Fmoc-SPPS workflow incorporating Fmoc-Cys(StBu)-OH.

Performance and Side Reaction Profile

The choice of protecting group strategy has a direct impact on the purity, yield, and side reaction profile of the final peptide. Cysteine is particularly susceptible to racemization during coupling and other side reactions, making this a critical consideration.[10][11][12]

ParameterH-Cys(Z)-OH (in Boc-SPPS)Fmoc-Cys(StBu)-OH (in Fmoc-SPPS)
Deprotection Conditions Very Strong Acid (e.g., Anhydrous HF)Mild Reduction (e.g., DTT, TCEP)
Orthogonality Non-orthogonal with Bzl side-chainsFully orthogonal to Fmoc/tBu chemistry
Typical Crude Purity GoodExcellent
Typical Overall Yield Moderate to GoodGood to Excellent
Common Side Reactions Acid-catalyzed modifications from harsh cleavage; S-alkylation by carbocations.[4]Racemization during coupling (can be mitigated); β-elimination at C-terminus.[13][14]
Process Complexity Requires specialized, hazardous HF apparatus.Two-step final deprotection (TFA then reduction).
Flexibility Limited; primarily for generating free-thiol peptides.High; allows on-resin modification and selective disulfide bond formation.

Expert Insight: The superior crude purity often seen with the Fmoc/StBu strategy is a direct result of the milder final cleavage conditions.[1][] Harsh HF cleavage can generate reactive carbocations that lead to a variety of side products, complicating subsequent purification. While cysteine racemization can be a concern in Fmoc-SPPS, it is manageable by avoiding excessive pre-activation times and using coupling reagents like DIPCDI/HOBt, which operate under more neutral conditions.[10][15]

A Holistic Cost-Benefit Analysis

A true cost-benefit analysis must extend beyond the catalogue price of the amino acid derivative. The total cost is a function of reagents, solvents, labor, instrument time, and, crucially, the cost of purification.

cluster_cost Cost Inputs cluster_benefit Performance Outputs (Benefit) AA_Cost Raw Material Cost (Derivative) Decision Optimal Choice AA_Cost->Decision Reagent_Cost Reagents & Solvents (HF, TFA, DTT, etc.) Reagent_Cost->Decision Safety_Cost Safety & Equipment (HF Apparatus) Safety_Cost->Decision Labor_Cost Labor & Time Labor_Cost->Decision Yield Overall Yield Yield->Decision Purity Crude Purity Purity->Decision Purification Purification Ease & Cost Purification->Decision Flexibility Synthetic Flexibility Flexibility->Decision

Caption: A framework for the cost-benefit analysis.

  • H-Cys(Z)-OH: The initial purchase price of this derivative is generally lower. However, this can be a false economy. The requirement for an HF cleavage apparatus represents a significant capital investment and ongoing maintenance cost. Furthermore, the often lower crude purity and yield can dramatically increase the downstream costs associated with HPLC purification, including solvent consumption, column lifetime, and operator time.

  • Fmoc-Cys(StBu)-OH: While the upfront cost of this derivative is higher, it frequently leads to a lower total project cost. The milder deprotection conditions result in a cleaner crude product, simplifying and shortening purification.[] This translates to savings in labor, solvent, and expensive chromatography media. For complex syntheses, such as those requiring multiple, directed disulfide bonds, the orthogonality offered by the StBu group is not just a benefit but a necessity, making it the only viable choice.

Experimental Methodologies

The following are generalized protocols for incorporating these derivatives into a model peptide synthesis.

Protocol: Boc-SPPS using H-Cys(Z)-OH
  • Resin Preparation: Swell MBHA resin in dichloromethane (DCM) for 1 hour.

  • Nα-Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes. Wash with DCM (3x) and isopropanol (2x).

  • Neutralization: Treat the resin with 10% diisopropylethylamine (DIEA) in DCM for 15 minutes. Wash with DCM (3x).

  • Coupling: Couple the desired Boc-amino acid (3 eq.), including Boc-Cys(Z)-OH at the appropriate cycle, using HBTU (2.9 eq.) and DIEA (6 eq.) in N,N-dimethylformamide (DMF) for 1-2 hours. Monitor with a Kaiser test.

  • Iteration: Repeat steps 2-4 for each amino acid in the sequence.

  • Final Cleavage: After synthesis, dry the peptide-resin. In a dedicated HF apparatus, treat the resin with anhydrous HF containing a scavenger like anisole at 0°C for 1 hour.

  • Work-up: Evaporate the HF. Precipitate the peptide with cold diethyl ether, wash, and dry.

  • Purification: Dissolve the crude peptide and purify by reverse-phase HPLC.

Protocol: Fmoc-SPPS using Fmoc-Cys(StBu)-OH
  • Resin Preparation: Swell Rink Amide resin in DMF for 1 hour.

  • Nα-Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes. Wash thoroughly with DMF (5x).

  • Coupling: Couple the desired Fmoc-amino acid (3 eq.), including Fmoc-Cys(StBu)-OH, using HBTU (2.9 eq.) and DIEA (6 eq.) in DMF for 1-2 hours. Monitor with a Kaiser test.

  • Iteration: Repeat steps 2-3 for each amino acid in the sequence.

  • Final Cleavage: After the final Fmoc deprotection, treat the dried peptide-resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

  • Work-up: Filter the resin and precipitate the peptide with cold diethyl ether. Wash and dry the StBu-protected peptide.

  • StBu Deprotection: Dissolve the crude peptide in a suitable buffer (e.g., 0.1 M Tris, pH 8) and add a reducing agent such as DTT (10-20 eq.). Stir for 1-4 hours.

  • Purification: Directly purify the deprotected peptide solution by reverse-phase HPLC.

Conclusion and Strategic Recommendations

The decision between H-Cys(Z)-OH and Fmoc-Cys(StBu)-OH is a classic example of balancing upfront costs against overall process efficiency and capability.

  • H-Cys(Z)-OH may be considered for routine, simple peptides within a well-established Boc-synthesis workflow where the necessary HF equipment is already in place and purification challenges are minimal. It represents a legacy approach that, while effective, has been largely superseded in terms of safety and efficiency.

  • Fmoc-Cys(StBu)-OH is the superior and recommended choice for the vast majority of modern peptide synthesis applications. Its higher initial cost is a strategic investment that pays dividends in the form of higher purity, greater yield, enhanced safety, and unparalleled synthetic flexibility. For any complex, high-value, or GMP-regulated peptide, the reliability and robustness of the Fmoc/StBu strategy make it the unequivocal standard.

By adopting a holistic view of the entire synthesis and purification workflow, researchers and drug developers can select the cysteine derivative that not only ensures the chemical success of their project but also optimizes the allocation of valuable resources.

References

  • PrimeBio. (2026). The Chemistry Behind Fmoc-Cys(StBu)-OH: Applications in Peptide Design. Available at: [Link]

  • Pro-Active Peptide. Protecting Groups in Peptide Synthesis: A Detailed Guide. Available at: [Link]

  • Wang, J., et al. (2008). Microwave-assisted Boc-solid phase peptide synthesis of cyclic cysteine-rich peptides. Journal of Peptide Science, 14(8), 979-985. Available at: [Link]

  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). Available at: [Link]

  • AAPPTec. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: [Link]

  • Stathopoulos, P., et al. (2013). Side reactions in the SPPS of Cys-containing peptides. Amino Acids, 44(5), 1357-63. Available at: [Link]

  • Biomatik. (2022). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. Available at: [Link]

  • Dick, F. (1994). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In: Peptide Synthesis Protocols. Methods in Molecular Biology, vol 35. Humana Press. Available at: [Link]

  • Góngora-Benítez, M., et al. (2022). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Organic Process Research & Development. Available at: [Link]

  • Shravaste, S., et al. (2018). Side reactions in peptide synthesis: An overview. Bibliomed. Available at: [Link]

  • Nowick, J.S. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available at: [Link]

  • Wünsch, E. (2002). 2 Protection of Functional Groups. In: Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, 4th Edition. Available at: [Link]

  • White, C.J., et al. (2013). A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. Biopolymers, 100(4), 356-65. Available at: [Link]

  • Collins, J.M., et al. (2014). Advances in Fmoc solid-phase peptide synthesis. Biopolymers, 102(6), 469-86. Available at: [Link]

  • Total Synthesis. (2024). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available at: [Link]

  • Huang, H., & Carey, R.I. (1998). Preparations of Boc-Cys(S-Pyr)-OH and Z-Cys(S-Pyr)-OH and their applications in orthogonal coupling of unprotected peptide segments. Journal of Peptide Research, 51(4), 290-6. Available at: [Link]

  • Drijfhout, J.W., et al. (1996). Synthesis of palmitoyl-thioester T-cell epitopes of myelin proteolipid protein (PLP). Comparison of two thiol protecting groups (StBu and Mmt) for on-resin acylation. International Journal of Peptide and Protein Research, 48(1), 19-25. Available at: [Link]

  • Biondi, L., & De Zotti, M. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 10, 1154-1174. Available at: [Link]

  • Muttalib, M.F. (2011). Solid phase peptide synthesis: New resin and new protecting group. PhD Thesis, University of Wollongong. Available at: [Link]

  • Mitchell, M.J., & Johnson, D.S. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(17), 9647-9689. Available at: [Link]

  • Horvat, S., et al. (1989). Synthesis and acid ionization constants of cyclic cystine peptides H-Cys-(Gly)n-Cys-OH (n = 0-4). International Journal of Peptide and Protein Research, 34(4), 346-51. Available at: [Link]

  • ResearchGate. Side reactions in peptide synthesis | Request PDF. Available at: [Link]

  • ResearchGate. Making Solid-Phase Peptide Synthesis Greener: A Review of the Literature. Available at: [Link]

  • ResearchGate. (A) Comparison of Boc and Fmoc SPPS. Fmoc/tBu SPPS employs removal of.... Available at: [Link]

  • PubMed. Side reactions in the SPPS of Cys-containing peptides. Available at: [Link]

  • Merck. (2016). Novabiochem® Letters 1.16Vol. Available at: [Link]

  • AAPPTec. Fmoc-Cys(StBu)-OH [73724-43-3]. Available at: [Link]

  • Iris Biotech GmbH. (2021). Advances on Cys Protecting Groups. Available at: [Link]

  • AAPPTec. H-Cys(Bzl)-OH [3054-01-1]. Available at: [Link]

  • Bodanszky, M. (1993). Chemistry of peptide synthesis. Springer-Verlag.
  • Semantic Scholar. Chemical Synthesis of Peptides and Proteins Bearing Base-Labile Post-Translational Modifications. Available at: [Link]

Sources

Technical Comparison Guide: NMR Spectrum Analysis of H-Cys(Z)-OH

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Scope

H-Cys(Z)-OH (S-benzyloxycarbonyl-L-cysteine) represents a specialized protected cysteine derivative where the benzyloxycarbonyl (Cbz or Z) group is attached to the sulfur atom, forming a thiocarbonate linkage.

This molecule is frequently confused with its regioisomer, Z-Cys-OH (N-benzyloxycarbonyl-L-cysteine), or its thioether analog, H-Cys(Bzl)-OH (S-benzyl-L-cysteine). Correct identification is critical because the thiocarbonate moiety in H-Cys(Z)-OH is significantly more labile than the thioether in S-Benzyl cysteine and exhibits distinct reactivity compared to the carbamate in N-Z cysteine.

This guide provides a definitive NMR analysis framework to distinguish H-Cys(Z)-OH from its common alternatives, focusing on the diagnostic chemical shifts of the benzylic methylene (


) and the cysteine 

-protons.

Structural Logic & Theoretical Shifts

To interpret the NMR spectrum of H-Cys(Z)-OH, one must understand the electronic environment created by the thiocarbonate group (


).
The Diagnostic "Fingerprint" Regions
  • Benzylic Methylene (

    
    ):  In H-Cys(Z)-OH, the benzylic carbon is attached to an oxygen atom adjacent to a carbonyl. This deshields the protons significantly (
    
    
    
    ppm) compared to S-Benzyl cysteine, where the carbon is attached directly to sulfur (
    
    
    ppm).
  • 
    -Proton (
    
    
    
    ):
    As a free zwitterionic amino acid (in DMSO-d6/D2O), the
    
    
    appears upfield (
    
    
    ppm) compared to N-protected variants.
  • Amide/Amine Region: H-Cys(Z)-OH possesses a free amino group (

    
    ), which appears as a broad exchangeable singlet or is invisible in D2O. In contrast, Z-Cys-OH shows a sharp amide doublet (
    
    
    
    ppm).
Comparative Shift Table (1H NMR in DMSO-d6)
FeatureH-Cys(Z)-OH (Target)Z-Cys-OH (Alternative 1)H-Cys(Bzl)-OH (Alternative 2)
Protection Type S-Thiocarbonate N-Carbamate S-Thioether
Benzylic CH2 ~5.1 -- 5.3 ppm (s) ~5.0 -- 5.1 ppm (s)~3.7 -- 3.9 ppm (s)

-CH
~3.5 -- 3.8 ppm (m)~4.1 -- 4.4 ppm (m)~3.4 -- 3.6 ppm (m)

-CH2
~3.1 -- 3.4 ppm~2.7 -- 3.0 ppm~2.6 -- 2.9 ppm
Nitrogen H Broad/Exch.[1] (

)
~7.5 ppm (d,

)
Broad/Exch. (

)
Aromatic Ring ~7.3 -- 7.4 ppm (m)~7.3 -- 7.4 ppm (m)~7.2 -- 7.4 ppm (m)

Critical Insight: The massive shift difference (~1.4 ppm) of the benzylic protons between S-Z and S-Bzl is the primary method of verification. If your benzylic peak is at 3.8 ppm, you have the thioether (S-Bzl), not the thiocarbonate (S-Z).

Decision Pathway: Spectral Identification[4]

The following Graphviz diagram outlines the logical workflow for identifying the specific cysteine derivative from a crude NMR spectrum.

Cysteine_ID Start Crude Sample (DMSO-d6) Check_Bz Analyze Benzylic Region (3.5 - 5.5 ppm) Start->Check_Bz Region_High Signal at 5.0 - 5.3 ppm Check_Bz->Region_High Deshielded (O-CH2) Region_Low Signal at 3.7 - 3.9 ppm Check_Bz->Region_Low Shielded (S-CH2) Check_Amide Check Amide Region (7.0 - 8.0 ppm) Region_High->Check_Amide Result_SBzl Identified: H-Cys(Bzl)-OH (S-Thioether) Region_Low->Result_SBzl Direct ID Result_SZ Identified: H-Cys(Z)-OH (S-Thiocarbonate) Check_Amide->Result_SZ Broad/Absent (NH2) Result_NZ Identified: Z-Cys-OH (N-Carbamate) Check_Amide->Result_NZ Doublet (NH-CO)

Figure 1: Decision tree for distinguishing S-Z, N-Z, and S-Bzl cysteine derivatives based on 1H NMR chemical shifts.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and minimize artifacts (such as disulfide oxidation or hydrolysis), follow this specific protocol.

A. Sample Preparation

Solvent Choice: DMSO-d6 is preferred over


 for H-Cys(Z)-OH.
  • Reasoning: The S-Z thiocarbonate linkage can be hydrolytically unstable in aqueous acidic/basic conditions. DMSO-d6 prevents hydrolysis and allows observation of exchangeable protons if the sample is dry.

Step-by-Step:

  • Dryness Check: Ensure the sample is a dry powder. Residual water will broaden the

    
     signal.
    
  • Dissolution: Dissolve 5–10 mg of H-Cys(Z)-OH in 0.6 mL of DMSO-d6 (99.9% D).

    • Caution: Do not heat above 40°C to assist dissolution; S-Z groups are thermally sensitive.

  • Reference: Use residual DMSO pentet (2.50 ppm) as the internal reference. Avoid adding TMS if possible to prevent signal overlap in the upfield region.

B. Acquisition Parameters (400 MHz+)
  • Pulse Sequence: Standard 1H (zg30).

  • Relaxation Delay (D1): Set to

    
     seconds. Accurate integration of the benzylic signal vs. the aromatic ring (ratio 2:5) is the key purity test.
    
  • Scans (NS): 16–32 scans are sufficient for 10 mg.

C. Validation Criteria (The "Trust" Check)

Before accepting the spectrum, validate against these internal ratios:

  • Integration Check: Integrate the aromatic region (7.3 ppm). Set value to 5.00.

  • Benzylic Check: The singlet at ~5.2 ppm must integrate to 2.00 (

    
    ).
    
    • Failure Mode: If the integral is < 2.0 and a new peak appears at ~3.5 ppm (benzyl alcohol) or ~3.8 ppm (benzyl mercaptan), the sample has degraded.

  • 
    -Proton Check:  The multiplet at ~3.6 ppm should integrate to 1.00.
    

Troubleshooting & Stability Analysis

The S-Z group is a thiocarbonate . Unlike the robust S-Benzyl ether, the S-Z group is susceptible to nucleophilic attack.

Common Artifacts
  • Hydrolysis (Loss of Protection):

    • Symptom:[2][3][4][5][6] Appearance of Benzyl Alcohol (

      
      ) in the spectrum.
      
    • Shift: New methylene singlet at ~4.5 ppm (in DMSO) and free cysteine signals.

  • Isomerization (

    
     shift): 
    
    • Under basic conditions (pH > 8), the Z group can migrate from Sulfur to Nitrogen (

      
      ) via an 
      
      
      
      acyl shift.
    • Detection: Look for the emergence of the amide doublet at 7.5 ppm.

  • Disulfide Formation:

    • If the Z group is lost, the free thiols will oxidize to Cystine (

      
       dimer).[7]
      
    • Detection:

      
      -protons shift downfield and become complex diastereotopic multiplets.
      

References

  • National Institute of Standards and Technology (NIST). L-Cysteine, S-(phenylmethyl)- (S-Benzyl-Cysteine) Mass and NMR Data. [Link]

  • Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org. Chem. 1997, 62, 7512-7515. (Standard for DMSO-d6 referencing). [Link]

  • Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups." Chem. Rev. 2009, 109, 2455-2504. (Review of Cys protection stability, S-Z vs S-Bzl). [Link]

Sources

Technical Assessment: Stability Profile of H-Cys(Z)-OH

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

H-Cys(Z)-OH (S-Benzyloxycarbonyl-L-cysteine) exhibits a highly polarized stability profile characterized by robust resistance to mild acids (TFA) and extreme lability to bases and strong nucleophiles .

  • Acidic Conditions: The S-Z group acts as a "semi-permanent" protecting group. It remains stable in Trifluoroacetic Acid (TFA), making it compatible with Boc-chemistry deprotection cycles. It requires strong acids (HBr, HF, TFMSA) for cleavage.

  • Basic Conditions: The S-Z group is a thiocarbonate. It is inherently unstable in basic environments (e.g., Piperidine, NaOH) due to rapid nucleophilic attack on the carbonyl carbon. Consequently, H-Cys(Z)-OH is generally incompatible with standard Fmoc SPPS protocols that utilize repetitive piperidine treatments.

Chemical Identity & Structural Context[1][2][3][4][5][6][7][8][9]

To ensure experimental accuracy, we must first distinguish the specific isomer requested from common nomenclature ambiguities.

  • Target Molecule: H-Cys(Z)-OH

    • Structure: Free N-terminus (

      
      ), Free C-terminus (
      
      
      
      ), Side-chain protected by Benzyloxycarbonyl (
      
      
      ).
    • Chemical Class: Thiocarbonate . The sulfur is bonded to a carbonyl, which is bonded to a benzyl ether.

  • Common Confusion: This is distinct from Z-Cys-OH (N-Benzyloxycarbonyl-cysteine), where the Z group protects the amine (Carbamate).

    • Note: Thiocarbonates (S-Z) are significantly more reactive to nucleophiles than carbamates (N-Z).

Comparative Stability Analysis

Acidic Environment

The S-Z group is designed to survive the repetitive acidic conditions of Boc-based Solid Phase Peptide Synthesis (SPPS).

  • 50% TFA / DCM: STABLE. The thiocarbonate linkage resists acidolysis by trifluoroacetic acid. This allows for the removal of N-Boc groups without affecting the S-Z protection.

  • HBr / Acetic Acid: LABILE. Strong acids protonate the carbonyl oxygen, facilitating cleavage.

  • HF (Anhydrous): LABILE. Hydrogen Fluoride quantitatively cleaves the S-Z group, releasing free cysteine.

Basic Environment

The S-Z group is the "weak link" in basic conditions.

  • 20% Piperidine / DMF: UNSTABLE. Piperidine is a secondary amine and a strong nucleophile. It attacks the carbonyl of the thiocarbonate, leading to the formation of a carbamate byproduct and free thiolate (deprotection).

  • 0.1M NaOH (Aqueous): UNSTABLE. Hydroxide ions rapidly hydrolyze the thiocarbonate ester, yielding benzyl alcohol, CO₂, and free cysteine.

  • Hydrazine: LABILE. Cleaves via nucleophilic attack (hydrazinolysis).

Comparative Data Table: S-Z vs. Alternatives
FeatureH-Cys(Z)-OH (S-Z)H-Cys(Bzl)-OH (S-Bzl)H-Cys(Trt)-OH (S-Trt)
Linkage Type ThiocarbonateThioetherTrityl Thioether
TFA Stability High (Stable)High (Stable)Low (Cleaved)
HBr/AcOH Stability Low (Cleaved)Medium (Stable*)Low (Cleaved)
HF Stability Low (Cleaved)Low (Cleaved)Low (Cleaved)
Piperidine Stability Low (Degrades)High (Stable)High (Stable)
Primary Utility Orthogonal / Boc ChemStandard Boc ChemStandard Fmoc Chem

*S-Bzl is stable to HBr/AcOH but cleaved by HF.

Mechanistic Visualization

The following diagram illustrates the divergent fate of H-Cys(Z)-OH under different stress conditions.

StabilityPathways Start H-Cys(Z)-OH (Thiocarbonate) TFA 50% TFA (Mild Acid) Start->TFA HBr HBr / AcOH (Strong Acid) Start->HBr Pip 20% Piperidine (Nucleophile) Start->Pip NaOH 0.1M NaOH (Hydrolysis) Start->NaOH Intact STABLE (Intact Molecule) TFA->Intact No Reaction Cleaved CLEAVED (Free Cysteine) HBr->Cleaved Acidolysis Degraded DEGRADED (N-Acyl Urea / Side Rxn) Pip->Degraded Nucleophilic Attack (Thiolysis) NaOH->Cleaved Saponification

Figure 1: Decision matrix showing the stability of S-Z protection under standard peptide synthesis conditions.

Experimental Protocols for Validation

To verify the stability profile in your specific matrix, perform the following self-validating stress tests.

Protocol A: Acid Stability Challenge (TFA)

Objective: Confirm stability during Boc-deprotection simulation.

  • Preparation: Dissolve 5 mg of H-Cys(Z)-OH in 1 mL of 50% TFA / 50% DCM .

  • Incubation: Stir at Room Temperature (RT) in a sealed vial.

  • Sampling:

    • T=0 min (Immediate injection)

    • T=60 min (Standard Boc cycle time)

    • T=24 hours (Overnight stress)

  • Quenching: Dilute 10µL of reaction mixture into 990µL of Water/Acetonitrile (50:50) to stop acidity.

  • Analysis: Inject onto HPLC (C18 Column).

    • Success Criteria: Peak area of H-Cys(Z)-OH remains >98% at T=60 min.

Protocol B: Base Lability Challenge (Piperidine)

Objective: Quantify degradation rate in Fmoc-deprotection conditions.

  • Preparation: Dissolve 5 mg of H-Cys(Z)-OH in 1 mL of 20% Piperidine in DMF .

  • Incubation: Stir at RT.

  • Sampling:

    • T=0 min

    • T=10 min

    • T=30 min

  • Quenching: CRITICAL STEP. Immediately add 10µL of reaction mixture to 990µL of 0.1% TFA/Water . (Acid neutralizes piperidine immediately to freeze the reaction).

  • Analysis: Inject onto HPLC.

    • Expectation: Rapid disappearance of the parent peak and emergence of benzyl alcohol and free cysteine (or disulfide dimer) peaks.

Analytical Workflow Diagram

Workflow cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Quench & Analyze Step1 Solubilize H-Cys(Z)-OH (1 mg/mL) Acid Condition A: 50% TFA Step1->Acid Base Condition B: 20% Piperidine Step1->Base QuenchA Dilute in H2O/ACN Acid->QuenchA T=1h, 24h QuenchB Neutralize w/ Excess TFA Base->QuenchB T=10m, 30m HPLC HPLC-MS Analysis (Monitor MW: 255.3 Da) QuenchA->HPLC QuenchB->HPLC

Figure 2: Step-by-step experimental workflow for validating stability.

References

  • Isidro-Llobet, A., et al. (2009).[1] "Amino Acid-Protecting Groups."[2][3][4][5][6][7][8] Chemical Reviews, 109(6), 2455-2504.

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley.
  • Bachem. (2021). "Cysteine Derivatives and Protecting Groups." Bachem Technical Guides.

  • Albericio, F. (2000). "Solid-Phase Synthesis: A Practical Guide." CRC Press. (Details on orthogonality of S-Z vs S-Bzl).

Sources

verifying S-Z removal efficiency using Ellman’s reagent

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Verifying S-Z (S-Benzyloxycarbonyl) Removal Efficiency via Ellman’s Reagent

Executive Summary

The quantitative verification of protecting group removal is a critical quality gate in peptide synthesis and bioconjugation. This guide details the protocol for verifying the deprotection efficiency of the S-Z (S-benzyloxycarbonyl) group using Ellman’s Reagent (DTNB) . While Mass Spectrometry (LC-MS) confirms identity, it often fails to accurately quantify the extent of deprotection in crude mixtures due to ionization bias. The Ellman’s assay provides a stoichiometric, spectrophotometric readout of the liberated free thiols (-SH), offering a direct metric of deprotection yield.

Technical Context: The S-Z Deprotection Challenge

The S-Z group (S-benzyloxycarbonyl) protects cysteine residues by masking the nucleophilic sulfhydryl as a thiocarbonate. Unlike the N-terminal Z group (removed via hydrogenolysis), the S-Z group is often resistant to catalytic hydrogenation due to sulfur poisoning of the Pd catalyst. Removal typically requires:

  • Strong Acid: HBr in acetic acid or HF (harsh).

  • Dissolving Metal Reduction: Na/NH₃ (effective but operationally demanding).

  • Strong Base: Methanolysis (risk of racemization).

The Analytical Gap: After subjecting the S-Z protected substrate to deprotection conditions, researchers must quantify the ratio of Free Thiol (Product) vs. Protected Thiol (Starting Material) . Ellman’s Reagent (5,5′-dithiobis-(2-nitrobenzoic acid)) selectively reacts with the liberated free thiol to release the yellow chromophore TNB (2-nitro-5-thiobenzoic acid), allowing precise quantification via Beer’s Law.[1]

Mechanism of Action & Detection Logic

The verification system relies on a 1:1 stoichiometric exchange. If the S-Z group is successfully removed, the resulting free thiol attacks the disulfide bond of DTNB.

Reaction Pathway
  • Deprotection:

    
    
    
  • Quantification:

    
     (Yellow, 
    
    
    
    )
Workflow Logic Diagram

SZ_Verification_Workflow Start S-Z Protected Substrate Deprotect Deprotection Step (e.g., HBr/AcOH or Na/NH3) Start->Deprotect Cleavage Neutralize Neutralization/Buffer Exchange (Target pH 8.0) Deprotect->Neutralize Critical: pH Adjustment Assay Ellman's Reaction (Add DTNB) Neutralize->Assay Liberated -SH Readout Spectrophotometry (Abs @ 412nm) Assay->Readout Release TNB Calc Calculate % Efficiency (vs Theoretical Max) Readout->Calc Beer's Law

Caption: Logical workflow for verifying S-Z removal. The neutralization step is critical as DTNB is pH-sensitive.

Comparative Analysis: Ellman’s vs. Alternatives

Why use Ellman's reagent over other thiol detection methods?

FeatureEllman’s Reagent (DTNB) 4-PDS (Aldrithiol-4) Fluorescent Probes (e.g., mBBr)
Detection Mode Colorimetric (412 nm)Colorimetric (324 nm)Fluorescence (Ex/Em)
Sensitivity Moderate (µM range)Moderate (µM range)High (nM range)
pH Stability Unstable > pH 8.5 (Hydrolysis)Stable over wider pHVariable
Interference TCEP/DTT (False Positive)TCEP/DTT (False Positive)Background fluorescence
S-Z Specificity High (Directly measures -SH yield)HighHigh (but requires HPLC)
Cost/Speed Low / <15 minsModerate / <15 minsHigh / >30 mins

Verdict: For routine verification of deprotection efficiency in bulk solution, Ellman’s Reagent is the superior choice due to its defined extinction coefficient and operational simplicity, provided the pH is strictly controlled.

Validated Experimental Protocol

Prerequisites:

  • Reaction Buffer: 0.1 M Sodium Phosphate, 1 mM EDTA, pH 8.0. (EDTA prevents metal-catalyzed oxidation of thiols).

  • Ellman’s Solution: 4 mg/mL DTNB in Reaction Buffer.[2][3][4] Prepare fresh.

  • Standard: Cysteine HCl (for calibration curve).[2][3][4]

Step 1: Sample Preparation (The "Clean-Up")

Critical Control Point: If you used reducing agents (DTT, Mercaptoethanol) or strong acids (HBr) to remove the S-Z group, you MUST remove them or neutralize before the assay.

  • For Acid Cleavage: Lyophilize the sample to remove volatile acids, then reconstitute in Reaction Buffer. Check pH; it must be ~8.0.[1][2][4][5]

  • For Reductive Cleavage: Use Size Exclusion Chromatography (e.g., PD-10 column) to remove excess reducing agents, which will otherwise react with DTNB and mimic 100% deprotection (False Positive).

Step 2: The Assay
  • Blank: 50 µL Ellman’s Solution + 2.5 mL Reaction Buffer.

  • Sample: Dissolve deprotected substrate to an estimated theoretical concentration of 0.5–1.0 mM.

  • Reaction: Mix 250 µL Sample + 50 µL Ellman’s Solution + 2.2 mL Reaction Buffer.

  • Incubation: Incubate at Room Temperature for 15 minutes .

  • Measurement: Measure Absorbance at 412 nm .

Step 3: Calculation of Removal Efficiency

Calculate the molar concentration of free thiol (


) using the extinction coefficient of TNB (

).


Efficiency Metric:



Troubleshooting & Data Interpretation

ObservationRoot CauseCorrective Action
Abs > 3.0 or Off-Scale Concentration too high or Residual Reducing Agent.Dilute sample. Ensure TCEP/DTT was removed via desalting column.
Yellow color fades Oxidation of TNB or pH > 9.0.Ensure Buffer is pH 8.[1][2][4][5][6]0. Read immediately after 15 mins.
Precipitate forms Protein/Peptide aggregation or DTNB instability.Add low % DMSO to buffer. Filter before reading.
Low Efficiency (<10%) S-Z group intact or Re-oxidation to Disulfide.Verify deprotection conditions.[7][8][9] Add TCEP before assay (then remove it) to check if thiols oxidized to S-S.

References

  • Ellman, G. L. (1959).[5] Tissue sulfhydryl groups. Archives of Biochemistry and Biophysics, 82(1), 70-77.

  • Thermo Fisher Scientific. (n.d.). Ellman’s Reagent (DTNB) User Guide. Thermo Scientific Instructions.

  • Bulaj, G., et al. (1998). Ionization-reactivity relationships for cysteine thiols in polypeptides. Biochemistry, 37(25), 8965-8972.

  • Hansen, R. E., & Winther, J. R. (2009). An introduction to methods for analyzing thiols and disulfides: Reactions, reagents, and practical considerations. Analytical Biochemistry, 394(2), 147-158.

  • BenchChem. (2025).[10] The Benzyloxycarbonyl (Cbz or Z) Protecting Group.[9] BenchChem Technical Guides.

Sources

Safety Operating Guide

Comprehensive Disposal Protocol: H-Cys(Z)-OH

Author: BenchChem Technical Support Team. Date: February 2026

S-Carbobenzyloxy-L-Cysteine [1][2]

Executive Summary

Substance: H-Cys(Z)-OH (S-Carbobenzyloxy-L-Cysteine) Primary Hazard: Chemical stability (Thiocarbonate linkage), Potential Stench (Thiol degradation), Combustible.[1][2] Disposal Class: Non-Halogenated Organic Solid (unless HCl salt form).[1][2] Critical Precaution: Strict Segregation from Strong Oxidizers. [1][2]

Chemical Profile & Hazard Identification

Before disposal, you must validate the specific salt form and purity of your material. The notation H-Cys(Z)-OH specifically denotes that the Carbobenzyloxy (Z) protection is on the Sulfur (side chain), leaving the alpha-amine free.[1][2] This creates a thiocarbonate linkage, which is chemically distinct from the more common N-protected carbamates.[1][2]

ParameterSpecificationTechnical Note
Chemical Name S-Carbobenzyloxy-L-CysteineThiocarbonate ester structure.[1][2]
CAS Number 1625-72-5 (HCl Salt)Verify if your batch is the HCl salt or free zwitterion.[1][2]
Formula

High Carbon/Oxygen content makes it suitable for incineration.[1][2]
Molecular Weight ~255.29 g/mol
Stability Moisture SensitiveThe S-Z bond (thiocarbonate) is susceptible to hydrolysis, releasing

and benzyl species.[2]
Incompatibilities Strong Oxidizers Reaction with oxidizers (e.g., Nitric Acid, Peroxides) can be vigorously exothermic due to the sulfur moiety.
The "Why" Behind the Protocol (Senior Scientist Insight)

Unlike standard N-protected amino acids (e.g., Z-Cys-OH), the S-Z variant contains a thiocarbonate bond.[1]

  • Hydrolysis Risk: In the presence of moisture and Lewis acids, the S-Z group can cleave, releasing Benzyl Alcohol , Carbon Dioxide , and free Cysteine .

  • Pressure Hazard: If disposed of in a sealed aqueous acidic waste stream, the release of

    
     can pressurize the container.[1][2]
    
  • Stench Potential: Degradation exposes the free thiol (-SH), leading to significant odor issues in the waste accumulation area.[1][2]

Pre-Disposal Treatment & Segregation

Objective: Create a self-validating waste stream that prevents cross-reactivity.

Segregation Logic
  • Do NOT mix with: Oxidizing acids (Nitric, Perchloric) or Bleach (Sodium Hypochlorite).[1][2] The oxidation of sulfur compounds is exothermic and can destabilize the waste container.[2]

  • Do NOT mix with: Strong bases. Basic conditions accelerate the hydrolysis of the thiocarbonate, releasing volatile degradation products.

Labeling Requirements

Regardless of your facility's specific tag system, your label must explicitly state:

"Contains Sulfur-Organic Compounds" "Potential CO2 Gas Generation - Do Not Hermetically Seal if Wet" [1]

Step-by-Step Disposal Workflows
Scenario A: Solid Waste (Dry Powder/Crystals)

Most common scenario for expired or excess reagents.[1][2]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1][2] Glass is acceptable but poses a breakage risk during incineration handling.[1][2]

  • Bagging: Place the H-Cys(Z)-OH in a clear, sealable polyethylene bag (secondary containment) before placing it in the jar. This contains any potential stench if the material degrades.[1][2]

  • Tagging: Mark as "Non-Halogenated Organic Solid."

    • Correction: If you possess the HCl salt (CAS 1625-72-5), check your facility's limit on Chloride.[1][2] If strict, tag as "Halogenated Organic Solid." However, most incinerators accept trace HCl salts in non-halogenated streams.[1][2]

  • Disposal: Route to High-BTU Incineration.

Scenario B: Liquid Waste (Dissolved in Solvent)

Scenario for reaction mixtures or mother liquors.[1][2]

  • Solvent Identification: Determine the carrier solvent (e.g., DMF, DCM, Methanol).[1]

  • Quenching (Optional but Recommended): If the solution is old and smells of sulfur (rotten eggs), add a small amount of dilute Hydrogen Peroxide (3%) slowly in an ice bath to oxidize free thiols to disulfides/sulfonic acids, eliminating the odor.[1] Allow to sit for 2 hours before bottling.

  • Bottling: Transfer to a solvent-waste carboy.

    • If solvent is DCM

      
      Halogenated Waste .[1][2]
      
    • If solvent is Methanol/DMF

      
      Non-Halogenated Organic Waste .[1][2]
      
  • Venting: Ensure the cap is a "vented cap" (particulate filter style) to prevent pressure buildup from potential

    
     off-gassing.[1][2]
    
Visualization: Disposal Decision Matrix

DisposalProtocol Start Start: H-Cys(Z)-OH Waste StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath LiquidPath Solution / Liquid StateCheck->LiquidPath SaltCheck Is it HCl Salt? SolidPath->SaltCheck SolventCheck Solvent Type? LiquidPath->SolventCheck HaloSolid Tag: Halogenated Organic Solid SaltCheck->HaloSolid Yes (HCl) NonHaloSolid Tag: Non-Halogenated Organic Solid SaltCheck->NonHaloSolid No (Free Base) HaloLiq Tag: Halogenated Solvent Waste SolventCheck->HaloLiq DCM, CHCl3 NonHaloLiq Tag: Non-Halogenated Solvent Waste SolventCheck->NonHaloLiq MeOH, DMF, EtOAc Precaution Precaution: Double Bag Label 'Sulfur Content' HaloSolid->Precaution NonHaloSolid->Precaution Vent Precaution: Use Vented Cap (Risk of CO2) HaloLiq->Vent NonHaloLiq->Vent

Figure 1: Decision matrix for the segregation of H-Cys(Z)-OH waste streams based on physical state and salt formation.[1]

Emergency Contingencies
EventImmediate ActionRationale
Spill (Solid) Sweep up gently.[2] Avoid dust generation.[1][2][3][4][5]Prevent inhalation sensitization.[1][2]
Spill (Liquid) Absorb with vermiculite or clay.[1][2] Do not use paper towels. Paper towels increase surface area and flammability; sulfur compounds can be difficult to remove from cellulose.[1][2]
Skin Contact Wash with soap and water for 15 min.[1][2][6]Standard peptide hygiene; Cbz group is a potential sensitizer.[1][2]
Eye Contact Flush with water for 15 min.[1][2][6][7] Seek medical aid.Acidic salts (HCl) can cause corneal damage.[1][2]
References
  • National Center for Biotechnology Information (NCBI). (2024).[1][2] PubChem Compound Summary for CID 5862, Cysteine (Related Structure/Toxicity Data).[1][2] Retrieved from [Link][1][2]

  • Princeton University EHS. (2023).[1][2] Waste Determination Guide: Amino Acids and Proteins.[1][2] Retrieved from [Link]

  • Bache, T. (2024).[1][2] Peptide Synthesis: Protecting Groups and Waste Management.[1][2][8] Journal of Green Chemistry.[1][2] (General reference for Cbz removal and stability).

Sources

Personal protective equipment for handling H-Cys(Z)-OH

Author: BenchChem Technical Support Team. Date: February 2026

Technical Safety & Operational Guide: H-Cys(Z)-OH Handling

Executive Summary & Chemical Identity

This guide defines the safety protocols for H-Cys(Z)-OH (S-Carbobenzyloxy-L-cysteine).[1][2][3] Unlike standard amino acids, the introduction of the Carbobenzyloxy (Cbz or Z) group on the sulfur atom creates a thiocarbonate linkage.[1][2][3] While this compound is often classified under "General Warning" for research chemicals, its specific structural properties dictate a higher standard of respiratory and contact protection due to potential degradation into benzyl derivatives and sulfurous byproducts.[1][2][3]

Chemical Verification:

  • Common Name: S-Carbobenzyloxy-L-cysteine[1][2][3][4][5]

  • Notation: H-Cys(Z)-OH (Indicates free amine, Z-protected side chain)[1][2][3]

  • CAS Number: 1625-72-5 (Free Acid) / 1625-72-5 (HCl salt often cited generically)[1][2][3][5]

  • Formula: C₁₁H₁₃NO₄S

  • Key Hazard Class: Skin/Eye Irritant (Category 2), STOT SE 3 (Respiratory Irritant).[1][2][3]

Risk Assessment: The Mechanistic Basis for PPE

Safety protocols for H-Cys(Z)-OH are derived from its chemical stability profile. You are not just protecting against the solid powder, but against its potential hydrolysis products.[1][2][3]

  • The Thiocarbonate Risk: The S-Z bond is a thiocarbonate.[1][2][3] Under basic conditions or enzymatic activity, this bond can hydrolyze, potentially releasing benzyl mercaptan (potent stench/irritant) or benzyl alcohol .[1][3]

  • Dust Sensitization: Like most protected amino acids, the fine lyophilized powder is an inhalation hazard.[1][2][3] The primary route of entry in a lab setting is respiratory sensitization during weighing.[1][2][3]

  • Unknown Toxicity: As a research chemical, long-term toxicological data (carcinogenicity/teratogenicity) is often absent.[1][2][3] We treat it as a "Universal Precautions" substance.[1][2][3]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are mandatory for all interactions with H-Cys(Z)-OH.

PPE ComponentSpecificationRationale (Causality)
Respiratory N95/P2 Mask (Minimum) or Fume Hood (Preferred)Prevents inhalation of fine particulates during weighing.[1][2][3] Essential to avoid sensitization to amino acid derivatives.[1][2][3][6]
Hand Protection Nitrile Gloves (Double-gloving recommended)Thickness: >0.11 mm.[1][2][3] Breakthrough: >480 min. Latex is insufficient for organic solvents often used in peptide synthesis (DMF/DCM).[1][2][3]
Eye Protection Chemical Safety Goggles (ANSI Z87.[1][2][3]1)Side shields are insufficient.[1][2][3] Goggles seal against airborne dust and accidental splashes of acidic/basic reaction mixtures.[1][2][3]
Body Protection Lab Coat (Cotton/Poly blend) + Tyvek Sleeves Prevents accumulation of dust on street clothes.[1][2][3] Sleeves cover the wrist gap between glove and coat.[1][2][3]

Operational Protocols: Step-by-Step

Phase A: Receiving & Storage
  • Inspection: Upon receipt, inspect the vial for breakage. If a sulfurous odor (rotten eggs/cabbage) is detected before opening, the S-Z bond may have degraded.[1][2][3] Quarantine the vial.

  • Storage: Store at -20°C in a desiccator. Moisture promotes hydrolysis of the thiocarbonate ester.[1][2][3]

Phase B: Weighing & Solubilization (Critical Control Point)

This step poses the highest risk of exposure.[1][2][3]

  • Engineering Control: Perform all weighing inside a Chemical Fume Hood .

  • Static Control: Use an anti-static gun or polonium strip if the powder is flighty.[1][2][3]

  • Solvent Choice: H-Cys(Z)-OH is typically soluble in polar organic solvents (DMF, DMSO) and dilute acid.[1][2][3]

    • Caution: Avoid strong bases (NaOH) during initial solubilization, as this will prematurely cleave the Z-group from the sulfur [1].[1][2][3]

Phase C: Reaction & Synthesis
  • Incompatibility: Keep away from strong oxidizers.[1][2][3][7] The sulfur atom, even protected, can be oxidized to sulfoxides/sulfones under harsh conditions.[1][3]

  • Deprotection Warning: Removal of the Z-group (typically via HBr/Acetic Acid or HF) releases benzyl bromide or benzyl cations.[1][2][3] Ensure the scrubber system is active during deprotection steps.[1][2][3]

Waste Disposal & Decontamination

Do not dispose of H-Cys(Z)-OH down the drain. The sulfur content and biological activity require thermal destruction.[1][2][3]

Disposal Workflow
  • Solid Waste: Place contaminated weighing boats, gloves, and paper towels into a Solid Hazardous Waste bag (yellow/red coded).[1][2][3]

  • Liquid Waste:

    • Segregate into Halogenated or Non-Halogenated solvent waste depending on the co-solvent (e.g., DCM vs. DMF).[1][2][3]

    • Label clearly: "Contains Protected Amino Acid - Sulfur Compounds."

  • Destruction Method: The preferred method is Incineration at >850°C to ensure complete oxidation of the sulfur backbone to SO₂ (captured by scrubbers) [2].[1][2][3]

Decontamination of Spills
  • Powder Spill: Do not dry sweep.[1][2][3] Cover with wet paper towels (soaked in water/detergent) to prevent dust generation, then wipe up.[1][2][3]

  • Surface Clean: Wash the area with 10% bleach solution followed by ethanol to degrade any residual biological activity.[1][2][3]

Visualizations

Figure 1: Safety Decision Logic (PPE Selection)

SafetyLogic Start Start: Handling H-Cys(Z)-OH StateCheck Material State? Start->StateCheck Solid Solid (Lyophilized Powder) StateCheck->Solid Powder Liquid Solution (DMF/DMSO/Acid) StateCheck->Liquid Dissolved HazardDust Hazard: Inhalation/Dust Solid->HazardDust HazardSplash Hazard: Absorption/Splash Liquid->HazardSplash ActionSolid Protocol A: Fume Hood + N95 Anti-static measures HazardDust->ActionSolid ActionLiquid Protocol B: Splash Goggles Double Nitrile Gloves HazardSplash->ActionLiquid

Caption: Decision tree for selecting appropriate engineering controls and PPE based on the physical state of the reagent.

Figure 2: Waste Disposal Workflow

WasteFlow Waste H-Cys(Z)-OH Waste Type Identify Waste Type Waste->Type SolidWaste Solid (Gloves, Vials) Type->SolidWaste LiquidWaste Liquid (Reaction Mix) Type->LiquidWaste BinSolid Bin: Hazardous Solid (Incineration) SolidWaste->BinSolid Segregate Segregate by Solvent LiquidWaste->Segregate Final High-Temp Incineration BinSolid->Final Halo Halogenated (e.g., DCM) Segregate->Halo NonHalo Non-Halogenated (e.g., DMF) Segregate->NonHalo Halo->Final NonHalo->Final

Caption: Segregation workflow ensuring compliant disposal via incineration, preventing environmental contamination.

References

  • LookChem. (n.d.).[1][2][3] S-Carbobenzyloxy-L-cysteine Chemical Properties and Safety. Retrieved October 26, 2025, from [Link][1][2][3]

  • National Institutes of Health (PubChem). (2025).[1][2][3] Compound Summary: Cysteine Derivatives. Retrieved October 26, 2025, from [Link][1][2][3]

  • Agilent Technologies. (n.d.).[1][2][3] Amino Acid Standard Safety Data Sheet. Retrieved October 26, 2025, from [Link][1][2][3]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.